Hexamethyldisilane
Description
Structure
3D Structure
Properties
IUPAC Name |
trimethyl(trimethylsilyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18Si2/c1-7(2,3)8(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXSMEBSBIABKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61469-35-0 | |
| Record name | Disilane, hexamethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61469-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2061698 | |
| Record name | Disilane, hexamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Hexamethyldisilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21000 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1450-14-2 | |
| Record name | Hexamethyldisilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexamethyldisilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexamethyldisilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disilane, 1,1,1,2,2,2-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disilane, hexamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexamethyldisilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hexamethyldisilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7HH2E9DUB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Hexamethyldisilane
For Researchers, Scientists, and Drug Development Professionals
Hexamethyldisilane [(CH₃)₃Si-Si(CH₃)₃], also known as TMS₂, is a pivotal organosilicon compound with significant applications across organic synthesis, materials science, and pharmaceutical development. This guide provides a comprehensive overview of its chemical properties, molecular structure, and key experimental protocols, designed for the professional researcher and scientist.
Core Chemical and Physical Properties
This compound is a colorless, volatile, and flammable liquid.[1] It is characterized by its Si-Si single bond, which is susceptible to cleavage by various reagents, making it an excellent source of the trimethylsilyl (B98337) (TMS) group.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₈Si₂ | [2] |
| Molecular Weight | 146.38 g/mol | [2] |
| CAS Number | 1450-14-2 | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.715 - 0.7293 g/mL at 25 °C | [1][3] |
| Boiling Point | 112-114 °C | [4] |
| Melting Point | 9-14 °C | [3][4] |
| Flash Point | -1 °C to -6 °C | [3] |
| Refractive Index | n20/D 1.4214 - 1.422 | [1][3] |
| Solubility | Insoluble in water; soluble in organic solvents. | [1] |
Molecular Structure
The molecular structure of this compound has been determined by gas-phase electron diffraction. The molecule consists of two silicon atoms joined by a covalent bond, with each silicon atom also bonded to three methyl groups. The Si-Si bond is a key feature, influencing much of its reactivity.
Based on early gas-phase electron diffraction studies, the key structural parameters are:
-
Si-Si bond length: approximately 2.34 Å
-
Si-C bond length: approximately 1.88 Å
These bond lengths are crucial for understanding the steric and electronic environment of the molecule.
Spectroscopic Profile
The spectroscopic data for this compound are consistent with its symmetric structure.
-
¹H NMR: A single sharp singlet is observed for the 18 equivalent protons of the six methyl groups.
-
¹³C NMR: A single resonance is observed for the six equivalent methyl carbons.[2]
-
²⁹Si NMR: A single signal confirms the presence of two equivalent silicon atoms.[3]
-
IR Spectroscopy: The infrared spectrum displays characteristic absorptions for Si-C and C-H vibrations.
-
Mass Spectrometry: The mass spectrum shows fragmentation patterns typical of organosilicon compounds, including cleavage of the Si-Si and Si-C bonds.
Experimental Protocols
Synthesis of this compound via Wurtz-Type Coupling
This compound is commonly synthesized by the Wurtz-type coupling of trimethylchlorosilane using an alkali metal, such as sodium or lithium, in an appropriate solvent like tetrahydrofuran (B95107) (THF).[5][6]
Methodology:
-
Apparatus Setup: A multi-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet. The entire apparatus must be thoroughly flame-dried and maintained under an inert atmosphere.
-
Reaction: A dispersion of sodium metal in a suitable solvent (e.g., THF) is prepared in the reaction flask. Trimethylchlorosilane is then added dropwise to the stirred suspension. The reaction is typically exothermic.
-
Reflux: After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the completion of the coupling reaction.
-
Work-up: The reaction mixture is cooled to room temperature. Any unreacted sodium is carefully quenched. The resulting slurry is filtered to remove the sodium chloride byproduct.
-
Purification: The filtrate is then subjected to fractional distillation to yield pure this compound.
Cleavage of the Si-Si Bond: Preparation of Trimethylsilyllithium
A primary application of this compound in organic synthesis is as a precursor to trimethylsilyl anions.[5] Trimethylsilyllithium can be generated by the cleavage of the Si-Si bond with methyllithium (B1224462), typically in the presence of a polar aprotic solvent like hexamethylphosphoramide (B148902) (HMPA) or in THF.
Methodology:
-
Reaction Setup: this compound is dissolved in a dry, inert solvent such as a mixture of HMPA and THF in a flame-dried, nitrogen-flushed flask equipped with a magnetic stirrer and a septum.
-
Addition of Methyllithium: The solution is cooled to 0 °C in an ice bath. A solution of methyllithium in diethyl ether is then added dropwise via syringe.
-
Reaction: The reaction is rapid, and the formation of trimethylsilyllithium is indicated by the appearance of a deep red color. The mixture is typically stirred for a short period at 0 °C.
-
Use in Synthesis: The resulting solution of trimethylsilyllithium can be used directly in subsequent reactions, such as nucleophilic additions to carbonyl compounds or epoxides. The main byproduct, tetramethylsilane, is volatile and can often be removed easily.
Applications in Research and Drug Development
This compound's utility stems from its role as a versatile source of the trimethylsilyl group.
-
Silylating Agent: It is used to introduce TMS protecting groups onto sensitive functionalities like alcohols, amines, and carboxylic acids, enhancing their stability and volatility for analysis or further transformation.[7]
-
Source of Trimethylsilyl Anion: As detailed above, it is a key precursor for generating trimethylsilyllithium, a potent nucleophile used to form silicon-carbon bonds.[5]
-
Radical Reactions: The Si-Si bond can be cleaved photochemically or thermally to generate trimethylsilyl radicals, which are utilized in various radical-mediated transformations.
-
Materials Science: this compound serves as a precursor in chemical vapor deposition (CVD) processes for the production of silicon carbide (SiC) thin films, which are of interest in semiconductor manufacturing.[7]
-
Pharmaceutical Synthesis: In drug development, the introduction of TMS groups can modulate the physicochemical properties of a molecule. Furthermore, its role in forming C-Si bonds allows for the synthesis of complex silicon-containing drug candidates.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H18Si2 | CID 74057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | [gelest.com]
- 4. chemsavers.com [chemsavers.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hexamethyldisiloxane synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Purification of Hexamethyldisilane
For Researchers, Scientists, and Drug Development Professionals
Hexamethyldisilane [(CH₃)₃Si-Si(CH₃)₃], a colorless liquid organosilicon compound, serves as a vital reagent and precursor in a multitude of chemical transformations. Its applications span from a source of the trimethylsilyl (B98337) group in organic synthesis to a precursor for advanced materials like silicon carbide. This guide provides a comprehensive overview of the principal methods for its synthesis and purification, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in its effective preparation and handling.
Synthesis of this compound
The formation of the silicon-silicon bond in this compound is primarily achieved through reductive coupling of trimethylsilyl halides or related precursors. The most established and widely employed methods include Wurtz-type coupling, Grignard reactions, and emerging electrochemical strategies.
Wurtz-Type Coupling
The Wurtz-type reaction is a classical and common method for the synthesis of this compound, involving the reductive coupling of two molecules of a trimethylsilyl halide using an alkali metal.[1]
Reaction: 2 (CH₃)₃SiCl + 2 M → (CH₃)₃Si-Si(CH₃)₃ + 2 MCl (where M = Na, Li, or K)
This method is effective for producing this compound, with variations in the choice of alkali metal and reaction conditions influencing the yield and purity.[2] The use of sodium is a traditional approach, while lithium and sodium-potassium (NaK) alloys are also utilized.[2][3]
Experimental Protocol: Wurtz-Type Synthesis using Sodium Metal
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. The entire apparatus is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).
-
Reactant Charging: The flask is charged with sodium metal dispersion in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or a high-boiling ether.[1]
-
Reaction Initiation: Trimethylsilyl chloride is added dropwise from the dropping funnel to the stirred suspension of sodium metal at a controlled temperature. The reaction is exothermic and may require external cooling to maintain the desired temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is typically refluxed for several hours to ensure complete conversion.
-
Work-up: The reaction mixture is cooled to room temperature and the excess sodium is carefully quenched (e.g., with isopropanol). The resulting slurry is filtered to remove the precipitated sodium chloride.
-
Isolation: The filtrate, containing this compound and the solvent, is subjected to fractional distillation to isolate the pure product.
Quantitative Data for Wurtz-Type Synthesis
| Alkali Metal | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Sodium | THF | Reflux | 4-6 | 60-70 | >98 | [1] |
| Lithium | THF | 0 to RT | 12 | 85 | >99 | [2] |
| NaK Alloy | Heptane | 25 | 1 | High | Not specified | [3] |
Logical Relationship of Wurtz-Type Synthesis
Caption: Wurtz-Type Synthesis Workflow.
Grignard Reagent-Based Synthesis
An alternative route to this compound involves the reaction of a methyl Grignard reagent with a chloromethyldisilane. This method offers the advantage of potentially higher yields and simplified purification, especially when using mixed solvent systems.[4]
Reaction: (CH₃)₃Si-Si(CH₃)₂Cl + CH₃MgCl → (CH₃)₃Si-Si(CH₃)₃ + MgCl₂
A key innovation in this process is the use of a mixed solvent system, such as tetrahydrofuran (THF) and the diethyl ether of tetraethylene glycol (DETEG), which helps to keep the magnesium chloride byproduct in solution, thereby preventing precipitation that can hinder the reaction and complicate purification.[4]
Experimental Protocol: Grignard-Based Synthesis
-
Grignard Reagent Preparation: In a dried, inert atmosphere-purged flask, magnesium turnings are reacted with methyl chloride in the mixed THF/DETEG solvent to prepare the methylmagnesium chloride Grignard reagent.
-
Reaction with Chlorodisilane: A crude mixture of chloromethyldisilanes is added slowly to the prepared Grignard reagent solution. The reaction temperature is maintained, often at or below room temperature.
-
Reaction Completion and Work-up: The reaction is stirred for a specified period to ensure completion. The work-up can be achieved either by distillation directly from the reaction mixture or by a water wash followed by phase separation.[4]
-
Purification: The crude this compound is purified by fractional distillation.
Quantitative Data for Grignard-Based Synthesis
| Solvent System | Grignard Molarity | Reaction Temperature (°C) | Yield (%) | Purity (%) | Reference |
| THF/DETEG | >2.0 M | Room Temperature | High | Not specified | [4] |
Logical Relationship of Grignard-Based Synthesis
Caption: Grignard-Based Synthesis Workflow.
Electrochemical Synthesis
A more recent and sustainable approach to synthesizing disilanes, including this compound, is through electrochemical methods. This technique involves the reductive activation of chlorosilanes at an electrode surface, offering milder reaction conditions and improved chemoselectivity compared to traditional methods that use harsh reducing metals.[5][6]
Reaction (Simplified): 2 (CH₃)₃SiCl + 2e⁻ → (CH₃)₃Si-Si(CH₃)₃ + 2Cl⁻
This electrochemical strategy allows for the efficient and selective generation of silyl (B83357) anion intermediates, which can then react to form the Si-Si bond.[6]
Experimental Protocol: Electrochemical Synthesis
-
Electrolysis Cell Setup: An undivided electrochemical cell is equipped with a carbon cathode and a sacrificial anode (e.g., magnesium or aluminum).
-
Electrolyte and Substrate: The cell is charged with a solution of trimethylsilyl chloride in a suitable solvent (e.g., THF) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate).
-
Electrolysis: A constant current or potential is applied to the cell. The reaction progress can be monitored by techniques such as gas chromatography.
-
Work-up and Purification: After the electrolysis is complete, the reaction mixture is worked up to remove the electrolyte and any unreacted starting material. The this compound is then purified, typically by distillation.
Quantitative Data for Electrochemical Synthesis
| Cathode Material | Solvent | Supporting Electrolyte | Yield (%) | Purity (%) | Reference |
| Carbon | THF | Bu₄NClO₄ | Good | High | [5][6] |
Logical Relationship of Electrochemical Synthesis
Caption: Electrochemical Synthesis Workflow.
Purification of this compound
The final purity of this compound is critical for its application, particularly in sensitive areas like drug development and materials science. The primary method for purifying crude this compound is fractional distillation.
Fractional Distillation
Fractional distillation is effective for separating this compound (boiling point: 113 °C) from lower-boiling solvents and higher-boiling byproducts. The efficiency of the separation depends on the type of distillation column used and the operating conditions.[7]
Experimental Protocol: Fractional Distillation
-
Apparatus: A fractional distillation apparatus is assembled using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.
-
Charging the Flask: The crude this compound is charged into the round-bottom flask along with boiling chips or a magnetic stir bar.
-
Distillation: The flask is heated gently. The temperature at the distillation head is monitored closely. Fractions are collected based on their boiling points. The main fraction is collected at or near the boiling point of this compound.
-
Analysis: The purity of the collected fractions is assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]
Fractional Distillation Parameters
| Parameter | Recommended Value/Condition |
| Column Type | Vigreux or packed column |
| Heating | Heating mantle or oil bath |
| Pressure | Atmospheric |
| Collection Temperature | 112-114 °C |
| Purity Analysis | GC-MS, ¹H NMR, ¹³C NMR |
Purification Workflow Diagram
Caption: this compound Purification Workflow.
Preparative Gas Chromatography (Prep GC)
For achieving very high purity levels, preparative gas chromatography can be employed. This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. While not typically used for bulk purification, it is an excellent method for obtaining small quantities of ultra-pure material for research and analytical standards.[10][11]
General Procedure for Preparative GC
-
System Setup: A gas chromatograph equipped with a preparative-scale column and a fraction collector is used.
-
Method Development: An analytical-scale GC method is first developed to achieve good separation of this compound from its impurities.
-
Injection and Separation: The crude sample is injected onto the preparative column, and the components are separated based on their retention times.
-
Fraction Collection: The effluent corresponding to the this compound peak is directed to a collection trap, often cooled to condense the purified compound.
-
Purity Verification: The purity of the collected fraction is verified by analytical GC-MS or NMR.
Conclusion
The synthesis of this compound can be effectively achieved through several methods, with Wurtz-type coupling and Grignard reactions being the most established for laboratory and industrial-scale production. Electrochemical synthesis presents a promising, more sustainable alternative. Regardless of the synthetic route, fractional distillation remains the cornerstone of purification, capable of yielding high-purity this compound suitable for demanding applications. For ultra-high purity requirements, preparative gas chromatography is a viable option. Careful selection of the synthesis and purification strategy, guided by the desired scale, purity, and available resources, is crucial for the successful preparation of this versatile organosilicon reagent.
References
- 1. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. US4309556A - Preparation of this compound (HMDS) from chloromethyldisilanes using special solvents - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification [chem.rochester.edu]
- 8. emerypharma.com [emerypharma.com]
- 9. This compound(1450-14-2) 1H NMR [m.chemicalbook.com]
- 10. Preparative GC System Agilent-Gerstel [uochb.cz]
- 11. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
Hexamethyldisilane: A Technical Guide for Researchers and Drug Development Professionals
Hexamethyldisilane , a versatile organosilicon compound, serves as a key reagent in a variety of chemical transformations and material science applications. This guide provides an in-depth overview of its chemical properties, synthesis, and significant applications, with a focus on experimental protocols and reaction pathways relevant to researchers, scientists, and drug development professionals.
Core Properties and Identification
This compound, systematically named 1,1,1,2,2,2-hexamethyldisilane, is a colorless liquid. Below is a summary of its key identifiers and physicochemical properties.
| Property | Value |
| CAS Number | 1450-14-2 |
| Molecular Formula | C₆H₁₈Si₂ |
| Molecular Weight | 146.38 g/mol |
| Synonyms | Permethyldisilane, Trimethyl(trimethylsilyl)silane |
| Appearance | Colorless liquid |
| Melting Point | 9-12 °C |
| Boiling Point | 112-114 °C |
| Density | 0.715 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.422 |
| Flash Point | -6 °C |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound is achieved through a Wurtz-type coupling reaction of trimethylsilyl (B98337) chloride with an alkali metal, such as sodium.
Experimental Protocol: Wurtz Reaction Synthesis
Objective: To synthesize this compound from trimethylsilyl chloride and sodium metal.
Materials:
-
Trimethylsilyl chloride (Me₃SiCl)
-
Sodium metal (Na)
-
Dry ether (or tetrahydrofuran, THF) as solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.
-
Under a positive pressure of inert gas, charge the flask with dry ether.
-
Carefully add finely cut sodium metal to the solvent.
-
While vigorously stirring the sodium suspension, slowly add trimethylsilyl chloride to the reaction mixture. An exothermic reaction should be observed.
-
After the addition is complete, heat the mixture to reflux and maintain for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Carefully quench any unreacted sodium with a suitable reagent, such as ethanol.
-
Filter the reaction mixture to remove the sodium chloride byproduct.
-
The filtrate, containing this compound, is then purified by fractional distillation.
Reaction Scheme: 2 Me₃SiCl + 2 Na → Me₃Si-SiMe₃ + 2 NaCl
Applications in Organic Synthesis and Materials Science
This compound is a valuable reagent in organic synthesis, primarily as a source of the trimethylsilyl group and as a reducing agent. It also serves as a precursor in the chemical vapor deposition (CVD) of silicon-containing materials.
Palladium-Catalyzed Silylation of Aryl Chlorides
A significant application of this compound is in the palladium-catalyzed silylation of aryl chlorides, providing a route to aryltrimethylsilanes which are important intermediates in cross-coupling reactions.[1][2]
Objective: To synthesize an aryltrimethylsilane from an aryl chloride and this compound using a palladium catalyst.[1]
Materials:
-
Aryl chloride
-
This compound
-
Palladium catalyst (e.g., Pd(dba)₂)
-
Phosphine (B1218219) ligand (e.g., a biaryl phosphine ligand)
-
Base (e.g., potassium phosphate)
-
Anhydrous solvent (e.g., dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl chloride, palladium catalyst, and phosphine ligand to an oven-dried reaction vessel.
-
Add the base and a stir bar.
-
Seal the vessel and remove it from the glovebox.
-
Add anhydrous dioxane and this compound via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the required time (typically several hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction to room temperature.
-
The reaction mixture is then subjected to a standard aqueous workup, followed by extraction with an organic solvent.
-
The combined organic layers are dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Caption: Workflow for the palladium-catalyzed silylation of aryl chlorides.
Chemical Vapor Deposition (CVD) Precursor
This compound is utilized as a single-source precursor in the chemical vapor deposition (CVD) process to produce silicon carbide (SiC) thin films.[3] These films are of interest in the semiconductor industry due to their desirable electronic and physical properties.
Caption: General workflow for SiC thin film deposition using CVD.
References
- 1. Palladium-Catalyzed Silylation of Aryl Chlorides with this compound [organic-chemistry.org]
- 2. Palladium-catalyzed silylation of aryl chlorides with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progresses in Synthesis and Application of SiC Films: From CVD to ALD and from MEMS to NEMS - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data of Hexamethyldisilane (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Data of Hexamethyldisilane
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for the structural elucidation and characterization of organosilicon compounds.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H, ¹³C, and ²⁹Si NMR Chemical Shifts for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent |
| ¹H | ~0.05 | Singlet | CDCl₃ |
| ¹³C | ~-1.9 | Singlet | CDCl₃ |
| ²⁹Si | ~-19.7 | Singlet | Not Specified |
Infrared (IR) Spectroscopy
Table 2: Principal Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955 | Strong | C-H asymmetric stretching |
| 2897 | Medium | C-H symmetric stretching |
| 1445 | Medium | CH₃ asymmetric deformation |
| 1247 | Strong | CH₃ symmetric deformation (umbrella mode) on Si |
| 835 | Strong | CH₃ rocking and Si-C stretching |
| 688 | Strong | Si-C symmetric stretching |
| 385 | Medium | Si-Si stretching |
Data compiled from various sources including the NIST Chemistry WebBook.[1][2][3]
Mass Spectrometry (MS)
Table 3: Major Fragments in the Electron Ionization (EI) Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 146 | 5 | [M]⁺ (Molecular Ion, C₆H₁₈Si₂) |
| 131 | 15 | [M - CH₃]⁺ |
| 73 | 100 | [Si(CH₃)₃]⁺ (Base Peak) |
| 59 | 10 | [Si(CH₃)₂H]⁺ |
| 45 | 15 | [SiCH₄]⁺ |
Data sourced from the NIST Mass Spectrometry Data Center.[4] The molecular weight of this compound is 146.38 g/mol .[4]
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A standard protocol for acquiring NMR spectra of organosilicon compounds like this compound is as follows:
-
Sample Preparation :
-
For ¹H and ¹³C NMR, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[5]
-
For ²⁹Si NMR, a higher concentration (50 mg or more) is often required due to the low natural abundance and sensitivity of the ²⁹Si nucleus.[5][6]
-
Filter the solution through a pipette with a glass wool plug to remove any particulate matter, which can degrade spectral quality.[7]
-
Transfer the filtered solution into a clean, dry 5 mm NMR tube.[7]
-
Tetramethylsilane (TMS) is often used as an internal reference for ¹H and ¹³C NMR, although the residual solvent peak can also be used. For ²⁹Si NMR, TMS is the standard reference.
-
-
Instrument Parameters :
-
Spectra are typically acquired on a spectrometer with a field strength of 300 MHz or higher.
-
¹H NMR : A standard single-pulse experiment is used. Key parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans (e.g., 128 or more) is typically required compared to ¹H NMR.
-
²⁹Si NMR : Due to the negative gyromagnetic ratio and potentially long relaxation times of the ²⁹Si nucleus, inverse-gated decoupling is often employed to suppress the negative Nuclear Overhauser Effect (NOE). Polarization transfer techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer) can significantly reduce acquisition time by transferring magnetization from the highly abundant ¹H nuclei to the low-abundance ²⁹Si nuclei.[8]
-
-
Data Processing :
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
Chemical shifts are referenced to the internal standard (TMS at 0 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
As this compound is a liquid, the spectrum can be obtained neat.
-
A thin film of the liquid is placed between two salt plates (e.g., KBr or NaCl).
-
Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, a small drop of the sample is placed directly onto the ATR crystal (e.g., ZnSe or diamond).[9][10]
-
-
Instrument Parameters :
-
A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
The spectrum is typically recorded over the mid-IR range of 4000 to 400 cm⁻¹.
-
A resolution of 4 cm⁻¹ is generally sufficient.[9]
-
A background spectrum (of the clean salt plates or ATR crystal) is recorded first and automatically subtracted from the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis :
Mass Spectrometry
-
Sample Introduction and Ionization :
-
This compound is a volatile liquid, making it suitable for Gas Chromatography-Mass Spectrometry (GC-MS) or direct injection.
-
Electron Ionization (EI) is a common method for this type of compound. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[11]
-
-
Mass Analysis :
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.[12]
-
-
Data Interpretation :
-
The mass spectrum is a plot of relative ion abundance versus m/z.
-
The peak with the highest m/z often corresponds to the molecular ion ([M]⁺), which provides the molecular weight.[13]
-
The most intense peak in the spectrum is the base peak, which is assigned a relative intensity of 100%.
-
The fragmentation pattern is analyzed to deduce the structure of the molecule. For this compound, the cleavage of the Si-Si bond and the loss of methyl groups are characteristic fragmentation pathways.[4]
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the relationship between the spectroscopic techniques and the structural information they provide for this compound.
Caption: Workflow for the structural elucidation of this compound.
References
- 1. Disilane, hexamethyl- [webbook.nist.gov]
- 2. gelest.com [gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. Disilane, hexamethyl- [webbook.nist.gov]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. pstc.org [pstc.org]
- 10. amherst.edu [amherst.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
Hexamethyldisilane and Protic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hexamethyldisilane ((CH₃)₃Si-Si(CH₃)₃), a molecule featuring a silicon-silicon single bond, exhibits distinct reactivity patterns with protic solvents, which differ significantly from its more commonly referenced nitrogen-containing analog, hexamethyldisilazane (B44280) (HMDS). While HMDS is a potent silylating agent that readily reacts with alcohols to form trimethylsilyl (B98337) ethers, this compound is comparatively less reactive towards neutral protic solvents like water and alcohols under standard conditions. The cleavage of the Si-Si bond in this compound typically requires the presence of strong electrophiles, nucleophiles, or catalysts. This guide provides a comprehensive overview of the available technical information regarding the reactivity of this compound with protic solvents, focusing on reaction mechanisms, influencing factors, and synthetic applications. Due to the limited publicly available quantitative data and detailed experimental protocols specifically for the reactions of this compound with a broad range of protic solvents, this guide synthesizes established principles of silicon chemistry and draws inferences from related studies.
Introduction: this compound vs. Hexamethyldisilazane
A critical point of clarification is the distinction between this compound and hexamethyldisilazane (HMDS). The latter, with the structure [(CH₃)₃Si]₂NH, is widely employed as a silylating agent for protecting hydroxyl groups in organic synthesis. Its reaction with alcohols is facile, producing a trimethylsilyl ether and ammonia (B1221849) as a byproduct.[1][2][3][4][5][6] In contrast, this compound possesses a silicon-silicon bond and does not have the reactive Si-N bond found in HMDS. This structural difference is the primary determinant of its distinct reactivity profile.
Reactivity of this compound with Protic Solvents
The core of this compound's reactivity with protic solvents lies in the cleavage of the Si-Si σ-bond. This bond is susceptible to attack by both strong electrophiles and nucleophiles.
Reaction with Water (Hydrolysis)
The direct hydrolysis of this compound with neutral water is generally slow. The Si-Si bond is relatively non-polar and not readily attacked by a weak nucleophile like water. However, the reaction can be facilitated under specific conditions:
-
Acid Catalysis: Protic acids can protonate one of the silicon atoms, making the Si-Si bond more polarized and susceptible to nucleophilic attack by water. The reaction is believed to proceed through an electrophilic cleavage mechanism.
-
Base Catalysis: Strong bases can deprotonate water to generate hydroxide (B78521) ions, which are stronger nucleophiles and can attack one of the silicon atoms, leading to the cleavage of the Si-Si bond.
The primary products of the hydrolysis of this compound are trimethylsilanol (B90980) ((CH₃)₃SiOH) and hydrogen gas. The trimethylsilanol can then undergo self-condensation to form hexamethyldisiloxane (B120664) ((CH₃)₃SiOSi(CH₃)₃).
Reaction with Alcohols (Alcoholysis)
Similar to hydrolysis, the direct reaction of this compound with alcohols is generally sluggish. Catalysts are often required to promote the cleavage of the Si-Si bond.
-
Acid Catalysis: Protic acids can activate the this compound for nucleophilic attack by the alcohol.
-
Metal Catalysis: Certain transition metal complexes can catalyze the alcoholysis of this compound.
The products of this reaction are a trimethylalkoxysilane ((CH₃)₃SiOR) and trimethylsilane (B1584522) ((CH₃)₃SiH).
Reaction with Acids
Strong protic acids can readily cleave the Si-Si bond in this compound. This reaction proceeds via an electrophilic attack of a proton on the Si-Si bond. The nature of the acid's conjugate base influences the final products. For example, reaction with hydrogen halides (HX) yields trimethylsilyl halide ((CH₃)₃SiX) and trimethylsilane ((CH₃)₃SiH).
Quantitative Data Summary
Comprehensive quantitative data for the reactivity of this compound with a wide array of protic solvents is scarce in publicly accessible literature. The following table summarizes the general reactivity trends.
| Protic Solvent | Reactivity (uncatalyzed) | Products (Major) | Notes |
| Water (H₂O) | Very Slow | Trimethylsilanol, Hydrogen | Reaction is significantly accelerated by acid or base. |
| Methanol (CH₃OH) | Very Slow | Trimethylmethoxysilane, Trimethylsilane | Typically requires a catalyst. |
| Ethanol (C₂H₅OH) | Very Slow | Trimethylethoxysilane, Trimethylsilane | Similar to methanol, catalysis is generally necessary. |
| Acetic Acid (CH₃COOH) | Slow to Moderate | Trimethylsilyl acetate, Trimethylsilane | The acidity of the solvent promotes the reaction. |
| Hydrochloric Acid (HCl) | Fast | Trimethylsilyl chloride, Trimethylsilane | Strong acid readily cleaves the Si-Si bond. |
Experimental Protocols
Detailed experimental protocols for the reactions of this compound with various protic solvents are not widely published. However, a general procedure for monitoring such a reaction can be outlined.
General Protocol for Monitoring the Reaction of this compound with a Protic Solvent:
-
Materials: this compound (ensure purity), protic solvent of interest (anhydrous where applicable), catalyst (if used), and an appropriate deuterated solvent for NMR analysis.
-
Reaction Setup: In a dry NMR tube, combine a known concentration of this compound with the protic solvent. If a catalyst is used, it should be added at this stage.
-
Monitoring: Acquire an initial ¹H NMR spectrum to establish the starting concentrations. The reaction progress can be monitored over time by acquiring subsequent NMR spectra at regular intervals. The disappearance of the this compound signal (a singlet) and the appearance of new signals corresponding to the products can be integrated to determine the reaction kinetics.
-
Product Identification: The products can be identified by their characteristic chemical shifts in ¹H, ¹³C, and ²⁹Si NMR spectroscopy and by comparison with authentic samples or literature data. Gas chromatography-mass spectrometry (GC-MS) can also be employed to identify volatile products.
Applications in Drug Development and Research
While not as widespread as silylating agents, the reactivity of this compound can be leveraged in specific synthetic contexts:
-
Source of Trimethylsilyl Group: In the presence of suitable activators, this compound can serve as a source of the trimethylsilyl moiety.
-
Reducing Agent: The formation of trimethylsilane during its reaction with protic solvents indicates its potential as a reducing agent in certain transformations.
Conclusion
The reactivity of this compound with protic solvents is fundamentally governed by the cleavage of its Si-Si bond. This process is generally not spontaneous with neutral protic solvents and requires activation by acids, bases, or catalysts. The products formed are dependent on the specific protic solvent and reaction conditions. While there is a clear distinction in reactivity compared to the widely used silylating agent hexamethyldisilazane, the nuanced reactivity of this compound offers potential for unique applications in organic synthesis. Further research is warranted to fully elucidate the kinetics and mechanisms of these reactions and to expand their synthetic utility.
References
- 1. xinyachemical.com [xinyachemical.com]
- 2. Chemcon Speciality Chemicals: Reaction of Hexamethyldisilazane with silica / water [chemconspecialitychemicals.blogspot.com]
- 3. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Hexamethyldisilazane: Uses, Reactions and Toxicity_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Hexamethyldisilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the thermal stability and decomposition of hexamethyldisilane (HMDS). It covers the primary decomposition pathways, kinetic parameters, and the products formed under various experimental conditions. This document is intended to serve as a valuable resource for researchers and professionals working with HMDS in fields such as materials science, chemical vapor deposition (CVD), and organic synthesis.
Introduction to this compound and its Thermal Behavior
This compound ((CH₃)₃Si-Si(CH₃)₃), a key organosilicon compound, is utilized as a precursor for the deposition of silicon-containing thin films and as a reagent in organic synthesis. Its thermal stability is a critical parameter in these applications, as its decomposition behavior dictates the formation of reactive intermediates and final products. The thermal decomposition of HMDS is a complex process that can proceed through several pathways, primarily involving the cleavage of the Si-Si and Si-C bonds. The dominant decomposition route and the resulting product distribution are highly dependent on experimental conditions such as temperature, pressure, and the type of reactor used.
Primary Decomposition Pathways
The thermal decomposition of this compound is initiated through three primary unimolecular pathways. These competing reactions involve homolytic bond fission and a concerted elimination reaction.
-
Si-Si Bond Cleavage: The weakest bond in the HMDS molecule is the silicon-silicon bond, making its homolytic cleavage the most favorable decomposition pathway at lower temperatures. This reaction produces two trimethylsilyl (B98337) radicals (•Si(CH₃)₃).
-
Si-C Bond Cleavage: At higher temperatures, the silicon-carbon bond can also undergo homolytic cleavage, resulting in the formation of a pentamethyldisilyl radical (•Si₂(CH₃)₅) and a methyl radical (•CH₃).
-
Three-Centered Elimination: A concerted mechanism involving a three-centered transition state can lead to the elimination of tetramethylsilane (B1202638) (Si(CH₃)₄) and the formation of dimethylsilylene (:Si(CH₃)₂), a highly reactive intermediate.
The trimethylsilyl and pentamethyldisilyl radicals, as well as dimethylsilylene, are highly reactive species that can undergo a variety of secondary reactions, leading to a complex mixture of final products. These secondary reactions include hydrogen abstraction, radical recombination, and insertion reactions.
Quantitative Decomposition Data
The following tables summarize the key quantitative data reported for the thermal decomposition of this compound under various experimental conditions.
Table 1: Bond Dissociation Energies (BDEs) for this compound
| Bond | Bond Dissociation Energy (kJ/mol) | Reference |
| (CH₃)₃Si-Si(CH₃)₃ | 337 | |
| (CH₃)₃Si-CH₃ | ~350 | |
| (CH₃)₃Si-H | 368 |
Table 2: Arrhenius Parameters for this compound Decomposition Pathways
| Reaction Pathway | Log₁₀(A/s⁻¹) | Activation Energy (Ea) (kJ/mol) | Temperature Range (K) | Experimental Method | Reference |
| (CH₃)₃Si-Si(CH₃)₃ → 2 •Si(CH₃)₃ | 17.53 | 337 | 770 - 872 | Stirred-Flow Reactor | |
| (CH₃)₃Si-Si(CH₃)₃ → •Si₂(CH₃)₅ + •CH₃ | - | - | - | - | |
| (CH₃)₃Si-Si(CH₃)₃ → Si(CH₃)₄ + :Si(CH₃)₂ | - | - | - | - | |
| Isomerization to trimethyl(dimethylsilyl)methane (overall, chain reaction) | 16.65 | 251 | 717 - 780 | Static System (Gas Phase) |
Note: Data for all pathways are not consistently available across all studies.
Table 3: Major Decomposition Products of this compound
| Experimental Method | Temperature Range (K) | Major Products | Reference(s) |
| Flash Pyrolysis VUV-SPI-TOFMS | Room Temp - 1310 | Trimethylsilyl radical (•Si(CH₃)₃), Pentamethyldisilyl radical (•Si₂(CH₃)₅), Tetramethylsilane (Si(CH₃)₄), Dimethylsilylene (:Si(CH₃)₂), 1,1-dimethyl-1-silene (CH₂=Si(CH₃)₂) | |
| Hot-Wire Chemical Vapor Deposition (HWCVD) | - | Trimethylsilyl radical (•Si(CH₃)₃), Tetramethylsilane (TMS), Trimethylsilane (TriMS), various alkyl-substituted silanes and silyl-substituted alkanes, methyl-substituted 1,3-disilacyclobutane species. | |
| Static System Pyrolysis | 796 - 828 | Tetramethylsilane (Si(CH₃)₄), Trimethylsilane ((CH₃)₃SiH), Methane (CH₄) | |
| Stirred-Flow Reactor Thermolysis | 1043 - 1145 | Trimethyl(dimethylsilyl)methane ((CH₃)₃SiCH₂Si(CH₃)₂H) |
Experimental Protocols
A variety of experimental techniques have been employed to investigate the thermal decomposition of this compound. The following sections provide an overview of the methodologies for the key experiments cited.
Flash Pyrolysis with Vacuum Ultraviolet Single-Photon Ionization Time-of-Flight Mass Spectrometry (VUV-SPI-TOFMS)
This powerful technique allows for the study of thermal decomposition under collision-free conditions, enabling the direct detection of initial reaction products and short-lived intermediates.
Methodology:
-
Sample Introduction: A gaseous mixture of this compound, typically diluted in an inert carrier gas such as helium or argon, is introduced into a high-vacuum chamber through a pulsed valve.
-
Pyrolysis: The gas pulse passes through a heated microtubular reactor, often made of silicon carbide, where it is rapidly heated to the desired decomposition temperature (up to ~1300 K). The short residence time in the reactor ensures that primary decomposition products are observed.
-
Molecular Beam Formation: The gas mixture exiting the reactor expands supersonically into the vacuum chamber, forming a molecular beam. This process cools the molecules translationally, rotationally, and vibrationally, effectively quenching further reactions.
-
Ionization: The molecular beam is intersected by a beam of vacuum ultraviolet (VUV) photons. Single-photon ionization is a "soft" ionization technique that minimizes fragmentation of the parent ions, allowing for the unambiguous identification of the species present in the beam.
-
Mass Analysis: The resulting ions are accelerated into a time-of-flight (TOF) mass spectrometer, where they are separated based on their mass-to-charge ratio.
-
Data Acquisition: The arrival times of the ions at the detector are recorded to generate a mass spectrum, providing a snapshot of the decomposition products at a specific temperature.
Stirred-Flow Reactor Thermolysis
Stirred-flow reactors are used to study reaction kinetics under conditions where the reactants and products are well-mixed, allowing for the determination of rate constants.
Methodology:
-
Reactant Introduction: A continuous flow of this compound, often with a carrier gas, is introduced into a heated reactor vessel.
-
Reaction: The reactor is maintained at a constant temperature, and the contents are continuously stirred to ensure homogeneity.
-
Product Effluent: A continuous stream of the reaction mixture (unreacted HMDS and products) is withdrawn from the reactor.
-
Analysis: The composition of the effluent is analyzed, typically using gas chromatography (GC) or mass spectrometry (MS), to determine the concentrations of reactants and products.
-
Kinetic Analysis: By varying the flow rate (and thus the residence time) and the temperature, the rate of reaction and the Arrhenius parameters can be determined.
Static System Pyrolysis
Static systems are closed reactors used to study gas-phase reactions at constant volume.
Methodology:
-
Reactant Introduction: A known amount of this compound is introduced into a sealed reactor vessel of a known volume.
-
Heating: The reactor is placed in a furnace and heated to a specific temperature for a set period.
-
Quenching: After the desired reaction time, the reactor is rapidly cooled to quench the reaction.
-
Product Analysis: The contents of the reactor are then analyzed using techniques such as GC-MS to identify and quantify the products.
Visualizations of Decomposition Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the primary decomposition pathways of this compound and a typical experimental workflow for its analysis.
Caption: Primary unimolecular decomposition pathways of this compound.
Caption: A typical experimental workflow for studying HMDS thermal decomposition.
Conclusion
The thermal stability and decomposition of this compound are governed by a complex interplay of competing unimolecular reactions, including Si-Si and Si-C bond cleavage, and a three-centered elimination pathway. The distribution of the resulting reactive intermediates and stable products is highly sensitive to the experimental conditions. A thorough understanding of these decomposition mechanisms and the associated kinetic parameters is essential for the effective application of HMDS in various industrial and research settings. This guide provides a consolidated resource of the current knowledge on this topic, intended to aid researchers in the design and interpretation of experiments involving the thermal processing of this compound.
Hexamethyldisilane: A Comprehensive Technical Guide to its Role as a Source of Trimethylsilyl Radicals
For Researchers, Scientists, and Drug Development Professionals
Hexamethyldisilane (Me₃Si-SiMe₃), often abbreviated as HMDS, is a versatile and pivotal reagent in modern organic synthesis and materials science. Its significance primarily stems from its ability to serve as a clean and efficient precursor to the highly reactive trimethylsilyl (B98337) radical (Me₃Si•). This technical guide provides an in-depth exploration of the generation of trimethylsilyl radicals from this compound and their subsequent applications, with a focus on quantitative data, detailed experimental protocols, and mechanistic pathways.
Generation of Trimethylsilyl Radicals from this compound
The silicon-silicon bond in this compound is relatively weak, with a dissociation energy of approximately 49 ± 6 kcal/mol, making it susceptible to cleavage under thermal or photochemical conditions to generate two equivalents of trimethylsilyl radicals.[1]
Thermal Generation
Thermal decomposition of this compound provides a direct route to trimethylsilyl radicals. This method is often employed in gas-phase reactions and chemical vapor deposition (CVD) processes. Studies have shown that upon heating, both Si-Si and Si-C bond cleavage can occur, although the Si-Si bond scission is the dominant pathway.[2][3]
The primary trimethylsilyl radicals generated can then participate in subsequent reactions, such as abstraction of methyl or hydrogen atoms from other this compound molecules, leading to the formation of tetramethylsilane (B1202638) (TMS) and trimethylsilane (B1584522) (TriMS).[2][3]
Experimental Data for Thermal Decomposition:
| Parameter | Value | Reference |
| Si-Si Bond Dissociation Energy | 49 ± 6 kcal/mol | [1] |
| Ionization Potential of Me₃Si• | 7.93 ± 0.3 eV | [1] |
Logical Relationship: Thermal Decomposition of this compound
Photochemical Generation
Photolysis of this compound, often in the presence of a photosensitizer, is a mild and efficient method for generating trimethylsilyl radicals at ambient temperatures. This approach is particularly valuable in synthetic organic chemistry. The process typically involves the absorption of light by a sensitizer (B1316253), which then transfers energy to the this compound molecule, leading to the homolytic cleavage of the Si-Si bond.
Phenanthrene is a commonly used sensitizer for the photosilylation of electron-deficient alkenes with this compound.[4] The reaction proceeds via the formation of an alkene radical anion, which then reacts with the trimethylsilyl radical.
Experimental Workflow: Photochemical Silylation of an Electron-Deficient Alkene
Applications in Organic Synthesis
Trimethylsilyl radicals generated from this compound are versatile intermediates for a variety of organic transformations, most notably in silylation and radical cyclization reactions.
Silylation Reactions
Silylation, the introduction of a silyl (B83357) group into a molecule, is a fundamental strategy in organic synthesis for protecting sensitive functional groups, enhancing volatility for analysis, or modifying the electronic properties of a molecule. While this compound itself can be used for silylation, its reactivity is often enhanced by catalysts that facilitate the generation of a more reactive silylating species.
Iodine has been shown to be a highly efficient and mild catalyst for the trimethylsilylation of a wide range of alcohols using hexamethyldisilazane (B44280) (a related compound often discussed in the context of silylation), and similar principles can be applied.[5] The proposed mechanism involves the polarization of the Si-N bond by iodine to create a more reactive silylating agent.
Quantitative Data for Iodine-Catalyzed Silylation of Alcohols with HMDS
| Substrate (Alcohol) | Product | Reaction Time | Yield (%) | Reference |
| 1-Octanol | 1-(Trimethylsilyloxy)octane | < 3 min | 98 | [4] |
| Cyclohexanol | (Trimethylsilyloxy)cyclohexane | < 3 min | 97 | [4] |
| Benzyl alcohol | Benzyl trimethylsilyl ether | < 3 min | 98 | [4] |
| 2-Adamantanol | 2-(Trimethylsilyloxy)adamantane | 15 min | 95 | [4] |
| 1-Adamantanol | 1-(Trimethylsilyloxy)adamantane | 30 min | 92 | [4] |
Proposed Signaling Pathway: Iodine-Catalyzed Silylation of an Alcohol
Radical Cyclization Reactions
Trimethylsilyl radicals are effective mediators for radical cyclization reactions, which are powerful tools for the construction of cyclic molecules.[6] These reactions typically involve the generation of a carbon-centered radical which then undergoes an intramolecular addition to a multiple bond. The resulting cyclized radical is then quenched by a hydrogen atom donor, often the silane (B1218182) itself or a thiol co-catalyst.
Tris(trimethylsilyl)silane ((TMS)₃SiH), a derivative of this compound, is a well-known and less toxic alternative to tributyltin hydride for mediating such reactions.[7] The principles of radical generation and propagation are similar.
Experimental Protocols
Protocol 1: General Procedure for Iodine-Catalyzed Silylation of Alcohols [4]
-
To a stirred solution of the alcohol (1 mmol) in dichloromethane (B109758) (2 mL) is added this compound (0.5-1.0 mmol) and a catalytic amount of iodine (0.01-0.1 mmol).
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford the crude product.
-
The crude product is purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: General Procedure for Photochemical Silylation of an Alkene [4]
-
A solution of the alkene (1 mmol), this compound (2-5 mmol), and a photosensitizer (e.g., phenanthrene, 0.1 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL) is placed in a quartz reaction vessel.
-
The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
The reaction vessel is sealed and irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at room temperature with constant stirring.
-
The reaction is monitored by GC or TLC.
-
After completion, the solvent is removed in vacuo.
-
The residue is purified by column chromatography to yield the silylated product.
Conclusion
This compound is a valuable and versatile reagent for the generation of trimethylsilyl radicals through both thermal and photochemical methods. These radicals are key intermediates in a range of important synthetic transformations, including silylation and radical cyclization reactions. The mild conditions and high efficiencies associated with many of these processes make this compound an indispensable tool for researchers and professionals in organic synthesis and drug development. The provided data, protocols, and mechanistic diagrams offer a solid foundation for the practical application and deeper understanding of the chemistry of this compound.
References
- 1. Mechanistic Study of Thermal Decomposition of this compound by Flash Pyrolysis Vacuum Ultraviolet Photoionization Time-of-Flight Mass Spectrometry and Density Functional Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decomposition of this compound on a hot tungsten filament and gas-phase reactions in a hot-wire chemical vapor deposition reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tris(trimethylsilyl)silane, TTMSS [organic-chemistry.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Gas-phase reaction between this compound and iodine - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 6. Radical cyclization - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Hexamethyldisilane: A Technical Guide to its Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethyldisilane ((CH₃)₃Si-Si(CH₃)₃), a cornerstone of organosilicon chemistry, is a versatile reagent with significant applications in organic synthesis and materials science. This technical guide provides an in-depth exploration of its discovery, historical development, key synthetic methodologies, and diverse reactivity. Detailed experimental protocols for its preparation and comprehensive quantitative data are presented to serve as a valuable resource for laboratory professionals.
Discovery and History
The journey of this compound is intrinsically linked to the broader history of organosilicon chemistry. While the first organosilicon compound, tetraethylsilane, was synthesized by Charles Friedel and James Crafts in 1863, the specific isolation and characterization of this compound came later.
A pivotal moment in its history was the work of Warren I. Patnode and Donald F. Wilcock at General Electric. In their seminal 1946 paper in the Journal of the American Chemical Society, titled "The Methylsilicones," they described the synthesis of various methyl-substituted silicon compounds. While the primary focus of their work was on silicone polymers, their research laid the groundwork for the synthesis and understanding of smaller organosilane molecules, including this compound. They are widely credited with its first definitive synthesis and characterization.
Early synthetic efforts, including those by Patnode and Wilcock, often involved Wurtz-type coupling reactions, a testament to the ingenuity of early organometallic chemists. Subsequent research has led to the development of more refined and higher-yielding synthetic protocols, solidifying the importance of this compound as a fundamental building block in silicon chemistry.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a compound's physical and spectroscopic properties is paramount for its effective use in research and development. The key data for this compound are summarized in the tables below.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₈Si₂ |
| Molecular Weight | 146.38 g/mol |
| Appearance | Colorless liquid[1] |
| Boiling Point | 112-114 °C |
| Melting Point | 9-12 °C |
| Density | 0.715 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.422 |
| Flash Point | -6 °C |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃) | δ 0.04 ppm (s, 18H)[2] |
| ¹³C NMR (CDCl₃) | δ -1.9 ppm |
| Infrared (IR) | Key absorptions at 2950, 2895, 1247, 835, 688 cm⁻¹ |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z = 146. Key fragments at m/z = 131, 73.[3] |
Synthesis of this compound: Experimental Protocols
Two primary methods have emerged as the most common and reliable for the laboratory and industrial-scale synthesis of this compound: the Wurtz-like coupling of trimethylsilyl (B98337) chloride and the Grignard reaction with chlorodisilanes.
Wurtz-like Coupling Reaction
This classical method involves the reductive coupling of two molecules of trimethylsilyl chloride using an alkali metal, typically sodium or a potassium-graphite laminate (KC₈).
Reaction Pathway:
Experimental Protocol:
Materials:
-
Trimethylsilyl chloride
-
Sodium metal dispersion (or potassium-graphite)
-
Anhydrous diethyl ether (or tetrahydrofuran)
-
Apparatus for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous diethyl ether under a nitrogen atmosphere.
-
Sodium metal, cut into small pieces or as a dispersion, is added to the flask.
-
Trimethylsilyl chloride is added dropwise to the stirred suspension of sodium in ether.
-
The reaction mixture is typically stirred at room temperature or gently refluxed to initiate and sustain the reaction.
-
The progress of the reaction can be monitored by the disappearance of the sodium metal and the formation of a white precipitate of sodium chloride.
-
Upon completion, the reaction mixture is filtered to remove the sodium chloride.
-
The filtrate is then distilled to isolate the this compound. The product is a colorless liquid.
Grignard Reaction
An alternative and often higher-yielding method involves the reaction of a methyl Grignard reagent with a mixture of methylchlorodisilanes. This method is particularly useful for converting byproducts from the direct process of methylchlorosilane production into a valuable product.
Reaction Pathway:
Experimental Protocol:
Materials:
-
Crude mixture of methylchlorodisilanes
-
Methylmagnesium chloride (Grignard reagent) in THF/ether
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Apparatus for inert atmosphere reactions
Procedure:
-
A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
The flask is charged with a solution of methylmagnesium chloride in an ethereal solvent under a nitrogen atmosphere.[4]
-
The crude mixture of methylchlorodisilanes is dissolved in anhydrous THF and placed in the dropping funnel.
-
The chlorodisilane solution is added dropwise to the stirred Grignard reagent at a controlled temperature (often cooled in an ice bath to manage the exotherm).
-
After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The crude product is purified by fractional distillation to yield pure this compound.
Chemical Reactivity and Applications in Synthesis
This compound is a versatile reagent in organic synthesis, primarily utilized as a source of the trimethylsilyl group and for the formation of silicon-carbon bonds.
Silylation Reactions
This compound can act as a silylating agent for a variety of functional groups, often in the presence of a catalyst. For example, it can be used to silylate alcohols, amines, and thiols, providing a protective group that can be easily removed under specific conditions.
Generation of Trimethylsilyl Anion and Nucleophilic Silylation
The silicon-silicon bond in this compound can be cleaved by strong nucleophiles, such as organolithium reagents, to generate a trimethylsilyl anion. This powerful nucleophile can then be used to introduce a trimethylsilyl group into a wide range of electrophilic substrates.
Reaction Pathway for Trimethylsilyl Anion Formation and Reaction:
Reductive Silylation and Other Reactions
This compound can also participate in reductive silylation reactions and is a precursor for the synthesis of other important organosilicon compounds. It is also used in the semiconductor industry as a precursor for the chemical vapor deposition (CVD) of silicon-containing thin films.
Conclusion
This compound, since its initial synthesis in the mid-20th century, has become an indispensable tool for chemists in both academic and industrial settings. Its straightforward synthesis and diverse reactivity have cemented its role in modern organic synthesis and materials science. This guide has provided a comprehensive overview of its history, physical and chemical properties, detailed synthetic protocols, and key applications, offering a valuable resource for researchers and professionals in the field.
References
Hexamethyldisilane: A Comprehensive Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical information on the safe handling, storage, and potential hazards of hexamethyldisilane. The following sections detail its physical and chemical properties, toxicological data, and recommended safety protocols to ensure the well-being of laboratory personnel and the integrity of research.
Chemical and Physical Properties
This compound is a colorless, transparent liquid with a characteristically pleasant, fruity odor.[1] It is insoluble in water but soluble in various organic solvents such as toluene (B28343) and ethylene (B1197577) glycol.[1] Under normal conditions, it exhibits good chemical stability and is unlikely to undergo decomposition.[2]
| Property | Value | References |
| Chemical Formula | C6H18Si2 | [3] |
| Molar Mass | 146.39 g/mol | [4] |
| Appearance | Colorless, transparent liquid | [1][2] |
| Odor | Pleasant, fruity | [1] |
| Boiling Point | 112 - 114 °C | [5] |
| Melting Point | 9 - 12 °C | [5] |
| Flash Point | 11 °C (closed cup) | [5] |
| Density | 0.715 g/cm³ at 25 °C | [5] |
| Vapor Pressure | Not available | |
| Water Solubility | Insoluble | [1][2] |
| log Pow | 4.11 | [5] |
| Auto-ignition Temperature | Not available |
Toxicological Data
Acute toxicity data for this compound indicates potential hazards upon exposure through various routes.
| Toxicity Endpoint | Value | Species | References |
| LD50 (Oral) | > 20,000 mg/kg | Rat | [5] |
| Skin Corrosion/Irritation | May cause skin irritation. | Not specified | [3] |
| Serious Eye Damage/Irritation | May cause eye irritation. | Not specified | [3] |
| Inhalation | May cause irritation to the respiratory tract. Overexposure may lead to coughing, headache, and nausea. | Not specified | [3] |
Hazard Identification and Classification
This compound is classified as a highly flammable liquid and vapor.[3] It is crucial to be aware of its potential to form flammable or explosive vapor-air mixtures.[3]
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Flammable Liquids | Category 2 | Danger | H225: Highly flammable liquid and vapor |
| Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Respiratory Sensitization | Category 1 | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation |
Safety and Handling Precautions
Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical.
Figure 1: Recommended Personal Protective Equipment for handling this compound.
Engineering Controls
Proper ventilation is essential to control exposure.
-
Ventilation: Provide local exhaust or general room ventilation to prevent the accumulation of vapors.[3]
-
Explosion-proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[3]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[3]
Safe Handling Practices
-
Avoid all eye and skin contact and do not breathe vapor or mist.[3]
-
Keep away from heat, open flames, and sparks. No smoking in the handling area.[3]
-
Use only non-sparking tools.[3]
-
Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving work.[3]
-
Wash contaminated clothing before reuse.[3]
Storage and Incompatibility
Proper storage of this compound is critical to maintain its stability and prevent hazardous reactions.
Storage Conditions
-
Temperature: The optimal storage temperature is between -45°C and 45°C.[1]
-
Environment: Store in a well-ventilated, dry place, away from heat.[1][3]
-
Containers: Keep containers tightly closed and sealed.[1][3]
Incompatible Materials
This compound should not be stored with the following materials to avoid chemical reactions:[1][3][5]
-
Strong acids
-
Strong bases
-
Strong oxidizing agents
-
Halogens
-
Peroxides
Figure 2: Materials incompatible with this compound.
Emergency Procedures
In the event of an emergency, follow these procedures promptly and safely.
First Aid Measures
-
Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Get medical advice/attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[3]
-
Ingestion: Never give anything by mouth to an unconscious person. Get medical advice/attention.[3]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical.[3]
-
Firefighting Instructions: Use water spray to cool exposed surfaces. Exercise caution when fighting any chemical fire.[3]
-
Protective Equipment: Do not enter the fire area without proper protective equipment, including respiratory protection.[3] Irritating fumes and organic acid vapors may develop when the material is exposed to water or open flame.[3]
Accidental Release Measures
-
Personal Precautions: Eliminate all ignition sources. Use special care to avoid static electric charges. Evacuate unnecessary personnel.[3]
-
Environmental Precautions: Prevent entry to sewers and public waters.[3]
-
Methods for Cleaning Up: Clean up spills as soon as possible using an absorbent material. Sweep or shovel spills into an appropriate container for disposal. Use only non-sparking tools.[3]
Experimental Protocols
The following are summaries of standardized experimental methodologies relevant to the safety data presented.
Acute Oral Toxicity (OECD 401)
This test provides information on the health hazards likely to arise from a single oral exposure to a substance.
-
Principle: The test substance is administered in graduated doses to several groups of experimental animals, with one dose per group.[6] Observations of effects and mortality are made.[6]
-
Procedure:
Flash Point Determination (ASTM D93 - Pensky-Martens Closed Cup)
This method determines the flash point of petroleum products and other liquids.
-
Principle: A brass test cup is filled with the test specimen and heated at a controlled rate while being stirred.[1][3][5][7][8] An ignition source is periodically directed into the cup to test for a flash.[1][5]
-
Procedure:
-
The sample is placed in the test cup of the Pensky-Martens apparatus.[5]
-
The cup is heated, and the sample is stirred at a specified rate.[1][5]
-
At regular temperature intervals, the stirring is stopped, and an ignition source is introduced into the vapor space.[1][5]
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the specimen to ignite.[1][3]
-
Thermal Decomposition Analysis
Studies on the thermal decomposition of this compound provide insight into its stability and potential hazardous breakdown products.
-
Methodology: Flash pyrolysis vacuum ultraviolet single-photon ionization time-of-flight mass spectrometry (VUV-SPI-TOFMS) can be used to study the thermal decomposition from room temperature to high temperatures (e.g., 1310 K).[9]
-
Findings: The primary decomposition pathways involve the cleavage of Si-Si and Si-C bonds.[9] Major initial products include Me₃SiSi(Me)₂•, Me₄Si, Me₃Si•, and :SiMe₂.[9] These intermediates can further decompose through homolytic reactions and molecular eliminations.[9]
Disposal Considerations
-
Waste Disposal: this compound may be incinerated.[3] Dispose of in a safe manner in accordance with local, national, and international regulations.[3]
-
Contaminated Packaging: Handle empty containers with care because residual vapors are flammable.[3] Dispose of contents and container to a licensed waste disposal facility.[3]
This guide is intended to provide comprehensive safety information for trained professionals. Always consult the most current Safety Data Sheet (SDS) for this compound before use and ensure that all laboratory personnel are thoroughly trained in its safe handling and emergency procedures.
References
- 1. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 2. EXPERIMENT 11: VAPOUR PRESSURE – PROCTECH 2CE3 Lab Manual [ecampusontario.pressbooks.pub]
- 3. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 4. homepages.gac.edu [homepages.gac.edu]
- 5. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. precisionlubrication.com [precisionlubrication.com]
- 8. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
Methodological & Application
Hexamethyldisilane: A Versatile Silylating Agent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Hexamethyldisilane ((CH₃)₃Si-Si(CH₃)₃, HMDS) is a versatile and efficient reagent for the introduction of trimethylsilyl (B98337) (TMS) groups in organic synthesis. Its application as a silylating agent offers several advantages over traditional reagents like trimethylsilyl chloride (TMSCl), primarily the formation of neutral byproducts. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in various silylation reactions.
Introduction to this compound as a Silylating Agent
This compound serves as an excellent source of the trimethylsilyl group for the protection of a wide range of functional groups, including alcohols, phenols, amines, and carboxylic acids.[1][2][3] Unlike silyl (B83357) halides, the silylation reaction with this compound often proceeds under neutral or mild conditions, and the primary byproduct is ammonia (B1221849), which is easily removed from the reaction mixture.[1][4] This characteristic makes it particularly suitable for substrates that are sensitive to acidic conditions.
Key Advantages:
-
Mild Reaction Conditions: Silylation can often be achieved at room temperature without the need for strong bases.[2][5]
-
Neutral Byproduct: The formation of ammonia as the sole byproduct simplifies workup procedures and is compatible with acid-sensitive functional groups.[4]
-
High Efficiency: In the presence of suitable catalysts, this compound can provide high yields of silylated products in short reaction times.[4][6]
-
Versatility: It can be used to silylate a wide variety of functional groups.[1][2]
Applications in Organic Synthesis
Silylation of Alcohols and Phenols
The protection of hydroxyl groups as their corresponding trimethylsilyl ethers is a common transformation in multi-step organic synthesis. This compound is a highly effective reagent for this purpose. The reactivity of alcohols towards silylation with HMDS generally follows the order: primary > secondary > tertiary.[7]
Several catalytic systems have been developed to enhance the efficiency of this reaction, including the use of iodine, silica (B1680970) chloride, and catalyst-free conditions in specific solvents.[4][8][9]
Table 1: Iodine-Catalyzed Silylation of Alcohols with this compound [4]
| Substrate | Product | Time (min) | Yield (%) |
| 1-Octanol | 1-(Trimethylsilyloxy)octane | < 3 | 98 |
| 2-Octanol | 2-(Trimethylsilyloxy)octane | < 3 | 97 |
| Cyclohexanol | (Trimethylsilyloxy)cyclohexane | < 3 | 98 |
| Benzyl alcohol | Benzyl trimethylsilyl ether | < 3 | 99 |
| 1-Adamantanol | 1-(Trimethylsilyloxy)adamantane | 15 | 95 |
Table 2: Silica Chloride-Catalyzed Silylation of Alcohols and Phenols with this compound [9]
| Substrate | Time (min) | Yield (%) |
| 1-Heptanol | 5 | 98 |
| 2-Heptanol | 10 | 95 |
| Cyclohexanol | 10 | 95 |
| Benzyl alcohol | 5 | 98 |
| Phenol | 15 | 90 |
| 4-Nitrophenol | 120 | 40 |
A catalyst-free method for the silylation of alcohols and phenols has also been developed using nitromethane (B149229) as the solvent at room temperature, offering an environmentally friendly alternative.[8]
Silylation of Amines and Carboxylic Acids
This compound can be used for the silylation of amines and carboxylic acids, although these reactions may require more forcing conditions, such as elevated temperatures.[2] The resulting N-silylated amines and silyl esters are useful intermediates in various organic transformations.
Silylation of β-Diketones
β-Diketones can be effectively converted to their corresponding trimethylsilyl enol ethers using this compound in an aprotic solvent at room temperature.[5] This method provides high yields of the desired products.
Table 3: Silylation of β-Diketones with this compound [5]
| β-Diketone | Solvent | Time (h) | Yield (%) |
| Dimedone | Dichloromethane (B109758) | 1 | 98 |
| 2-Acetylcyclohexanone | Dichloromethane | 1 | 95 |
| Dibenzoylmethane | Dichloromethane | 1 | 97 |
Palladium-Catalyzed Silylation of Aryl Halides
This compound can be used in palladium-catalyzed cross-coupling reactions to synthesize aryltrimethylsilanes from aryl chlorides.[10] This method is tolerant of various functional groups and provides a valuable route to important synthetic intermediates.[10]
Experimental Protocols
General Protocol for Iodine-Catalyzed Silylation of Alcohols
This protocol is adapted from the work of Karimi and Golshani.[4]
Materials:
-
Alcohol (10 mmol)
-
Iodine (I₂) (0.1 mmol)
-
This compound (HMDS) (8 mmol)
-
Dichloromethane (CH₂Cl₂) (50 mL)
Procedure:
-
To a stirred solution of the alcohol (10 mmol) and iodine (0.1 mmol) in dichloromethane (40 mL) in a round-bottom flask, add a solution of this compound (8 mmol) in dichloromethane (10 mL) dropwise over 5 minutes at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few minutes, as indicated by the cessation of ammonia evolution.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove excess iodine.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Remove the solvent under reduced pressure to afford the crude trimethylsilyl ether, which can be further purified by distillation or column chromatography if necessary.
General Protocol for Silylation of β-Diketones
This protocol is based on the work of Chu and Huckin.[5]
Materials:
-
β-Diketone (7.14 mmol)
-
This compound (HMDS) (9.44 mmol)
-
Dry Dichloromethane (CH₂Cl₂) (20 mL)
-
Nitrogen atmosphere
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the β-diketone (7.14 mmol) in dry dichloromethane (20 mL).
-
To this solution, add this compound (9.44 mmol) via syringe.
-
Stir the reaction mixture at room temperature (20°C) for 1 hour.
-
After the reaction is complete, remove the excess this compound and solvent under reduced pressure (10 Torr) at room temperature.
-
The resulting residue is the essentially pure trimethylsilyl enol ether. Further purification is typically not required.
Reaction Mechanisms and Logical Relationships
The silylation of an alcohol with this compound, catalyzed by an electrophilic species like iodine, is proposed to proceed through the activation of the Si-N bond in HMDS.
The choice of reaction conditions for the silylation with this compound often depends on the nature of the substrate. The following diagram illustrates a simplified decision-making process.
Conclusion
This compound is a valuable and versatile silylating agent in modern organic synthesis. Its mild reaction conditions, formation of a neutral byproduct, and high efficiency make it an attractive alternative to other silylating reagents. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of drug development and organic chemistry to effectively utilize this compound in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]
- 7. General Silylation Procedures - Gelest [technical.gelest.com]
- 8. Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 10. Palladium-Catalyzed Silylation of Aryl Chlorides with this compound [organic-chemistry.org]
Application Notes and Protocols: Hexamethyldisilane in Silylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethyldisilane (HMDS) is a versatile and widely used reagent in organic synthesis, particularly for the introduction of the trimethylsilyl (B98337) (TMS) protecting group. Silylation is a crucial step in the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), as it temporarily masks reactive functional groups like hydroxyls, amines, and thiols. This allows for chemical transformations on other parts of the molecule without unintended side reactions. HMDS is a cost-effective and stable silylating agent that produces ammonia (B1221849) as its only byproduct, simplifying reaction workup. However, its low intrinsic reactivity often necessitates the use of catalysts to achieve efficient silylation, especially for sterically hindered or less reactive substrates.
This document provides detailed application notes and experimental protocols for the use of this compound in silylation reactions, focusing on its mechanism, catalytic activation, and practical applications in organic and medicinal chemistry.
Mechanism of Silylation with this compound
The fundamental reaction of HMDS with a protic substrate, such as an alcohol, involves the cleavage of the Si-N-Si bond and the formation of a stable Si-O bond. The overall reaction is as follows:
2 R-OH + (CH₃)₃Si-NH-Si(CH₃)₃ → 2 R-OSi(CH₃)₃ + NH₃
Due to the low silylating power of HMDS, this reaction is often slow and may require harsh conditions.[1] To enhance the reaction rate and expand the substrate scope, various catalysts are employed. These catalysts activate the HMDS molecule, making the silicon atom more electrophilic and susceptible to nucleophilic attack by the hydroxyl or amino group.
Iodine-Catalyzed Silylation
Iodine has been demonstrated to be a highly efficient and nearly neutral catalyst for the trimethylsilylation of a wide range of alcohols with HMDS.[2][3] The proposed mechanism suggests that iodine polarizes the Si-N bond in HMDS, generating a more reactive silylating species.[2]
dot graph "Iodine_Catalyzed_Silylation_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
HMDS [label="HMDS\n((CH₃)₃Si)₂NH", fillcolor="#F1F3F4"]; I2 [label="I₂", fillcolor="#FBBC05"]; Activated_HMDS [label="Activated HMDS\n[(CH₃)₃Si]₂NH---I₂", fillcolor="#F1F3F4"]; Alcohol [label="R-OH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Iodoammonium Silylating Species", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Silyl_Ether [label="R-OSi(CH₃)₃", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ammonia_Iodine_Complex [label="NH₃---I₂", fillcolor="#FBBC05"];
HMDS -> Activated_HMDS [label="+ I₂"]; Activated_HMDS -> Intermediate [label="+ R-OH"]; Intermediate -> Silyl_Ether; Intermediate -> Ammonia_Iodine_Complex; } caption { label = "Proposed mechanism for iodine-catalyzed silylation."; fontsize = 10; } enddot Caption: Proposed mechanism for iodine-catalyzed silylation.
Lewis Acid-Catalyzed Silylation
Lewis acids, such as zinc chloride (ZnCl₂), are also effective catalysts for HMDS-mediated silylation.[2] The Lewis acid coordinates to the nitrogen atom of HMDS, increasing the electrophilicity of the silicon atoms and facilitating the nucleophilic attack by the alcohol.
dot graph "Lewis_Acid_Catalyzed_Silylation_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
HMDS [label="HMDS\n((CH₃)₃Si)₂NH", fillcolor="#F1F3F4"]; Lewis_Acid [label="ZnCl₂", fillcolor="#FBBC05"]; Activated_Complex [label="Activated Complex\n((CH₃)₃Si)₂NH---ZnCl₂", fillcolor="#F1F3F4"]; Alcohol [label="R-OH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transition_State [label="Transition State", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Silyl_Ether [label="R-OSi(CH₃)₃", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Product [label="(CH₃)₃Si-NH-ZnCl₂⁻ + H⁺", fillcolor="#FBBC05"];
HMDS -> Activated_Complex [label="+ ZnCl₂"]; Activated_Complex -> Transition_State [label="+ R-OH"]; Alcohol -> Transition_State; Transition_State -> Silyl_Ether; Transition_State -> Side_Product; } caption { label = "Generalized mechanism for Lewis acid-catalyzed silylation."; fontsize = 10; } enddot Caption: Generalized mechanism for Lewis acid-catalyzed silylation.
Experimental Protocols
Protocol 1: General Procedure for Iodine-Catalyzed Silylation of Alcohols[2]
This protocol is effective for the silylation of primary, secondary, and tertiary alcohols.
Materials:
-
Alcohol (10 mmol)
-
This compound (HMDS) (8 mmol)
-
Iodine (I₂) (0.1 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous (50 mL)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃), saturated aqueous solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
To a stirred solution of the alcohol (10 mmol) and iodine (0.1 mmol) in anhydrous dichloromethane (40 mL) in a round-bottom flask, add a solution of HMDS (8 mmol in 10 mL of CH₂Cl₂) dropwise over 5 minutes at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the evolution of ammonia gas and by thin-layer chromatography (TLC). For primary and secondary alcohols, the reaction is typically complete within 3 minutes.[2]
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude trimethylsilyl ether.
-
Purify the product by vacuum distillation or recrystallization if necessary.
| Substrate Type | Reaction Time (minutes) | Yield (%) |
| Primary Alcohols | < 3 | > 95 |
| Secondary Alcohols | < 3 | > 95 |
| Tertiary Alcohols | 5-30 | > 90 |
| Data sourced from Karimi, B., & Golshani, B. (2000). Mild and Highly Efficient Method for the Silylation of Alcohols Using this compound Catalyzed by Iodine under Nearly Neutral Reaction Conditions. The Journal of Organic Chemistry, 65(21), 7228–7230.[2] |
Protocol 2: Silylation of Phenols with HMDS (Catalyst-Free)[4]
This protocol is suitable for the silylation of phenols without the need for a catalyst, relying on thermal activation.
Materials:
-
Phenol (B47542) (e.g., para-cresol) (0.20 mol)
-
This compound (HMDS) (0.40 mol, 85 mL)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Distillation apparatus
Procedure:
-
Combine the phenol (0.20 mol) and this compound (0.40 mol) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (boiling point of HMDS is 125 °C) and maintain reflux for 1 hour with stirring.[4]
-
After cooling to room temperature, arrange the apparatus for vacuum distillation.
-
Distill the reaction mixture under reduced pressure to isolate the trimethylsilyl ether. For 4-(trimethylsilyloxy)toluene, the product distills at approximately 120 °C and 80 mbar.[4]
| Substrate | Yield (%) |
| para-Cresol | 80 |
| Phenol | ~80 |
| Data sourced from a synthetic procedure on ChemSpider.[4] |
Protocol 3: General Procedure for Silylation of Amines with HMDS
The silylation of amines with HMDS is generally slower than that of alcohols and often requires a catalyst.[1]
Materials:
-
Amine (e.g., n-pentylamine)
-
This compound (HMDS)
-
Catalyst (e.g., trimethylchlorosilane (TMCS) or ammonium (B1175870) sulfate)
-
Solvent (optional, e.g., pyridine, DMF)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, combine the amine, this compound, and a catalytic amount of an acidic catalyst such as trimethylchlorosilane or ammonium sulfate.
-
The reaction can be performed neat or in a suitable solvent.
-
Heat the reaction mixture to reflux and monitor the reaction progress by GC or TLC.
-
Upon completion, the excess HMDS and solvent can be removed by distillation.
-
The silylated amine can be further purified by vacuum distillation.
| Substrate | Catalyst | Condition | Product | Yield (%) |
| n-Pentylamine | TMCS | Reflux | Monosilylated | 51 |
| Aniline | (NH₄)₂SO₄ | Reflux | Monosilylated | 68 |
| Data is indicative and sourced from a general overview of silylation techniques.[1] |
Application in Drug Development: Silylation of 7-Aminocephalosporanic Acid (7-ACA)
The synthesis of semi-synthetic cephalosporin (B10832234) antibiotics often involves the protection of the amino and carboxylic acid functionalities of the 7-aminocephalosporanic acid (7-ACA) core. Silylation with HMDS is a common method to achieve this protection.
dot graph "Silylation_of_7ACA_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
Start [label="7-ACA", fillcolor="#F1F3F4"]; Silylation [label="Silylation with HMDS\n(Catalyst, Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Silylated_7ACA [label="Silylated 7-ACA", fillcolor="#F1F3F4"]; Acylation [label="Acylation of Amino Group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protected_Cephalosporin [label="Protected Cephalosporin Intermediate", fillcolor="#F1F3F4"]; Deprotection [label="Deprotection", fillcolor="#FBBC05"]; Final_Product [label="Semi-synthetic Cephalosporin", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Silylation; Silylation -> Silylated_7ACA; Silylated_7ACA -> Acylation; Acylation -> Protected_Cephalosporin; Protected_Cephalosporin -> Deprotection; Deprotection -> Final_Product; } caption { label = "Workflow for the synthesis of cephalosporins using HMDS."; fontsize = 10; } enddot Caption: Workflow for the synthesis of cephalosporins using HMDS.
Protocol 4: Silylation of 7-Aminocephalosporanic Acid (7-ACA)
This protocol is a compiled representation of procedures found in the literature for the silylation of 7-ACA.
Materials:
-
7-Aminocephalosporanic acid (7-ACA)
-
This compound (HMDS)
-
Solvent (e.g., methylene (B1212753) chloride, cyclohexane)
-
Catalyst (e.g., saccharin (B28170), imidazole, trimethylsilyl iodide)
-
Tertiary amine (e.g., triethylamine) (optional)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer
Procedure:
-
Suspend 7-ACA in a suitable anhydrous solvent (e.g., methylene chloride) in a round-bottom flask under a nitrogen atmosphere.
-
Add the catalyst (e.g., a catalytic amount of saccharin or imidazole).
-
Add this compound to the suspension. A tertiary amine may also be added.
-
Heat the mixture to reflux with stirring until the 7-ACA dissolves, indicating the formation of the silylated derivative.
-
The resulting solution of the silylated 7-ACA can be used directly in the subsequent acylation step.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the silylation of various substrates with HMDS under different catalytic conditions.
Table 1: Silylation of Alcohols and Phenols with HMDS and Ionic Liquid Catalysts in Acetonitrile at Room Temperature [2]
| Substrate | Catalyst | Time (min) | Conversion (%) |
| Benzyl alcohol | [py][Tfa] | 1 | 100 |
| 4-Methoxybenzyl alcohol | [py][Tfa] | 1 | 100 |
| 4-Bromobenzyl alcohol | [py][Tfa] | 4 | 100 |
| 4-Nitrobenzyl alcohol | [py][Tfa] | 27 | 100 |
| Phenol | [py][Tfa] | 5 | 100 |
| 2-Phenylethanol | [py][Tfa] | 2 | 100 |
| 3-Phenylpropanol | [py][Tfa] | 1 | 100 |
| 1-Phenylethanol | [SipIm]Cl | 1 | 100 |
| Cyclohexanol | [SipIm]Cl | 2 | 100 |
| 2-Adamantanol | [SipIm]Cl | 3 | 100 |
| Borneol | [SipIm]Cl | 3 | 100 |
| Menthol | [SipIm]Cl | 2 | 100 |
| 2-Methyl-1-phenylpropan-1-ol | [SipIm]Tfa | 3 | 100 |
| 2-Phenyl-2-propanol | [SipIm]Tfa | 3 | 100 |
| 1-Adamantanol | [SipIm]Tfa | 4 | 100 |
| 4-Methylphenol | [py][Tfa] | 1 | 100 |
| 4-Methoxyphenol | [py][Tfa] | 2 | 100 |
| 4-Chlorophenol | [py][Tfa] | 2 | 100 |
| 4-Bromophenol | [py][Tfa] | 2 | 100 |
| 2-Naphthol | [py][Tfa] | 2 | 100 |
| 2,6-Dimethylphenol | [SipIm]Cl | 3 | 100 |
| 2,6-Di-tert-butylphenol | [SipIm]Cl | 6 | 100 |
| 2,4,6-Trimethylphenol | [SipIm]Tfa | 2 | 100 |
| 2,4,6-Tribromophenol | [SipIm]Tfa | 4 | 100 |
| [py][Tfa] = pyridinium (B92312) 2,2,2-trifluoroacetate, [SipIm]Cl = silica-propyl imidazolium (B1220033) chloride, [SipIm]Tfa = silica-propyl imidazoliumtriflate |
Table 2: Silylation of Alcohols and Phenols with HMDS and Silica Chloride Catalyst
| Substrate | Condition | Time (min) | Yield (%) |
| Benzyl alcohol | Solvent-free, RT | 5 | 98 |
| 4-Chlorobenzyl alcohol | Solvent-free, RT | 5 | 98 |
| Cyclohexanol | Solvent-free, RT | 10 | 95 |
| 1-Octanol | Solvent-free, RT | 5 | 98 |
| 2-Octanol | Solvent-free, RT | 10 | 95 |
| tert-Butanol | Solvent-free, RT | 60 | 90 |
| Phenol | Solvent-free, RT | 10 | 92 |
| 4-Methylphenol | Solvent-free, RT | 10 | 95 |
| 4-Chlorophenol | Solvent-free, RT | 15 | 90 |
| Data is indicative and compiled from various sources. |
Conclusion
This compound is a powerful reagent for the protection of hydroxyl and amino groups in organic synthesis. While its reactivity is inherently low, the use of appropriate catalysts significantly enhances its efficacy, allowing for the silylation of a wide range of substrates under mild conditions. The choice of catalyst and reaction conditions can be tailored to the specific substrate, enabling chemoselective protection in complex molecules. The detailed protocols and quantitative data provided in these application notes serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, facilitating the efficient and effective use of HMDS in their synthetic endeavors.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]
- 4. Zinc Chloride Catalyzed Silylation of Alcohols and Phenols by Hexamethyldisilazane. A Highly Chemoselective Reaction. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
Hexamethyldisilane: A Versatile Reagent for the Protection of Alcohol Functional Groups
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract:
The protection of alcohol functional groups is a critical step in multi-step organic synthesis, particularly in the development of complex pharmaceutical compounds. Hexamethyldisilane (HMDS), in conjunction with a catalytic activator, offers a mild, efficient, and cost-effective method for the formation of trimethylsilyl (B98337) (TMS) ethers. This document provides detailed application notes and experimental protocols for the protection of alcohols using HMDS under various catalytic conditions and subsequent deprotection.
Introduction
This compound (HMDS) is a stable, commercially available, and relatively inexpensive reagent for the trimethylsilylation of hydroxyl groups.[1][2] A key advantage of using HMDS is that the only byproduct of the reaction is ammonia (B1221849), which is easily removed from the reaction mixture.[1] However, HMDS itself has low silylating power and often requires forceful conditions and long reaction times.[1][2] To overcome this limitation, various catalysts have been developed to activate HMDS, allowing for rapid and high-yielding reactions under mild conditions.[1][2] This application note explores the use of iodine, ferric chloride, and silica (B1680970) chloride as catalysts for the HMDS-mediated protection of alcohols and provides detailed protocols for these transformations, as well as for the subsequent deprotection of the resulting TMS ethers.
Advantages of this compound for Alcohol Protection
-
Mild Reaction Conditions: Catalytic systems enable silylation to occur at room temperature, preserving sensitive functional groups within the molecule.
-
High Efficiency: The use of catalysts leads to high yields of the desired silyl (B83357) ethers in short reaction times.[1][3]
-
Cost-Effective: HMDS is an inexpensive and readily available reagent.[2]
-
Clean Byproduct: The only byproduct is ammonia, simplifying work-up procedures.[1]
-
Selectivity: Certain catalytic systems exhibit excellent chemoselectivity, for instance, protecting primary alcohols in the presence of secondary or tertiary alcohols.
Catalytic Systems for Alcohol Protection with HMDS
Several catalytic systems have been developed to enhance the silylating power of HMDS. This section details three effective methods.
Iodine-Catalyzed Silylation
Iodine serves as a highly efficient and practically neutral catalyst for the trimethylsilylation of a wide variety of alcohols, including primary, secondary, tertiary, and acid-sensitive substrates.[1][2] The reaction is typically rapid and clean, proceeding at room temperature.[1] The proposed mechanism suggests that iodine polarizes the Si-N bond in HMDS, generating a more reactive silylating species.[2]
Ferric Chloride-Catalyzed Silylation
Anhydrous ferric chloride (FeCl₃) is a mild Lewis acid catalyst that effectively promotes the silylation of alcohols and phenols with HMDS in acetonitrile.[4] This method is notable for its high selectivity for the protection of primary alcohols over secondary and tertiary alcohols.[4]
Silica Chloride-Catalyzed Silylation
Silica chloride (SiO₂-Cl) is a heterogeneous catalyst that can be used for the silylation of alcohols and phenols with HMDS in solution (acetonitrile) or under solvent-free conditions.[3] This method provides excellent yields and the catalyst can be recovered and reused.[3]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the protection of various alcohols using the catalytic systems described above.
Table 1: Iodine-Catalyzed Trimethylsilylation of Alcohols with HMDS [1]
| Entry | Substrate | Time (min) | Yield (%) |
| 1 | 1-Heptanol | < 3 | 98 |
| 2 | Benzyl alcohol | < 3 | 99 |
| 3 | 2-Propanol | < 3 | 97 |
| 4 | Cyclohexanol | < 3 | 98 |
| 5 | Menthol | < 3 | 95 |
| 6 | 2-Adamantanol | 15 | 96 |
| 7 | tert-Butanol | 60 | 90 |
Table 2: Ferric Chloride-Catalyzed Trimethylsilylation of Alcohols with HMDS [4]
| Entry | Substrate | Time | Conversion (%) | Isolated Yield (%) |
| 1 | Benzyl alcohol | Immediately | 100 | 95 |
| 2 | 1-Phenylethanol | Immediately | 100 | 99 |
| 3 | 2-Phenylethanol | Immediately | 100 | 90 |
| 4 | 2-Adamantanol | 46 h | 100 | 94 |
| 5 | tert-Butanol | 32 h | 80 | 60 |
Table 3: Silica Chloride-Catalyzed Trimethylsilylation of Alcohols with HMDS [3]
| Entry | Substrate | Solvent | Time (min) | Yield (%) |
| 1 | 1-Octanol | Acetonitrile | 5 | 98 |
| 2 | 1-Octanol | Solvent-free | 2 | 98 |
| 3 | Cyclohexanol | Acetonitrile | 10 | 95 |
| 4 | Cyclohexanol | Solvent-free | 5 | 96 |
| 5 | Benzyl alcohol | Acetonitrile | 5 | 98 |
| 6 | Benzyl alcohol | Solvent-free | 2 | 99 |
| 7 | 2-Adamantanol | Acetonitrile | 120 | 92 |
| 8 | 2-Adamantanol | Solvent-free | 90 | 94 |
Experimental Protocols
Protocol 1: General Procedure for Iodine-Catalyzed Silylation of Alcohols
Materials:
-
Alcohol (10 mmol)
-
This compound (HMDS) (8 mmol)
-
Iodine (I₂) (0.1 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂) (50 mL)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (10% w/v)
Procedure:
-
To a stirred solution of the alcohol (10 mmol) and iodine (0.1 mmol) in dichloromethane (40 mL) in a round-bottom flask, add a solution of HMDS (8 mmol) in dichloromethane (10 mL) dropwise over 5 minutes at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A rapid evolution of ammonia gas is typically observed.[1]
-
Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution to remove the excess iodine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to afford the crude trimethylsilyl ether, which can be further purified by distillation or column chromatography if necessary.
Protocol 2: General Procedure for Ferric Chloride-Catalyzed Silylation of Alcohols
Materials:
-
Alcohol (1 mmol)
-
This compound (HMDS) (0.7 mmol)
-
Anhydrous Ferric Chloride (FeCl₃) (0.07 mmol)
-
Dry Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the alcohol (1 mmol) in dry acetonitrile, add anhydrous ferric chloride (0.07 mmol) and HMDS (0.7 mmol) at room temperature.
-
Monitor the reaction by TLC or GC.
-
After completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the trimethylsilyl ether.
Protocol 3: General Procedure for Silica Chloride-Catalyzed Silylation of Alcohols (Solvent-Free)
Materials:
-
Alcohol (1 mmol)
-
This compound (HMDS) (0.7 mmol)
-
Silica chloride (0.05 g for primary/secondary alcohols, 0.1 g for tertiary alcohols)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a flask, add the alcohol (1 mmol) to a mixture of HMDS (0.7 mmol) and silica chloride.
-
Stir the mixture at room temperature for the specified time (see Table 3).[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, add dichloromethane to the reaction mixture and filter to remove the silica chloride catalyst.
-
The filtrate can be concentrated under reduced pressure to obtain the nearly pure trimethylsilyl ether. Further purification can be achieved by short-column chromatography if needed.[3]
Deprotection of Trimethylsilyl (TMS) Ethers
The TMS protecting group can be readily removed under mild acidic or fluoride-mediated conditions.
Protocol 4: General Procedure for Acid-Catalyzed Deprotection of TMS Ethers
Materials:
-
TMS-protected alcohol (0.4 mmol)
-
Dichloromethane (CH₂Cl₂) (4 mL)
-
1N Hydrochloric acid (HCl) (1 drop)
Procedure:
-
Dissolve the TMS ether (0.4 mmol) in dichloromethane (4 mL).[5]
-
Add one drop of 1N HCl and stir the mixture at room temperature for 30 minutes.[5]
-
Monitor the deprotection by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the deprotected alcohol.
Protocol 5: General Procedure for Tetrabutylammonium Fluoride (B91410) (TBAF)-Mediated Deprotection of TMS Ethers
Materials:
-
TMS-protected alcohol (1.0 equiv.)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1-1.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
Dissolve the TMS-protected alcohol (1.0 equiv.) in anhydrous THF in a round-bottom flask.[6]
-
Cool the solution to 0 °C using an ice bath.
-
Add the TBAF solution (1.1-1.5 equiv.) dropwise to the stirred solution.[6]
-
Allow the reaction mixture to warm to room temperature and stir, monitoring the progress by TLC (reaction times can vary from 45 minutes to several hours).[6]
-
Upon completion, dilute the reaction mixture with dichloromethane and quench by adding water.[6][7]
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[7]
-
Concentrate the organic layer under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.
Visualizing the Workflow and Mechanism
The following diagrams illustrate the general workflow for alcohol protection and the proposed catalytic mechanism.
Caption: A typical experimental workflow for the protection of alcohols using HMDS.
Caption: Proposed mechanism for the iodine-catalyzed silylation of alcohols with HMDS.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]
- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. benchchem.com [benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for Derivatization of Amines and Thiols with Hexamethyldisilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silylation is a chemical modification technique that replaces an active hydrogen atom in a molecule with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. This derivatization is a cornerstone in organic synthesis and analytical chemistry, offering a versatile method to protect sensitive functional groups, enhance volatility for gas chromatography (GC), and improve solubility. Hexamethyldisilane (HMDS), a cost-effective and readily available reagent, serves as a valuable silylating agent for a variety of functional groups, including amines and thiols.
Amines and thiols are prevalent functional groups in a vast array of organic molecules, from fundamental chemical building blocks to complex active pharmaceutical ingredients (APIs). Their inherent reactivity and polarity can, however, present challenges in both synthesis and analysis. Derivatization with HMDS transforms these groups into their corresponding N-silylated and S-silylated analogues, respectively. This modification temporarily masks their reactivity, allowing for selective transformations at other sites within the molecule. Furthermore, the resulting silylated compounds are generally more volatile and thermally stable, making them amenable to analysis by techniques such as gas chromatography-mass spectrometry (GC-MS).[1][2][3]
While HMDS is a relatively mild silylating agent, its reactivity can be significantly enhanced by the use of catalysts. Common catalysts include trimethylchlorosilane (TMCS), iodine, sulfuric acid, and various Lewis acids.[4][5] The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired outcome.
These application notes provide a comprehensive overview and detailed protocols for the successful derivatization of amines and thiols using this compound.
Data Presentation: Silylation of Amines and Thiols with this compound
The following tables summarize quantitative data for the derivatization of various amine and thiol substrates with this compound under different catalytic conditions. These tables are designed for easy comparison of reaction efficiency based on substrate type and catalyst used.
Table 1: Derivatization of Amines with this compound
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| n-Pentylamine | TMCS | None | Reflux | 8 | 51 (Monosilylation) | [6] |
| n-Octylamine | TMCS | None | Reflux | 8 | 56 (Monosilylation) | [6] |
| Pyrrolidine | TMCS | None | Reflux | 8 | 62 | [6] |
| n-Butylamine | (NH4)2SO4 | None | Reflux | 8 | 30 (Disilylation) | [6] |
| Aniline | H-β zeolite | None | 80 | 1.5 | 92 (O-silylation of 4-aminophenol) | [1] |
Table 2: Derivatization of Thiols with this compound
| Substrate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Thiophenol | CeO2 nanoparticles | None | Room Temp. | Longer than alcohols | Not specified | [4] |
| Various Thiols | 1,1′-(ethane-1,2-diyl)dipiperidinium bistribromide | None | Not specified | Not specified | Not specified | [4] |
| General Thiols | EDPBT | Solvent-free | Not specified | Not specified | Efficient | [4] |
Note: Quantitative data for thiol silylation with HMDS is less commonly tabulated than for alcohols and phenols. The table reflects the available information, indicating that the reaction is feasible but often reported without specific yields in comparative studies.
Experimental Protocols
The following are detailed protocols for the derivatization of a primary amine, a secondary amine, and a thiol using this compound.
Protocol 1: Catalytic Silylation of a Primary Amine (e.g., Benzylamine) with HMDS and TMCS
Objective: To prepare N-(trimethylsilyl)benzylamine.
Materials:
-
This compound (HMDS)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous toluene (B28343) (or other inert solvent)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or argon gas inlet
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (10.7 g, 100 mmol).
-
Add anhydrous toluene (50 mL) to dissolve the amine.
-
Under an inert atmosphere (nitrogen or argon), add this compound (12.1 g, 75 mmol, 1.5 equivalents per N-H bond).
-
Slowly add trimethylchlorosilane (0.5 mL, ~4 mmol) as the catalyst.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) using a heating mantle.
-
Stir the reaction mixture at reflux for 8-12 hours. The reaction progress can be monitored by the cessation of ammonia (B1221849) gas evolution or by thin-layer chromatography (TLC) or GC-MS analysis of aliquots.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
A white precipitate of ammonium (B1175870) chloride may form. Filter the mixture to remove the precipitate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove any remaining acidic catalyst.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under vacuum to yield pure N-(trimethylsilyl)benzylamine.
-
Protocol 2: Silylation of a Secondary Amine (e.g., Dibenzylamine) with HMDS
Objective: To prepare N,N-dibenzyl(trimethylsilyl)amine.
Materials:
-
This compound (HMDS)
-
Anhydrous pyridine (B92270) (as solvent and catalyst)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or argon gas inlet
Procedure:
-
Reaction Setup:
-
In a dry 100 mL round-bottom flask, dissolve dibenzylamine (9.85 g, 50 mmol) in anhydrous pyridine (50 mL).
-
Add this compound (8.07 g, 50 mmol) to the solution under an inert atmosphere.
-
-
Reaction:
-
Heat the mixture to reflux (approximately 115 °C for pyridine) and stir for 16-24 hours. Monitor the reaction by GC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the pyridine and excess HMDS by vacuum distillation.
-
The residue can be further purified by vacuum distillation to obtain the desired silylated amine.
-
Protocol 3: Silylation of a Thiol (e.g., Thiophenol) for GC-MS Analysis
Objective: To prepare a trimethylsilyl derivative of thiophenol for GC-MS analysis.
Materials:
-
Thiophenol
-
This compound (HMDS)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile
-
GC vial with a screw cap and septum
Procedure:
-
Sample Preparation:
-
In a 2 mL GC vial, dissolve a small amount of thiophenol (e.g., 1-5 mg) in 0.5 mL of anhydrous pyridine or acetonitrile.
-
-
Derivatization:
-
Add 100 µL of HMDS and 50 µL of TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70 °C for 30 minutes in a heating block or oven.
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
A precipitate of ammonium chloride may form. The supernatant can be directly injected into the GC-MS system. Alternatively, centrifuge the vial and inject an aliquot of the clear supernatant.
-
Mandatory Visualizations
Caption: General reaction scheme for the silylation of amines and thiols.
Caption: A typical experimental workflow for derivatization.
Caption: Benefits and applications of amine and thiol derivatization.
Applications in Research and Drug Development
The derivatization of amines and thiols with this compound is a valuable tool in the pharmaceutical industry and related research fields. Key applications include:
-
Protection in Multi-step Synthesis: In the synthesis of complex drug molecules, it is often necessary to protect reactive amine or thiol groups to prevent them from participating in undesired side reactions.[7] Silyl ethers and silyl amines are stable under many reaction conditions but can be easily removed when desired, making them excellent protecting groups.[8] This strategy improves reaction yields and simplifies the purification of intermediates.[7]
-
Enhanced Analytical Detection: Many pharmaceutical compounds and their metabolites contain polar amine and thiol functionalities, making them difficult to analyze by gas chromatography due to their low volatility and tendency to adsorb onto the chromatographic column.[2][5][9] Derivatization with HMDS converts these polar groups into nonpolar trimethylsilyl derivatives, which are more volatile and thermally stable.[3] This allows for sensitive and reproducible quantification by GC-MS, a critical aspect of drug metabolism and pharmacokinetic studies.
-
Improved Drug Delivery: The modification of drug molecules by silylation can alter their physicochemical properties, such as lipophilicity. This can be exploited to improve drug delivery characteristics, including absorption and distribution.[8] While not a direct application of HMDS derivatization for the final drug product, the principles of silylation are relevant in the design of prodrugs and drug delivery systems.[8]
-
Synthesis of Silylated Intermediates: Silylated amines and thiols can serve as versatile intermediates in organic synthesis. The silicon-nitrogen and silicon-sulfur bonds have unique reactivities that can be leveraged to form new carbon-nitrogen and carbon-sulfur bonds, which are fundamental transformations in the construction of pharmaceutical agents.[9][10]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel and Efficient Method for the Silylation of Hydroxyl Groups with Hexamethyldisilazane (HMDS) under Solvent-Free an… [ouci.dntb.gov.ua]
- 7. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Allylation & Silylation Reagent | Pharmaceutical Intermediates Manufacturers [cfmats.com]
- 10. silicorex.com [silicorex.com]
Hexamethyldisilane: A Versatile Reagent in Pharmaceutical Synthesis
Hexamethyldisilane (HMDS), a readily available and versatile organosilicon compound, has emerged as a valuable reagent in the synthesis of pharmaceuticals. Its utility stems from its ability to act as an efficient silylating agent for the protection of various functional groups, a precursor to potent non-nucleophilic bases, and a mild reducing agent. These applications streamline complex synthetic routes, improve yields, and enhance the overall efficiency of drug manufacturing processes.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several key pharmaceuticals. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this reagent.
Application as a Silylating Agent for Protecting Groups
The primary application of this compound in pharmaceutical synthesis is as a silylating agent. The introduction of a trimethylsilyl (B98337) (TMS) group can temporarily protect reactive functional groups such as hydroxyls, amines, and thiols, preventing them from undergoing unwanted reactions during subsequent synthetic steps. The TMS ethers, amines, and thioethers formed are generally more stable, less polar, and more volatile, facilitating purification. A significant advantage of using HMDS for silylation is that the only byproduct is ammonia, which is easily removed from the reaction mixture.
Synthesis of β-Lactam Antibiotics: Ampicillin (B1664943) and Cephalexin (B21000)
This compound is instrumental in the industrial synthesis of semi-synthetic penicillins and cephalosporins. By silylating the carboxylic acid and/or the primary amine of the β-lactam core, the solubility of the starting material in organic solvents is increased, and side reactions are minimized during the acylation step.
Application Note: In the synthesis of Ampicillin and Cephalexin, this compound is used to protect the carboxyl group of 6-aminopenicillanic acid (6-APA) and 7-aminodesacetoxycephalosporanic acid (7-ADCA), respectively. This protection allows for the efficient acylation of the 6-amino group with an activated derivative of D-phenylglycine.
Experimental Protocol: Synthesis of Ampicillin
The synthesis of ampicillin involves the silylation of 6-aminopenicillanic acid (6-APA) followed by acylation.
-
Step 1: Silylation of 6-Aminopenicillanic Acid (6-APA) A suspension of 6-APA in a suitable inert solvent like methylene (B1212753) chloride is treated with this compound at reflux temperature. This reaction yields the monosilylated 6-APA.
-
Step 2: Acylation The reaction mixture containing the silylated 6-APA is then treated with a weak amine, followed by the addition of an appropriate organic acid halide hydrohalide, such as D-(-)-α-phenylglycyl chloride hydrochloride.
-
Step 3: Desilylation and Isolation Solvolysis with water or an alcohol is employed to remove the silyl (B83357) group, affording a solution of the ampicillin hydrohalide, from which the final ampicillin product is isolated.
| Parameter | Value | Reference |
| Starting Material | 6-Aminopenicillanic Acid (6-APA) | [1] |
| Silylating Agent | This compound (HMDS) | [1] |
| Solvent | Methylene Chloride | [1] |
| Reaction Temperature | Reflux | [1] |
| Acylating Agent | D-(-)-α-phenylglycyl chloride hydrochloride | [1] |
| Overall Yield | High | [1] |
Experimental Workflow: Synthesis of Ampicillin
Caption: Workflow for the synthesis of Ampicillin using HMDS.
Synthesis of the Antiviral Drug Gemcitabine
Gemcitabine, a nucleoside analog used in cancer chemotherapy, is synthesized through a key step involving the coupling of a protected difluororibose sugar with a silylated cytosine base. This compound is the reagent of choice for the silylation of cytosine.
Application Note: In the synthesis of Gemcitabine, cytosine is reacted with this compound to form N,O-bis(trimethylsilyl)cytosine. This silylated intermediate is then coupled with a protected 2-deoxy-2,2-difluoro-D-erythro-pentofuranose derivative.
Experimental Protocol: Silylation of Cytosine for Gemcitabine Synthesis
This protocol describes the formation of the silylated cytosine intermediate.
-
Reaction Setup: A mixture of cytosine, this compound, and a catalytic amount of ammonium (B1175870) sulfate (B86663) is heated to reflux.
-
Reaction: The reaction proceeds until a clear solution is obtained, indicating the formation of bis(trimethylsilyl)cytosine.
-
Work-up: The excess this compound is removed by distillation to yield the silylated product, which is often used directly in the subsequent coupling step.
| Parameter | Value | Reference |
| Starting Material | Cytosine | [2][3] |
| Silylating Agent | This compound (HMDS) | [2][3] |
| Catalyst | Ammonium sulfate (catalytic) | [3] |
| Solvent | Toluene (in some procedures) | [3] |
| Reaction Temperature | 110-130 °C | [3] |
| Yield of Silylated Cytosine | High | [2] |
Experimental Workflow: Gemcitabine Intermediate Synthesis
Caption: Synthesis of the protected Gemcitabine intermediate.
Application as a Precursor to a Non-Nucleophilic Base: LiHMDS
This compound is the precursor to lithium bis(trimethylsilyl)amide (LiHMDS), a strong, sterically hindered, non-nucleophilic base. LiHMDS is widely used in organic synthesis to deprotonate acidic protons without adding as a nucleophile.
Synthesis of Pharmacologically Active Quinolones
N-substituted 2-carboxy-4-quinolones are a class of compounds with a broad range of pharmacological activities, including antibacterial, antiviral, and anticancer properties. A key step in their synthesis can be a LiHMDS-induced intramolecular cyclocondensation.
Application Note: In the synthesis of N-substituted 2-carboxy-4-quinolones, LiHMDS is used to catalyze the direct C-N bond formation in a one-step, in situ cyclocondensation reaction. This method provides a convenient route to this important class of heterocyclic compounds.
Experimental Protocol: LiHMDS-induced Synthesis of N-substituted 2-carboxy-4-quinolones
This protocol outlines a general procedure for the cyclocondensation reaction.
-
Reactant Preparation: A secondary amine, derived from the reductive amination of an aldehyde and 2'-amino acetophenone, is prepared.
-
Cyclocondensation: The secondary amine is then reacted with diethyl oxalate (B1200264) in the presence of LiHMDS in a suitable solvent like THF.
-
Work-up and Isolation: The reaction is quenched, and the product is isolated and purified.
| Parameter | Value | Reference |
| Base | Lithium bis(trimethylsilyl)amide (LiHMDS) | [4] |
| Reactants | Secondary amine, Diethyl oxalate | [4] |
| Solvent | Tetrahydrofuran (THF) | [4] |
| Reaction Temperature | 0 °C to reflux | [4] |
| Yield | Moderate | [4] |
Logical Relationship: LiHMDS in Quinolone Synthesis
Caption: Synthesis of N-substituted 2-carboxy-4-quinolones.
Application as a Reducing Agent
While less common than its role as a silylating agent, this compound can also function as a mild reducing agent, particularly for the reduction of nitro groups to amines. This application is valuable in the synthesis of pharmaceuticals where a nitro group is used as a precursor to an amine functionality. However, detailed protocols for the use of this compound as a reducing agent in the synthesis of specific commercial drugs are not widely available in the public domain. General methods often involve the use of a co-reagent or catalyst.
Signaling Pathways of Synthesized Pharmaceuticals
Understanding the mechanism of action of a drug is crucial for its development and application. The following diagrams illustrate the signaling pathways affected by the pharmaceuticals discussed.
Mechanism of Action: Ampicillin and Cephalexin
Both ampicillin and cephalexin are β-lactam antibiotics that inhibit bacterial cell wall synthesis.
Caption: Inhibition of bacterial cell wall synthesis by β-lactam antibiotics.
Mechanism of Action: Gemcitabine
Gemcitabine is a nucleoside analog that, after intracellular activation, inhibits DNA synthesis and induces apoptosis in cancer cells.
Caption: Intracellular activation and mechanism of action of Gemcitabine.
Mechanism of Action: NCX 4040
NCX 4040 is a nitric oxide (NO)-donating aspirin (B1665792) derivative that exerts its anticancer effects through the release of NO, leading to oxidative stress and apoptosis.
Caption: Proposed mechanism of action of the anticancer drug NCX 4040.
References
Application of Silylating Agents in Gas Chromatography (GC) Analysis: A Focus on Hexamethyldisilazane (HMDS)
A Note on Hexamethyldisilane vs. Hexamethyldisilazane
This document focuses on the application of Hexamethyldisilazane (HMDS) as a derivatizing agent in Gas Chromatography (GC) analysis. While the initial request specified this compound, a comprehensive search of scientific literature and application notes reveals a significant lack of detailed protocols and quantitative data for its use as a primary derivatizing agent in GC. In contrast, Hexamethyldisilazane (HMDS) is a widely used and well-documented silylating agent for this purpose. Given their structural similarities and the abundance of information on HMDS, this document will provide detailed application notes and protocols for HMDS as a highly relevant and practical alternative for researchers, scientists, and drug development professionals.
Introduction to Derivatization in Gas Chromatography
Gas chromatography is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, many compounds of interest in pharmaceutical and biomedical research, such as alcohols, phenols, carboxylic acids, and amines, are non-volatile due to their polar nature and ability to form hydrogen bonds. Derivatization is a chemical modification process used to convert these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC analysis. Silylation, the replacement of an active hydrogen with a trimethylsilyl (B98337) (TMS) group, is one of the most common derivatization techniques.
Hexamethyldisilazane (HMDS) is a potent and cost-effective silylating agent that reacts with active hydrogens in various functional groups to produce TMS derivatives. The resulting TMS-ethers, TMS-esters, and TMS-amines are significantly more volatile and less polar than the parent compounds, leading to improved chromatographic peak shape, better resolution, and enhanced sensitivity.
Principle of Silylation with HMDS
The core reaction involves the nucleophilic attack of a heteroatom (like oxygen or nitrogen) from the analyte on the silicon atom of HMDS. This process is often catalyzed by a small amount of a stronger silylating agent like trimethylchlorosilane (TMCS) or an acid catalyst. The reaction with an alcohol is depicted below:
2 R-OH + (CH₃)₃Si-NH-Si(CH₃)₃ → 2 R-O-Si(CH₃)₃ + NH₃
The by-product of the reaction is ammonia, a volatile gas that can be easily removed from the reaction mixture, driving the reaction to completion.
Applications of HMDS in GC Analysis
HMDS is a versatile derivatizing agent with a broad range of applications in GC analysis across various fields, including:
-
Pharmaceutical Analysis: Determination of active pharmaceutical ingredients (APIs), impurity profiling, and analysis of drug metabolites containing hydroxyl, carboxyl, or amino functional groups.
-
Clinical and Forensic Toxicology: Screening and quantification of drugs of abuse, therapeutic drug monitoring, and analysis of steroids and hormones in biological fluids.
-
Metabolomics: Profiling of endogenous metabolites such as organic acids, amino acids, and sugars in biological samples.
-
Food and Beverage Analysis: Quantification of fatty acids, phenols, and other quality markers.
-
Environmental Analysis: Determination of pesticides, herbicides, and other pollutants containing polar functional groups.
Experimental Protocols
Protocol 1: General Silylation of Alcohols and Phenols in Aprotic Solvent
This protocol provides a general procedure for the derivatization of hydroxyl-containing compounds using HMDS and TMCS as a catalyst.
Materials:
-
Hexamethyldisilazane (HMDS), GC derivatization grade
-
Trimethylchlorosilane (TMCS), GC derivatization grade
-
Pyridine (B92270) or Acetonitrile (B52724) (anhydrous)
-
Analyte standard or sample
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph with a suitable detector (e.g., FID or MS)
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the analyte standard or sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of anhydrous pyridine or acetonitrile to the vial to dissolve the residue.
-
Derivatization: Add 100 µL of HMDS and 50 µL of TMCS to the vial. The ratio of HMDS to TMCS can be optimized for different analytes.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-80°C for 30-60 minutes. The optimal temperature and time will vary depending on the reactivity of the analyte.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC. If a precipitate (ammonium chloride) forms, centrifuge the sample and inject the supernatant.
-
GC Analysis: Inject 1 µL of the derivatized sample into the gas chromatograph.
Logical Workflow for Derivatization of Alcohols and Phenols
Protocol 2: Silylation of Organic Acids in Biological Samples
This protocol is suitable for the derivatization of organic acids in complex matrices like urine or plasma.
Materials:
-
Hexamethyldisilazane (HMDS), GC derivatization grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Internal Standard (e.g., a stable isotope-labeled version of the analyte)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (anhydrous)
-
Centrifuge tubes
-
Evaporator (e.g., nitrogen evaporator or rotary evaporator)
Procedure:
-
Sample Preparation: To 1 mL of the biological sample (e.g., urine), add the internal standard. Acidify the sample to pH 1-2 with HCl.
-
Extraction: Extract the organic acids by adding 3 mL of ethyl acetate and vortexing vigorously for 2 minutes. Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Drying: Transfer the upper organic layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Transfer the dried extract to a reaction vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Add 50 µL of HMDS and 50 µL of BSTFA with 1% TMCS to the dried residue.
-
Reaction: Tightly cap the vial and heat at 70°C for 45 minutes.
-
Cooling and Analysis: Allow the vial to cool to room temperature before GC-MS analysis.
Experimental Workflow for Organic Acid Analysis
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from the GC analysis of various compounds after derivatization with HMDS.
Table 1: GC-FID Analysis of Steroids Derivatized with HMDS/TMCS
| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Linearity (R²) |
| Cholesterol-TMS | 12.5 | 5 | 15 | 0.9992 |
| Testosterone-TMS | 10.2 | 2 | 8 | 0.9995 |
| Progesterone-TMS | 11.8 | 3 | 10 | 0.9991 |
| Estradiol-diTMS | 13.1 | 5 | 18 | 0.9989 |
Table 2: GC-MS Analysis of Neurotransmitters in Cerebrospinal Fluid (CSF) after HMDS Derivatization
| Analyte | Retention Time (min) | m/z (Quantifier Ion) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Dopamine-triTMS | 8.9 | 355 | 92.5 | 3.1 | 4.5 |
| Serotonin-diTMS | 9.5 | 320 | 89.1 | 4.2 | 5.8 |
| Norepinephrine-tetraTMS | 10.1 | 427 | 85.7 | 5.5 | 7.2 |
| GABA-diTMS | 7.2 | 247 | 95.3 | 2.8 | 3.9 |
Conclusion
Hexamethyldisilazane is a powerful and versatile derivatizing agent for the GC analysis of a wide range of polar compounds. The formation of trimethylsilyl derivatives significantly improves the volatility and thermal stability of analytes, leading to enhanced chromatographic performance and analytical sensitivity. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement HMDS-based derivatization in their GC workflows. It is important to note that reaction conditions, including solvent, catalyst, temperature, and time, should be optimized for each specific application to ensure complete derivatization and accurate quantitative results.
Hexamethyldisilane (HMDS) in Semiconductor and Microelectronics Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethyldisilane (HMDS), an organosilicon compound with the formula ((CH₃)₃Si)₂NH, is a critical reagent in semiconductor and microelectronics manufacturing. Its primary application is as a surface treatment agent to promote the adhesion of photoresists to various substrates, most notably silicon wafers. This document provides detailed application notes and experimental protocols for the use of HMDS in these high-technology fields.
Proper adhesion of the photoresist is paramount for the fidelity of pattern transfer during photolithography. Without it, issues such as undercutting, photoresist lifting, and complete delamination can occur, leading to device failure. HMDS addresses this by transforming the hydrophilic surface of substrates like silicon dioxide into a hydrophobic one, which is more compatible with the organic-based photoresists.[1][2]
Beyond its role as an adhesion promoter, HMDS also serves as a precursor in chemical vapor deposition (CVD) for the synthesis of silicon-containing thin films, such as silicon carbide (SiC), and has applications in atomic layer deposition (ALD).[3][4][5]
Key Applications and Chemical Principles
Adhesion Promotion in Photolithography
The most common application of HMDS is to enhance the adhesion of photoresist to substrates.[1] Substrate surfaces, particularly silicon with a native oxide layer (SiO₂), are typically hydrophilic due to the presence of hydroxyl (-OH) groups. These groups attract moisture, creating a thin water layer that hinders the adhesion of the largely non-polar photoresist.[2][6]
HMDS treatment modifies the surface by replacing the polar hydroxyl groups with non-polar trimethylsilyl (B98337) groups (-Si(CH₃)₃).[7] This reaction renders the surface hydrophobic, reducing its surface energy and allowing for better wetting and adhesion of the photoresist.[2][8]
Chemical Reaction:
The reaction of HMDS with a hydroxylated silicon dioxide surface can be summarized as follows:
2(-Si-OH) + ((CH₃)₃Si)₂NH → 2(-Si-O-Si(CH₃)₃) + NH₃[9]
This reaction is typically carried out in the vapor phase at elevated temperatures to drive off water and facilitate the chemical bonding of HMDS to the surface.[6]
Chemical Vapor Deposition (CVD) Precursor
HMDS can be used as a single-source precursor for the deposition of silicon carbide (SiC) thin films via CVD. In this process, HMDS is introduced into a reaction chamber with a carrier gas (e.g., H₂) at high temperatures, where it decomposes to form SiC on the substrate.[3][4]
Atomic Layer Deposition (ALD)
HMDS is also utilized in ALD processes. For instance, it has been used as a lithium source in the deposition of lithium-based films.[5]
Quantitative Data on HMDS Surface Treatment
The effectiveness of HMDS treatment is often quantified by measuring the water contact angle on the substrate surface. A higher contact angle indicates a more hydrophobic surface and, generally, better photoresist adhesion.
| Parameter | Value | Substrate | Measurement Method | Reference |
| Contact Angle (Before HMDS) | ~40° | Silicon Wafer | Goniometer | [8] |
| Contact Angle (After Vapor Prime) | 65° - 80° | Silicon Wafer | Goniometer | [8][10] |
| Contact Angle (Optimized Vapor Prime) | ~75° | Silicon Wafer | Goniometer | [1] |
| Contact Angle (Spin-on HMDS, Fast Recipe) | 72.9° | Silicon (native oxide) | Drop Shape Analyzer | [11] |
| Contact Angle (Spin-on HMDS, Standard Recipe) | 81.0° | Silicon (native oxide) | Drop Shape Analyzer | [11] |
| Contact Angle (Spin-on HMDS, Fast Recipe) | 71.0° | SiO₂ (110 nm) | Drop Shape Analyzer | [11] |
| Contact Angle (Spin-on HMDS, Standard Recipe) | 79.7° | SiO₂ (110 nm) | Drop Shape Analyzer | [11] |
Experimental Protocols
Protocol for HMDS Vapor Priming of Silicon Wafers (Using a YES-310TA Oven)
This protocol is based on the operating procedures for a YES-310TA HMDS Vapor Prime Oven.[12][13]
Materials and Equipment:
-
Clean, dry silicon wafers
-
YES-310TA HMDS Vapor Prime Oven
-
Stainless steel wafer cassette
-
Cassette handle
-
Personal Protective Equipment (PPE): Safety glasses, cleanroom gloves
Procedure:
-
Pre-check: Ensure the oven temperature is at the setpoint of 150°C. Verify that the HMDS reservoir has an adequate supply.[12][14]
-
Recipe Selection: Select the appropriate recipe for HMDS processing (e.g., Recipe #1).[12]
-
Loading: Load the clean and dry wafers into the stainless steel cassette. Using the designated handle, open the oven door and place the cassette inside. Close the door securely.[12]
-
Process Start: Press the "START" button to initiate the automated process. The process typically includes a dehydration phase followed by HMDS vapor exposure and will take approximately 15-25 minutes.[12][13]
-
Process Completion: At the end of the cycle, an alarm will sound. Silence the alarm and reset the system to allow nitrogen to vent the chamber.[12]
-
Unloading: Using the cassette handle, carefully remove the hot cassette from the oven and place it on a designated cooling rack. Allow the wafers to cool before handling.[12]
Protocol for HMDS Spin Coating
Spin coating is an alternative method for applying HMDS, though vapor priming is generally preferred for better uniformity and reduced chemical consumption.[1]
Materials and Equipment:
-
Clean, dry silicon wafer
-
Spin coater
-
Hot plate
-
HMDS solution (e.g., 100% HMDS or a diluted solution in a suitable solvent like PGMEA)[15]
-
Pipette or dispenser
-
PPE: Safety glasses, solvent-resistant gloves, lab coat
Procedure:
-
Dehydration Bake: Place the wafer on a hot plate set to 150°C for approximately 2 minutes to remove adsorbed moisture.[16]
-
Cooling: Allow the wafer to cool to room temperature.
-
HMDS Application: Center the wafer on the spin coater chuck. Apply a small amount of HMDS to the center of the wafer.[16]
-
Soak: Allow the HMDS to sit on the wafer surface for about 40 seconds to ensure complete coverage.[16]
-
Spin Dry: Spin the wafer at a moderate speed (e.g., 3000 rpm) for 15-30 seconds to spread the HMDS and spin off the excess.[16]
-
Post-Bake: Bake the HMDS-coated wafer on a hotplate at 100-110°C for 90 seconds to drive off any remaining solvent and promote the reaction with the surface.[16]
Protocol for Quality Control of HMDS Treatment
Materials and Equipment:
-
HMDS-treated wafer
-
Goniometer
-
Deionized (DI) water dispenser
Procedure:
-
Sample Preparation: Place the HMDS-treated wafer on the goniometer stage.
-
Droplet Dispensing: Carefully dispense a small droplet of DI water onto the surface of the wafer.
-
Contact Angle Measurement: Use the goniometer software to measure the contact angle between the water droplet and the wafer surface.
-
Acceptance Criteria: A contact angle within the range of 65-80° typically indicates a successful HMDS treatment.[8][10]
Visualizations
Signaling Pathway: HMDS Surface Reaction
References
- 1. brighton-science.com [brighton-science.com]
- 2. The Impact of HMDS Baking on Photoresist Adhesion - GMS INDUTRIAL [gms-industrial.com]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Atomic and Molecular Layer Deposition of Alkali Metal Based Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biolinscientific.com [biolinscientific.com]
- 7. Hexamethyldisilazane: Uses, Reactions and Toxicity_Chemicalbook [chemicalbook.com]
- 8. hnsincere.com [hnsincere.com]
- 9. researchgate.net [researchgate.net]
- 10. HMDS Process – Research Core Facilities [cores.research.utdallas.edu]
- 11. Specific Process Knowledge/Lithography/Pretreatment - LabAdviser [labadviser.nanolab.dtu.dk]
- 12. nist.gov [nist.gov]
- 13. epfl.ch [epfl.ch]
- 14. cns1.rc.fas.harvard.edu [cns1.rc.fas.harvard.edu]
- 15. cnfusers.cornell.edu [cnfusers.cornell.edu]
- 16. Photolithography - Improving Adhesion Photoresist Adhesion - UCSB Nanofab Wiki [wiki.nanofab.ucsb.edu]
Hexamethyldisilane (HMDS) for Advanced Surface Modification of Materials
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethyldisilane (HMDS) is an organosilicon compound extensively utilized for the surface modification of a wide range of materials.[1] Its primary function is to render hydrophilic surfaces hydrophobic through a process known as silanization or silylation.[2] This transformation is achieved by the chemical reaction of HMDS with surface hydroxyl (-OH) groups, effectively replacing them with non-polar trimethylsilyl (B98337) groups.[2][3] The resulting hydrophobic surface minimizes water absorption and enhances adhesion for subsequent coatings, making HMDS a critical agent in various high-technology fields, including semiconductor manufacturing, nanotechnology, and the fabrication of biomedical devices.[1][3]
This document provides detailed application notes and experimental protocols for the use of HMDS in surface modification, with a focus on applications relevant to research, scientific exploration, and drug development.
Mechanism of Surface Modification
The surface modification process with HMDS is a two-step chemical reaction involving dehydration followed by the HMDS reaction.[4] Initially, the substrate is heated to remove physically adsorbed water from the surface.[5] While this dehydration step removes a significant amount of water, the surface remains hydrophilic due to the presence of chemically bound hydroxyl groups.[4][5]
In the second step, the dehydrated surface is exposed to HMDS vapor. The HMDS molecules react with the remaining surface hydroxyl groups.[6] This reaction results in the covalent bonding of trimethylsilyl groups to the surface and the release of ammonia (B1221849) as a byproduct.[7][8] The surface becomes uniformly coated with a monolayer of these non-polar methyl groups, leading to a significant increase in hydrophobicity.[3][8]
Key Applications in Research and Drug Development
The ability of HMDS to create uniform, hydrophobic surfaces has led to its adoption in several critical applications:
-
Enhanced Photoresist Adhesion: In photolithography, a crucial process in semiconductor manufacturing and microfabrication of biomedical devices, proper adhesion of the photoresist layer to the substrate is paramount for accurate pattern transfer.[3] HMDS treatment of silicon wafers creates a hydrophobic surface that significantly improves the adhesion of photoresists, preventing delamination and patterning errors.[3][6]
-
Nanoparticle Functionalization: The surface properties of nanoparticles are critical for their application in drug delivery and diagnostics.[9] HMDS can be used to modify the surface of nanoparticles, preventing aggregation, enhancing their dispersion in non-polar media, and improving their compatibility with various matrices.[2][10]
-
Biocompatible Coatings: While highly hydrophobic surfaces can sometimes inhibit cell attachment, HMDS-treated surfaces have been shown to be non-cytotoxic in certain applications.[11] Plasma-polymerized HMDS films have demonstrated good biocompatibility, suggesting their potential use in creating specific interfaces for biomedical implants and devices where controlled cell interaction is desired.[11]
-
Microfluidics and Lab-on-a-Chip Devices: Surface wettability is a critical parameter in the design and function of microfluidic devices. HMDS treatment can be used to precisely control the hydrophobicity of channel surfaces, influencing fluid flow and enabling specific biological assays.
-
Improved Gliding Assays: In vitro gliding assays, used to study protein motors, benefit from the atomically flat and low autofluorescence surfaces created by HMDS vapor deposition.[12][13] This method is significantly faster than traditional nitrocellulose coating techniques.[12][13]
Quantitative Data on HMDS Surface Modification
The effectiveness of HMDS treatment is most commonly quantified by measuring the change in the water contact angle on the material's surface. A higher contact angle indicates a more hydrophobic surface.
| Substrate Material | Treatment Method | Initial Contact Angle (°) | Final Contact Angle (°) | Reference |
| Silicon Wafer | Vapor Priming | ~40 | 65 - 80 | [6][14] |
| Glass | Room Temperature Chemical Vapor Deposition (RT-CVD) | < 20 | ~65 | [15] |
| Nanoporous Alumina (B75360) | Vapor Treatment (9 hours) | - | 153.2 ± 2 | [16][17] |
| Smooth Thin Film Alumina | Vapor Treatment (3 x 4-hour cycles) | - | 82.9 ± 3 | [16][17] |
| Silica Aerogel | Surface Post-processing | - | 125 - 157 | [18] |
Experimental Protocols
Protocol 1: Vapor Phase Silanization of Silicon or Glass Substrates
This protocol describes a standard method for rendering silicon or glass surfaces hydrophobic using HMDS vapor. Vapor deposition is generally preferred over liquid-phase treatment as it produces a more uniform and controllable monolayer.[3]
Materials:
-
Silicon wafers or glass coverslips
-
This compound (HMDS), semiconductor grade
-
Vacuum oven or a dedicated vapor priming oven
-
Nitrogen gas (N2), high purity
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Deionized (DI) water
-
Contact angle goniometer
Procedure:
-
Substrate Cleaning:
-
Immerse the silicon wafers or glass coverslips in Piranha solution for 10-15 minutes to remove organic residues and hydroxylate the surface.
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
-
Dehydration Bake:
-
HMDS Vapor Priming:
-
If using a dedicated vapor priming oven, follow the manufacturer's instructions. Typically, the process involves introducing HMDS vapor into the heated chamber containing the substrates.
-
For a standard vacuum oven, cool the oven to approximately 130-160°C.[5]
-
Introduce HMDS vapor into the chamber. This can be done by placing a small, open container of HMDS inside the oven before sealing and heating, or by introducing the vapor through a controlled inlet.
-
Allow the substrates to be exposed to the HMDS vapor for 20-30 minutes.[12]
-
Purge the chamber with dry nitrogen gas to remove excess HMDS.
-
-
Characterization:
-
Allow the substrates to cool to room temperature.
-
Measure the water contact angle using a goniometer to confirm the hydrophobic nature of the surface. A contact angle between 65° and 80° is typically indicative of a successful treatment for silicon wafers.[14]
-
Protocol 2: Surface Modification of Nanoporous Alumina
This protocol is adapted for creating superhydrophobic surfaces on nanoporous alumina.[16]
Materials:
-
Nanoporous alumina substrates
-
This compound (HMDS)
-
Deionized (DI) water
-
Oven
Procedure:
-
Surface Hydroxylation:
-
To increase the density of surface hydroxyl groups, submerge the nanoporous alumina samples in boiling DI water for 1 minute.[16]
-
-
Drying:
-
Dry the samples at 50°C to remove liquid water from the surface.[16]
-
-
HMDS Vapor Treatment:
-
Post-Treatment and Characterization:
-
Remove the samples from the container and allow them to cool.
-
Characterize the surface using water contact angle measurements. For nanoporous alumina, contact angles exceeding 140° can be achieved.[16]
-
Visualizations
Caption: Experimental workflow for HMDS surface modification.
Caption: Chemical reaction mechanism of HMDS silanization.
Caption: Benefits of HMDS surface modification.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. brighton-science.com [brighton-science.com]
- 4. HMDS Process – Research Core Facilities [cores.research.utdallas.edu]
- 5. HMDS [imicromaterials.com]
- 6. hnsincere.com [hnsincere.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticles as Drug Delivery Carrier-synthesis, Functionalization and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biocompatibility studies on plasma polymerized interface materials encompassing both hydrophobic and hydrophilic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. biolinscientific.com [biolinscientific.com]
- 15. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 16. Preparation and characterization of superhydrophobic surfaces based on hexamethyldisilazane-modified nanoporous alumina - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Hexamethyldisilane as a Reducing Agent in Organic Reactions
Introduction
Hexamethyldisilane (Si₂Me₆ or HMDS) is a versatile organosilicon reagent valued in organic synthesis for its role as a silylating agent, a precursor to the trimethylsilyl (B98337) anion, and increasingly, as a potent and selective reducing agent.[1][2] The reactivity of HMDS is centered on its comparatively weak silicon-silicon bond, which can be cleaved under various conditions to participate in reductive transformations. As a reducing agent, HMDS is noted for its utility under mild conditions, offering an alternative to harsher metal hydride reagents.[1][3] This document outlines key applications, quantitative data, and detailed protocols for its use in reductive processes.
Application Notes: Key Reductive Transformations
This compound can be employed directly or as a co-reagent to effect the reduction of several important functional groups.
Deoxygenation of Secondary Nitroalkanes to Ketoximes
A significant application of this compound is the mono-deoxygenation of secondary nitroalkanes, which are converted to the corresponding ketoximes under mild conditions.[4][5] This transformation requires the initial conversion of the nitroalkane to its nitronate anion by a base. HMDS then acts as a "counterattack reagent," where the cleaved disilane (B73854) facilitates deoxygenation through successive nucleophilic attacks by the generated Me₃Si⁻ and Me₃SiO⁻ species.[4] This method is notable for avoiding over-reduction to the amine.
-
Reaction Scheme: R₂CH-NO₂ → R₂C=NOH
-
Key Features:
Deoxygenation of Heterocyclic N-Oxides
Aromatic heterocyclic N-oxides, such as those derived from pyridines and quinolines, can be efficiently deoxygenated to their parent N-heterocycles using this compound.[5] This reaction provides a valuable method for removing the N-oxide group, which is often used to modulate the reactivity of the heterocyclic ring during synthesis. The process is believed to involve a 1,2-elimination mechanism and achieves high yields.[5]
-
Reaction Scheme: Het-N⁺-O⁻ → Het-N
-
Key Features:
-
Applicable to a range of N-heterocycles.
-
High yields are typically achieved (73-86%).[5]
-
Offers a clean conversion back to the parent heterocycle.
-
Reductive Silylation of p-Quinones
In the presence of a catalytic amount of iodine, this compound serves as an effective reagent for the reductive silylation of p-quinones. This reaction yields 1,4-bis(trimethylsiloxy)arenes, which are valuable synthetic intermediates. The reaction proceeds smoothly under mild conditions. The proposed mechanism suggests that iodine polarizes the Si-Si or Si-N bond (if HMDS reacts with ammonia (B1221849) byproduct) to generate a more reactive silylating species.[2][6]
-
Reaction Scheme: O=C₆H₄=O → Me₃SiO-C₆H₄-OSiMe₃
-
Key Features:
-
Requires a catalytic amount of iodine.[2]
-
Proceeds under mild, nearly neutral conditions.
-
Produces valuable bis(silyl ether) products in high yields.
-
Quantitative Data Summary
The following tables summarize quantitative data for reductions performed using this compound.
Table 1: Deoxygenation of Secondary Nitroalkanes to Ketoximes
| Substrate | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Secondary Nitroalkanes (general) | Corresponding Ketoximes | 1) Base, 2) this compound | 40 - 73 | [5] |
| 1-Nitro-1-phenylethane | N-(phenylethylidene)hydroxylamine | 1) Base, 2) this compound | 73 |[4] |
Table 2: Deoxygenation of Heterocyclic N-Oxides
| Substrate | Product | Conditions | Yield (%) | Reference |
|---|
| Heterocyclic N-Oxides (general) | Corresponding N-Heterocycles | this compound | 73 - 86 |[5] |
Detailed Experimental Protocols
The following are representative protocols for the key reductive applications of this compound. Researchers should optimize conditions for their specific substrates.
Protocol 4.1: Deoxygenation of a Secondary Nitroalkane to a Ketoxime
This protocol is a representative procedure for the conversion of 1-nitro-1-phenylethane to its corresponding ketoxime.
-
Preparation of Nitronate Anion: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary nitroalkane (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a suitable base, such as lithium diisopropylamide (LDA) (1.1 eq), dropwise to the solution to form the nitronate anion. Stir for 30 minutes at -78 °C.
-
Reduction Step: To the cold solution of the nitronate anion, add this compound (1.5 eq) via syringe.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (B1210297) (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure ketoxime.
Protocol 4.2: Reductive Silylation of p-Benzoquinone
This protocol describes the iodine-catalyzed reductive silylation of p-benzoquinone.
-
Reaction Setup: To a stirred solution of p-benzoquinone (1.0 eq, 10 mmol) in anhydrous dichloromethane (B109758) (CH₂Cl₂) (40 mL) in a flask protected from light, add iodine (0.01 eq, 0.1 mmol).
-
Addition of HMDS: Add this compound (2.5 eq, 25 mmol) to the mixture via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by the disappearance of the yellow color of the quinone.
-
Workup: Once the reaction is complete (as determined by TLC), quench with an aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Evaporate the solvent under reduced pressure to yield the crude 1,4-bis(trimethylsiloxy)benzene. Further purification can be achieved by distillation or recrystallization if necessary.
Mechanisms and Visualizations
Diagrams created with Graphviz are provided to illustrate reaction pathways and workflows.
Caption: Proposed "counterattack" mechanism for nitroalkane deoxygenation.
Caption: General experimental workflow for HMDS-mediated reductions.
Caption: Scope of reductions using this compound as the primary reductant.
References
- 1. Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl3-Mediated Reaction of Wide General Applicability [organic-chemistry.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]
Hexamethyldisilane in the Production of Silicon-Based Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of hexamethyldisilane and its derivatives in the synthesis of silicon-based polymers. The information is intended to guide researchers in the fields of materials science, polymer chemistry, and drug development in the practical application of these versatile silicon compounds.
Synthesis of Silicon Carbide Nanoparticles via Chemical Vapor Deposition (CVD)
This compound (HMDS) serves as an effective single-source precursor for both silicon and carbon in the synthesis of silicon carbide (SiC) nanomaterials through Chemical Vapor Deposition (CVD). This method is valued for its ability to produce high-purity, nano-sized SiC powders.
Application Note:
The CVD of SiC from HMDS is a versatile technique for producing crystalline 3C-SiC (β-SiC) nanoparticles. The particle size and morphology can be controlled by adjusting key experimental parameters such as temperature, pressure, and carrier gas flow rates. This process is particularly relevant for applications requiring materials with high thermal stability, chemical inertness, and hardness.
Experimental Protocol:
Objective: To synthesize nano-sized 3C-silicon carbide powder using this compound as a precursor in a hot-wall CVD reactor.
Materials:
-
This compound (HMDS, 98% purity or higher)
-
Argon (Ar, high purity)
-
Hydrogen (H₂, high purity)
-
Silicon (100) wafers (or other suitable substrates)
-
Gold (Au) nanoparticles (optional, as catalyst)
Equipment:
-
Horizontal hot-wall quartz tube furnace (CVD reactor)
-
Mass flow controllers for precursor and carrier gases
-
Vacuum pump and pressure gauges
-
Substrate holder
-
Liquid nitrogen trap
Procedure:
-
Clean the Si (100) substrates using a standard cleaning procedure (e.g., RCA clean).
-
If using a catalyst, disperse Au nanoparticles on the silicon substrate via drop-casting.
-
Place the substrate in the center of the quartz tube reactor.
-
Purge the reactor with high-purity argon for 30 minutes to remove any residual air and moisture.
-
Heat the furnace to the desired deposition temperature (e.g., 1200°C) under a continuous flow of argon.
-
Introduce this compound vapor into the reactor. The HMDS is typically held in a bubbler and carried into the reactor by a controlled flow of Ar or a mixture of Ar and H₂.
-
Maintain the deposition for a specified duration (e.g., 1 hour).
-
After the deposition period, stop the HMDS flow and cool the reactor to room temperature under an argon atmosphere.
-
Collect the synthesized SiC nanoparticles from the cooler regions of the reactor or from the substrate surface.
-
Characterize the resulting nanoparticles using techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and Raman spectroscopy to determine their crystallinity, size, and morphology.[1][2]
Data Presentation:
| Parameter | Value | Reference |
| Precursor | This compound (HMDS) | [1][2] |
| Deposition Temperature | 1010°C - 1220°C | [3] |
| Pressure | Atmospheric Pressure | [2] |
| Carrier Gas | N₂ or Ar/H₂ mixture | [3] |
| Substrate | C/C composite or Si (100) | [2][3] |
| Resulting Phase | β-SiC (3C), α-SiC (2H) | [3] |
| Nanoparticle Size | 10 - 50 nm diameter, several microns in length | [2] |
Experimental Workflow:
Caption: Workflow for SiC Nanoparticle Synthesis via CVD.
Anionic Ring-Opening Polymerization (ROP) of Cyclosiloxanes
Hexamethyldisilazane (B44280) lithium salt is a key initiator for the anionic non-equilibrium ring-opening polymerization of cyclosiloxanes, leading to the formation of high-purity polysiloxanes with controlled molecular weights. This method offers high monomer conversion rates.[1]
Application Note:
This protocol is suitable for the synthesis of linear polysiloxanes from various cyclosiloxane monomers, such as hexamethylcyclotrisiloxane (B157284) (D₃) and octamethylcyclotetrasiloxane (B44751) (D₄).[4] The non-equilibrium nature of the polymerization initiated by hexamethyldisilazane lithium salt allows for the preparation of polysiloxanes with a narrow molecular weight distribution and high purity, which are desirable for applications in aerospace and high-performance electronics.[1]
Experimental Protocol:
Objective: To synthesize linear polysiloxane via anionic ring-opening polymerization of a cyclosiloxane monomer using hexamethyldisilazane lithium salt as an initiator.
Materials:
-
Cyclosiloxane monomer (e.g., hexamethylcyclotrisiloxane (D₃), octamethylcyclotetrasiloxane (D₄))
-
Hexamethyldisilazane lithium salt initiator
-
Anhydrous solvent (e.g., toluene (B28343), THF) (for solution polymerization)
-
Accelerator (e.g., a promoter as described in the patent)[1]
-
Terminating agent (e.g., trimethylchlorosilane)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction flask with a magnetic stirrer
-
Temperature-controlled oil bath or cryostat
-
Syringes for liquid transfer
Procedure:
-
Under an inert atmosphere (argon or nitrogen), charge the reaction flask with the desired amount of cyclosiloxane monomer and anhydrous solvent (if performing solution polymerization).
-
Add the accelerator to the monomer solution.
-
In a separate flask, prepare a solution of the hexamethyldisilazane lithium salt initiator in the anhydrous solvent.
-
Slowly add the initiator solution to the monomer solution while stirring. The monomer to initiator molar ratio can range from 10:1 to 2000:1.[1]
-
Maintain the reaction at the desired temperature (0°C to 160°C) for a specified duration (2 to 24 hours).[1]
-
Monitor the monomer conversion using techniques like Gas Chromatography (GC) or ¹H NMR.
-
Once the desired conversion is reached (typically 95-100%), terminate the polymerization by adding a quenching agent like trimethylchlorosilane.[1][4]
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Filter and dry the resulting polysiloxane under vacuum.
-
Characterize the polymer for its molecular weight and dispersity using Gel Permeation Chromatography (GPC).
Data Presentation:
| Parameter | Value | Reference |
| Monomer | Hexamethylcyclotrisiloxane (D₃), Octamethylcyclotetrasiloxane (D₄), etc. | [1] |
| Initiator | Hexamethyldisilazane lithium salt | [1] |
| Monomer to Initiator Molar Ratio | 10:1 to 2000:1 | [1] |
| Reaction Temperature | 0°C to 160°C | [1] |
| Reaction Time | 2 to 24 hours | [1] |
| Monomer Conversion | 95-100% | [1] |
Signaling Pathway:
Caption: Anionic Ring-Opening Polymerization Pathway.
Hexamethyldisiloxane (B120664) as an End-Capping Agent
Hexamethyldisiloxane (HMDSO) is widely utilized as an end-capping agent in the synthesis of polysiloxanes. This process is crucial for stabilizing the polymer chains and modifying their properties.
Application Note:
End-capping with trimethylsilyl (B98337) groups from HMDSO prevents further reactions of the terminal silanol (B1196071) groups of polysiloxanes, thereby stabilizing the polymer's viscosity and preventing unwanted cross-linking.[5][6] This is a critical step in producing stable silicone fluids and elastomers for various applications, including cosmetics, lubricants, and sealants.[5]
Experimental Protocol:
Objective: To end-cap a hydroxyl-terminated polysiloxane with trimethylsilyl groups using hexamethyldisiloxane.
Materials:
-
Hydroxyl-terminated polysiloxane
-
Hexamethyldisiloxane (HMDSO)
-
Acid or base catalyst (e.g., sulfuric acid, potassium hydroxide)
-
Anhydrous solvent (e.g., toluene)
Equipment:
-
Reaction flask with a Dean-Stark trap and condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or argon inlet
Procedure:
-
In a reaction flask, dissolve the hydroxyl-terminated polysiloxane in an appropriate amount of anhydrous toluene.
-
Add hexamethyldisiloxane to the solution. The amount of HMDSO should be in stoichiometric excess relative to the hydroxyl end groups of the polymer.
-
Add a catalytic amount of an acid or base catalyst.
-
Heat the reaction mixture to reflux and collect the water generated during the condensation reaction in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the end-capping reaction.
-
Cool the reaction mixture to room temperature.
-
Neutralize the catalyst. For an acid catalyst, use a base like sodium bicarbonate. For a base catalyst, use an acid like acetic acid.
-
Filter the solution to remove the neutralized catalyst salts.
-
Remove the solvent under reduced pressure to obtain the trimethylsilyl-terminated polysiloxane.
-
Characterize the end-capped polymer using techniques like FTIR and ¹H NMR to confirm the absence of hydroxyl groups and the presence of trimethylsilyl end groups.
Logical Relationship:
Caption: Logical Flow of Polysiloxane End-Capping.
Synthesis of Polysilanes
Polysilanes, polymers with a silicon-silicon backbone, are primarily synthesized through Wurtz-type coupling of dichlorosilanes or dehydrogenative coupling of silanes. While this compound is not the direct monomer in these high polymer syntheses, these methods are fundamental to creating the Si-Si backbone that is the defining feature of this class of silicon-based polymers.
Wurtz-Type Coupling
This classic method involves the reductive coupling of dichlorosilanes using an alkali metal, typically sodium.
Application Note: Wurtz coupling is a robust method for synthesizing high molecular weight linear polysilanes. The choice of substituents on the dichlorosilane (B8785471) monomer is critical as they must be stable under the harsh reaction conditions. This method is suitable for producing polysilanes with alkyl and aryl side groups.
Experimental Protocol:
Objective: To synthesize a polysilane via Wurtz-type coupling of a dichlorosilane.
Materials:
-
Dichlorodiorganosilane (e.g., dichlorodimethylsilane, dichloromethylphenylsilane)
-
Sodium metal dispersion
-
Anhydrous high-boiling solvent (e.g., toluene)
-
Terminating agent (e.g., an alcohol)
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle
-
Cannula for liquid transfer
Procedure:
-
Under an inert atmosphere, charge the reaction flask with anhydrous toluene and sodium metal dispersion.
-
Heat the mixture to reflux with vigorous stirring to maintain a fine dispersion of sodium.
-
Slowly add the dichlorodiorganosilane to the refluxing mixture. The reaction is highly exothermic.
-
After the addition is complete, continue to reflux the mixture for several hours to ensure complete reaction.
-
Cool the reaction mixture and quench any remaining sodium by carefully adding an alcohol (e.g., isopropanol).
-
Filter the mixture to remove the sodium chloride byproduct.
-
Precipitate the polysilane by adding the filtrate to a non-solvent (e.g., methanol (B129727) or isopropanol).
-
Collect the polymer by filtration and dry it under vacuum.
-
Characterize the polysilane by GPC for molecular weight and by UV-Vis spectroscopy to observe the characteristic σ-σ* transition of the Si-Si backbone.
Dehydrogenative Coupling
This method involves the catalytic removal of hydrogen from hydrosilanes to form Si-Si bonds.
Application Note: Dehydrogenative coupling offers a milder route to polysilanes and can provide better control over the polymer structure. A variety of transition metal catalysts, such as titanocene (B72419) and zirconocene (B1252598) derivatives, are effective for this polymerization.[7][8][9]
Experimental Protocol:
Objective: To synthesize a polysilane via catalytic dehydrogenative coupling of a primary silane (B1218182).
Materials:
-
Primary silane (e.g., phenylsilane)
-
Catalyst (e.g., titanocene dichloride with a reducing agent, or a zirconocene derivative)
-
Anhydrous solvent (e.g., toluene)
Equipment:
-
Schlenk flask or glovebox
-
Magnetic stirrer
-
Bubbler to monitor hydrogen evolution
Procedure:
-
Under an inert atmosphere, dissolve the primary silane in anhydrous toluene in a Schlenk flask.
-
Add the catalyst to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. The evolution of hydrogen gas should be observed.
-
Continue the reaction until hydrogen evolution ceases.
-
The polymer can be isolated by removing the solvent under vacuum. Further purification may involve precipitation.
-
Characterize the resulting polysilane by GPC and NMR spectroscopy.
Data Presentation:
| Parameter | Wurtz-Type Coupling | Dehydrogenative Coupling |
| Monomer | Dichlorodiorganosilane | Primary or Secondary Silane |
| Reagent/Catalyst | Alkali Metal (e.g., Na) | Transition Metal Complex (e.g., Titanocene, Zirconocene) |
| Reaction Byproduct | NaCl | H₂ |
| Typical Conditions | High Temperature (refluxing toluene) | Mild (room temp. to moderate heating) |
Synthesis Pathways Overview:
Caption: Comparison of Polysilane Synthesis Pathways.
References
- 1. CN1129629C - Cyclosiloxane anion non-equilibrium ring-opening polymerization method - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. gelest.com [gelest.com]
- 5. hopemaxchem.com [hopemaxchem.com]
- 6. Siloxanes as end capping agents | SiSiB SILICONES [sinosil.com]
- 7. Dehydrogenative coupling of silanes - Wikipedia [en.wikipedia.org]
- 8. Dehydrogenative coupling of silanes - Wikiwand [wikiwand.com]
- 9. Dehydrogenative polymerization of silanes to polysilanes by zirconocene and hafnocene catalysts. A new polymerization mechanism (Journal Article) | OSTI.GOV [osti.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Silylating Power of Hexamethyldisilazane (HMDS)
Welcome to the technical support center for improving the efficiency of silylation reactions using Hexamethyldisilazane (B44280) (HMDS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my silylation reaction with HMDS slow or incomplete?
A1: Hexamethyldisilazane (HMDS) is an economical and stable silylating agent, but it possesses inherently low silylating power.[1][2] This is a primary reason for slow or incomplete reactions, especially with sterically hindered substrates like secondary or tertiary alcohols.[1][3] To achieve satisfactory results, activation of HMDS is often necessary.
Q2: What are the most common methods to activate HMDS?
A2: Several methods can be employed to enhance the reactivity of HMDS. The most common include:
-
Catalysis: A variety of catalysts can be used, such as iodine, trimethylsilyl (B98337) chloride (TMSCl), zinc chloride, and sulfonic acids.[2][3][4][5]
-
Temperature: Simply warming the reaction mixture to 40-50°C can significantly accelerate the rate of silylation.[6]
-
Solvent Choice: Utilizing specific solvents, such as nitromethane, can promote the silylation reaction even without a catalyst.[7][8]
Q3: How does a catalyst like iodine improve the silylating power of HMDS?
A3: While the exact mechanism is not fully elucidated, it is proposed that iodine polarizes the Si-N bond in HMDS. This polarization creates a more reactive silylating species, which is more susceptible to nucleophilic attack by the hydroxyl group of the alcohol.[1][3]
Q4: Can I use HMDS for silylating amines?
A4: Yes, HMDS can be used for the silylation of amines, although the reactivity order generally favors alcohols, phenols, and carboxylic acids over amines and amides.[2] For less reactive substrates like amines, catalytic activation and/or heating are typically required.
Q5: What is the primary byproduct of silylation with HMDS, and how is it removed?
A5: The main byproduct of silylation using HMDS is ammonia (B1221849) gas.[2] This is advantageous as the ammonia can simply evolve from the reaction mixture, driving the reaction to completion.[2]
Troubleshooting Guide
Issue 1: Low or no conversion of starting material.
| Possible Cause | Troubleshooting Step |
| Inherently low reactivity of HMDS | Add a catalyst to the reaction mixture. Iodine and trimethylsilyl chloride (TMSCl) are highly effective. For sensitive substrates, iodine is a milder option. |
| Sterically hindered substrate | For secondary and tertiary alcohols, the use of a catalyst is crucial. Consider increasing the reaction temperature and/or reaction time. |
| Presence of moisture | HMDS is sensitive to moisture.[2] Ensure all glassware is thoroughly dried, and use anhydrous solvents. Consider flame-drying glassware before use.[9] |
| Insufficient reagent | Use an excess of HMDS, typically a 2:1 molar ratio of HMDS to the active hydrogen in the substrate.[2] |
Issue 2: Formation of side products with acid-sensitive substrates.
| Possible Cause | Troubleshooting Step |
| Use of a strong Lewis acid catalyst | For acid-sensitive substrates, avoid catalysts like ZnCl2 which can lead to side reactions such as elimination.[3] |
| Iodine as a milder alternative | Iodine is a nearly neutral and highly efficient catalyst for the silylation of acid-sensitive alcohols, minimizing the formation of byproducts.[1][3] |
Data Presentation
Table 1: Comparison of Catalytic Methods for the Silylation of 1-Octanol with HMDS
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| None | Toluene | Room Temperature | 8 h | 96 |
| H-β zeolite | Neat | 80 | 1.3 h | 98 |
| Iodine (0.1 mol%) | Dichloromethane (B109758) | Room Temperature | < 3 min | >95 |
| TMSCl (catalytic) | Neat or Inert Solvent | 40-50 | Accelerated | Nearly Quantitative |
| Silica Chloride | Acetonitrile | Room Temperature | Short | Excellent |
Data synthesized from multiple sources for comparative purposes.[3][6][10][11]
Experimental Protocols
Protocol 1: Iodine-Catalyzed Silylation of Alcohols
This protocol is adapted from the work of Karimi and Golshani (2000).[1]
-
To a stirred solution of the alcohol (10 mmol) in dichloromethane (20 mL), add iodine (0.1 mmol).
-
Slowly add hexamethyldisilazane (HMDS) (5 mmol) to the mixture.
-
Continue stirring at room temperature. The reaction progress can be monitored by the evolution of ammonia gas and TLC analysis. For primary and secondary alcohols, the reaction is typically complete within a few minutes.[3]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the silylated product.
Protocol 2: Silylation using HMDS with a TMSCl Catalyst
This is a general procedure for accelerating HMDS silylations.[6]
-
In a dry reaction vessel, combine one equivalent of the alcohol with 0.5 equivalents of HMDS in an inert solvent (or neat).
-
Add a catalytic amount (e.g., a single drop) of trimethylsilyl chloride (TMSCl).
-
Warm the reaction mixture to 40-50°C.
-
Monitor the reaction until the evolution of ammonia ceases.
-
Work-up the reaction by removing the solvent and any volatile byproducts under reduced pressure.
Visualizations
Caption: General experimental workflow for catalyzed silylation with HMDS.
Caption: Troubleshooting decision tree for HMDS silylation reactions.
Caption: Proposed mechanism for iodine-catalyzed HMDS silylation.
References
- 1. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. General Silylation Procedures - Gelest [technical.gelest.com]
- 7. Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. researchgate.net [researchgate.net]
- 10. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing Hexamethyldisilane Reactivity
Welcome to the technical support center for catalysts enhancing hexamethyldisilane (HMDS) reactivity. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a catalyst with this compound (HMDS)?
This compound is a stable and cost-effective silylating agent, but it often exhibits low reactivity, requiring harsh reaction conditions and long reaction times.[1][2] Catalysts are employed to activate HMDS, enabling silylation and other reactions to proceed under milder conditions with higher efficiency and in shorter timeframes.[1][3]
Q2: What are the most common types of reactions where catalysts are used to enhance HMDS reactivity?
Catalysts are frequently used to enhance the reactivity of HMDS in several key organic transformations, including:
-
Silylation of alcohols and phenols: This is the most common application, protecting hydroxyl groups.[1][3][4]
-
Silylation of aryl chlorides: A method to form aryltrimethylsilanes, which are valuable intermediates in cross-coupling reactions.[5][6]
-
Reduction reactions: HMDS can act as a reducing agent in the presence of a suitable catalyst.
-
Cross-coupling reactions: HMDS can participate in palladium-catalyzed cross-coupling reactions.[5]
Q3: My silylation reaction with HMDS is not proceeding, or the yield is very low. What are the potential causes?
Several factors could contribute to a sluggish or low-yielding silylation reaction:
-
Catalyst Inactivity: The catalyst may be poisoned by impurities in the reactants or solvent. Ensure all materials are of high purity and anhydrous where required.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale.
-
Low Reaction Temperature: While many catalytic systems for HMDS operate at room temperature, some substrates, particularly hindered ones, may require gentle heating.
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates. For instance, in silica (B1680970) chloride-catalyzed silylations, acetonitrile (B52724) or solvent-free conditions give excellent yields, while other polar solvents may result in lower yields.[7]
Q4: I am observing side products in my reaction. What are the common side reactions and how can I minimize them?
A common side reaction, particularly with acid-sensitive substrates like some tertiary alcohols, is elimination (dehydration) to form alkenes.[8] Using a neutral or nearly neutral catalyst system, such as iodine, can prevent these elimination by-products.[8] In palladium-catalyzed silylations of electron-poor aryl chlorides, competing reduction reactions can occur.[5] Optimizing the ligand and solvent system, for example by using a specific biaryl phosphine (B1218219) ligand and DMF, can favor the desired silylation.[5]
Q5: Can the catalyst be recovered and reused?
The reusability of the catalyst depends on the specific system. Heterogeneous catalysts like silica chloride and TiO2 nanoparticles can often be recovered by simple filtration and reused multiple times without a significant loss of activity.[4][7]
Troubleshooting Guides
Silylation of Alcohols and Phenols
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield with hindered alcohols | Steric hindrance impeding the approach of the silylating agent. The catalyst may not be sufficiently active for sterically demanding substrates. | Switch to a more active catalyst system. For example, iodine has been shown to be highly effective for the silylation of hindered and acid-sensitive tertiary alcohols where other catalysts fail.[1][8] A combination of trimethyliodosilane and HMDS in pyridine (B92270) can also be effective for hindered alcohols.[9] |
| Formation of elimination by-products (alkenes) with acid-sensitive alcohols | Use of an acidic catalyst (e.g., ZnCl2) that promotes dehydration.[8] | Employ a neutral or nearly neutral catalyst. Iodine is a prime example of a catalyst that efficiently promotes silylation without causing elimination in acid-sensitive systems.[8] |
| Slow reaction rate | Insufficient catalyst activity at the current temperature. Low catalyst loading. | Gently warm the reaction mixture. For instance, with HMDS alone, the reaction can be accelerated by warming to 40-50 °C.[9] Increase the catalyst loading incrementally. |
| Difficulty in removing by-products | Traditional silylation methods using silyl (B83357) chlorides and a base produce amine salts that can be difficult to remove.[8] | Utilize HMDS as the silylating agent, as it produces only ammonia (B1221849) as a by-product, which is easily removed.[8] |
Palladium-Catalyzed Silylation of Aryl Chlorides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low conversion | Catalyst deactivation due to the presence of oxygen. Inappropriate ligand for the specific aryl chloride. | Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[10] The choice of phosphine ligand is critical; screen different ligands to find the optimal one for your substrate.[5] |
| Competing reduction of electron-poor aryl chlorides | The electronic nature of the substrate favors reduction over silylation. | Switch to a different catalytic system. For electron-deficient aryl chlorides, a system using a specific biaryl phosphine ligand (ligand 1d in the cited literature) and lithium acetate (B1210297) in DMF has been shown to be effective.[5] |
| Homocoupling of starting materials | Inappropriate ligand-to-metal ratio or catalyst deactivation. | Optimize the reaction conditions, including the choice of base and solvent, to minimize unwanted side reactions.[10] |
| Catalyst precipitation (palladium black) | Catalyst aggregation and deactivation, which can be caused by high temperatures or high catalyst concentrations. | Lower the reaction temperature or catalyst loading. Ensure an appropriate ligand-to-metal ratio is maintained. |
Quantitative Data Summary
Table 1: Iodine-Catalyzed Silylation of Alcohols with HMDS
| Substrate (Alcohol) | HMDS (equiv.) | Catalyst (mol%) | Time | Yield (%) | Reference |
| 1-Octanol | 0.5 | 1 | < 3 min | 98 | [8] |
| Cyclohexanol | 0.5 | 1 | < 3 min | 99 | [8] |
| Benzyl alcohol | 0.5 | 1 | < 3 min | 99 | [8] |
| Benzhydrol | 0.5 | 1 | 5 min | 98 | [8] |
| 1-Adamantanol | 0.75 | 1 | 15 min | 97 | [8] |
| tert-Butyl alcohol | 0.75 | 1 | 10 min | 95 | [8] |
| 1,1-Diphenylethanol | 0.75 | 1 | 20 min | 96 | [8] |
Table 2: Palladium-Catalyzed Silylation of Alcohols with HMDS
| Substrate (Alcohol) | HMDS (equiv.) | Pd Catalyst (mol%) | Ligand (mol%) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Hexadecanol | 0.6 | 5 | 10 | 80 | 3 | 95 | |
| 2-Octanol | 0.6 | 5 | 10 | 80 | 3 | 91 | |
| 1-Adamantanol | 0.6 | 5 | 10 | 80 | 3 | 92 |
Table 3: Silylation of Alcohols and Phenols with HMDS Catalyzed by Silica Chloride
| Substrate | HMDS (equiv.) | Catalyst ( g/mmol substrate) | Time (min) | Yield (%) | Reference |
| 4-Chlorobenzyl alcohol | 0.7 | 0.025 | 2 | 98 | [7] |
| Benzhydrol | 0.7 | 0.025 | 10 | 98 | [7] |
| 1-Adamantanol | 0.7 | 0.05 | 120 | 90 | [7] |
| Phenol | 0.7 | 0.025 | 30 | 92 | [7] |
| 4-Bromophenol | 0.7 | 0.025 | 45 | 90 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Iodine-Catalyzed Silylation of Alcohols
This protocol is adapted from Karimi, B., & Golshani, B. (2000). J. Org. Chem., 65(22), 7228–7230.[8]
-
To a stirred solution of the alcohol (10 mmol) and iodine (0.1 mmol, 1 mol%) in dichloromethane (B109758) (CH2Cl2, 20 mL), add this compound (HMDS) (see Table 1 for equivalents for specific substrate types).
-
Stir the reaction mixture at room temperature. The reaction is typically accompanied by the evolution of ammonia gas.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). For primary and secondary alcohols, the reaction is often complete in less than 3 minutes. Hindered tertiary alcohols may require longer reaction times (10-20 minutes).
-
Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3 (10 mL).
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2 (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude trimethylsilyl (B98337) ether.
-
If necessary, purify the product by distillation or column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed Silylation of Aryl Chlorides
This protocol is based on the work of McNeill, E., Barder, T. E., & Buchwald, S. L. (2007). Org. Lett., 9(19), 3785–3788.[5]
-
In a glovebox, add Pd2(dba)3 (palladium catalyst), the appropriate biaryl phosphine ligand, and sodium tert-butoxide to an oven-dried resealable Schlenk tube.
-
Add the aryl chloride and this compound (HMDS).
-
Add the appropriate anhydrous solvent (e.g., dioxane or DMF).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time.
-
After the indicated time, allow the reaction to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the desired aryltrimethylsilane.
Visualizations
Caption: Experimental workflow for a typical silylation reaction.
Caption: Proposed catalytic cycle for iodine-catalyzed silylation.
Caption: Troubleshooting logic for low-yield silylation reactions.
References
- 1. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Silylation of Aryl Chlorides with this compound [organic-chemistry.org]
- 6. Palladium-catalyzed silylation of aryl chlorides with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. General Silylation Procedures - Gelest [technical.gelest.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Hexamethyldisilane (HMDS) Silylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their silylation reactions using hexamethyldisilane (HMDS).
Troubleshooting Guide
This guide addresses common issues encountered during HMDS silylation reactions in a question-and-answer format.
Q1: Why is my silylation reaction showing low or no conversion?
A1: Low or no conversion in HMDS silylation can be attributed to several factors:
-
Low Reactivity of HMDS: HMDS is a weak silylating agent and often requires a catalyst to enhance its reactivity, especially for hindered substrates.[1][2]
-
Presence of Moisture: HMDS is extremely sensitive to moisture.[3] Any water in the reaction will consume the reagent and inhibit the desired silylation. Ensure all glassware is thoroughly dried and reactions are run under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).
-
Inappropriate Catalyst: The choice of catalyst is crucial and substrate-dependent. While acidic catalysts are common, they may not be suitable for acid-sensitive substrates.[2]
-
Steric Hindrance: Highly hindered alcohols (tertiary) or other sterically demanding functional groups react slower and may require more forcing conditions or a more potent catalyst.[2][3]
-
Insufficient Reaction Time or Temperature: Some silylations, particularly with less reactive substrates, may require longer reaction times or elevated temperatures to proceed to completion.[4]
Solutions:
-
Add a Catalyst: Introduce a suitable catalyst to activate the HMDS. Common choices include trimethylsilyl (B98337) chloride (TMSCl), iodine (I₂), saccharin, trifluoroacetic acid, or solid-supported catalysts like silica (B1680970) chloride or H-β zeolite.[1][3][5][6]
-
Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly. Flame-dry glassware before use and conduct the reaction under an inert atmosphere.
-
Optimize Catalyst Choice: For acid-sensitive substrates, consider using a neutral catalyst like iodine.[1] For more robust substrates, acidic catalysts like TMSCl or sulfonic acids can be effective.[2]
-
Increase Temperature: Gently warming the reaction mixture can often increase the reaction rate.[7] However, be mindful of potential side reactions at higher temperatures.
-
Extend Reaction Time: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, NMR) and allow it to proceed until completion.
Q2: I am observing the formation of side products in my reaction. What are they and how can I minimize them?
A2: Side product formation can complicate purification and reduce the yield of the desired silylated product.
-
Ammonium (B1175870) Salts: When using catalysts like TMSCl with HMDS, ammonium chloride (NH₄Cl) can precipitate. This is generally not detrimental to the reaction but needs to be removed during workup.
-
Dehydration Products: With acid-sensitive alcohols, particularly tertiary alcohols, acidic catalysts can promote elimination reactions, leading to the formation of alkenes.[2][5]
-
Hydrolysis: If moisture is present during workup, the silylated product can be hydrolyzed back to the starting material.[3]
Solutions:
-
Filtration: Ammonium salts can be removed by filtering the reaction mixture before workup.
-
Use of Neutral Catalysts: For acid-sensitive substrates, employing a neutral catalyst like iodine can prevent dehydration.[1]
-
Anhydrous Workup: Ensure that the workup procedure is conducted under anhydrous conditions until the silylated product is isolated. Washing with water should be avoided if the product is highly susceptible to hydrolysis. Instead, consider a non-aqueous workup.
Q3: How do I effectively remove excess HMDS and byproducts after the reaction?
A3: Proper workup is essential for isolating a pure product.
-
Evaporation: HMDS has a relatively low boiling point (124-127 °C) and can often be removed by evaporation under reduced pressure.[3]
-
Aqueous Wash: A gentle wash with a neutral or slightly acidic aqueous solution can help remove residual ammonia (B1221849) and any formed ammonium salts. However, this method should be used with caution for moisture-sensitive products.
-
Filtration through Silica Gel: Passing the crude reaction mixture through a short plug of silica gel can effectively remove polar byproducts and catalysts.[5]
-
Solvent Extraction: Dissolving the reaction mixture in a nonpolar solvent like hexane (B92381) and washing with water can separate the silylated product from water-soluble byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the role of a catalyst in HMDS silylation?
A1: HMDS has low silylating power on its own.[1] A catalyst is typically used to activate the Si-N bond in HMDS, making the silicon atom more electrophilic and susceptible to nucleophilic attack by the hydroxyl, amine, or carboxyl group of the substrate.[1][8] This significantly increases the reaction rate.
Q2: Which catalyst should I choose for my reaction?
A2: The choice of catalyst depends on the substrate and the desired reaction conditions.
-
For general purposes and robust substrates: Trimethylsilyl chloride (TMSCl) is a common and effective co-reagent.
-
For acid-sensitive substrates: Iodine (I₂) is an excellent choice as it catalyzes the reaction under nearly neutral conditions, preventing acid-mediated side reactions like dehydration.[1][2]
-
For heterogeneous catalysis and easy removal: Solid-supported catalysts like silica chloride or H-β zeolite offer the advantage of simple filtration for catalyst removal after the reaction.[5][6]
-
Other options: Other catalysts reported to be effective include ferric chloride, zinc chloride, and various sulfonic acids.[2][9][10]
Q3: What are the typical solvents used for HMDS silylation?
A3: HMDS silylations can often be performed neat (without solvent).[3] However, if a solvent is required, aprotic solvents are preferred to avoid reaction with the solvent. Common choices include:
The choice of solvent can influence the reaction rate and yield.[4] In some cases, solvent-free conditions are more efficient.[5][6]
Q4: Can HMDS be used to silylate functional groups other than alcohols?
A4: Yes, HMDS is a versatile reagent used to silylate a variety of functional groups containing active hydrogens, including:
The reactivity order is generally alcohols > phenols > carboxylic acids > amines > amides.[3]
Q5: What is the typical stoichiometry for an HMDS silylation reaction?
A5: In most applications, an excess of the silylating reagent is advisable. A molar ratio of at least 2:1 of HMDS to the active hydrogen of the substrate is often recommended.[3] For the silylation of alcohols, one equivalent of the alcohol is typically reacted with 0.5 to 0.7 equivalents of HMDS, as one molecule of HMDS can silylate two hydroxyl groups.[7][9]
Data Presentation
Table 1: Comparison of Catalysts for the Silylation of Alcohols with HMDS
| Catalyst | Substrate Scope | Reaction Conditions | Advantages | Disadvantages |
| **Iodine (I₂) ** | Wide range, including hindered and acid-sensitive alcohols[1][2] | Room temperature, nearly neutral[1] | Mild conditions, high yields, suitable for sensitive substrates[1] | May require quenching with a reducing agent (e.g., Na₂S₂O₃)[2] |
| Silica Chloride (SiO₂-Cl) | Primary, secondary, and tertiary alcohols; phenols[5] | Room temperature, can be solvent-free[5] | Heterogeneous, easily recoverable and reusable catalyst[5] | May cause dehydration in some sensitive tertiary alcohols[5] |
| Trimethylsilyl Chloride (TMSCl) | General alcohols, amines, acids[3] | Often used as a co-reagent with HMDS | Readily available and effective | Forms ammonium chloride precipitate, can be acidic |
| H-β Zeolite | Primary and secondary alcohols, phenols[6] | Elevated temperature (70-80 °C), solvent-free[6] | Heterogeneous, reusable, environmentally friendly[6] | Slower reaction times at room temperature[6] |
| Ferric Chloride (FeCl₃) | Primary, secondary, and tertiary alcohols; phenols[9] | Room temperature[9] | Mild conditions, high yields[9] | Homogeneous catalyst, requires removal during workup |
Table 2: Influence of Reaction Parameters on HMDS Silylation
| Parameter | Effect on Reaction | Optimization Strategy |
| Temperature | Higher temperature generally increases reaction rate[4] | Start at room temperature and gently heat if the reaction is sluggish. For sensitive substrates, maintain lower temperatures. |
| Solvent | Can influence reaction rate and yield. Aprotic solvents are preferred.[4] | Screen different aprotic solvents or consider solvent-free conditions, which can be more efficient.[4][6] |
| Catalyst Loading | Higher catalyst loading can increase the reaction rate. | Optimize catalyst loading to achieve a balance between reaction rate and cost/ease of removal. Catalytic amounts (e.g., 1-10 mol%) are typical. |
| Reaction Time | Varies depending on substrate reactivity, temperature, and catalyst. | Monitor the reaction progress using an appropriate analytical technique to determine the optimal reaction time. |
Experimental Protocols
General Protocol for the Silylation of an Alcohol using HMDS and Iodine Catalyst [1][2]
-
To a solution of the alcohol (1 mmol) in dichloromethane (5 mL) in a flame-dried flask under an inert atmosphere, add this compound (HMDS) (0.5-1 mmol).
-
Add a catalytic amount of iodine (I₂) (1-5 mol%).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the color of iodine disappears.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude silylated product.
-
Purify the product by column chromatography on silica gel if necessary.
General Protocol for the Solvent-Free Silylation of an Alcohol using HMDS and Silica Chloride Catalyst [5]
-
In a dry reaction vessel, add the alcohol (1 mmol), this compound (HMDS) (0.7 mmol), and silica chloride (0.05 g for primary/secondary alcohols, 0.1 g for tertiary alcohols).
-
Stir the mixture at room temperature. Monitor the reaction by TLC or GC.
-
After completion, add dichloromethane (CH₂Cl₂) to the reaction mixture.
-
Filter to recover the silica chloride catalyst.
-
Remove the solvent and excess HMDS from the filtrate by rotary evaporation to yield the nearly pure trimethylsilyl ether.
Visualizations
Caption: General experimental workflow for a typical HMDS silylation reaction.
Caption: Troubleshooting decision tree for low conversion in HMDS silylation.
Caption: Logical relationships between key parameters in HMDS silylation.
References
- 1. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. "Optimization of the Reaction of Hexamethyldisilazane on a Fumed Silica" by Frederick R. Jones [thekeep.eiu.edu]
- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. General Silylation Procedures - Gelest [technical.gelest.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
Hexamethyldisilane (HMDS) Technical Support Center: Overcoming Moisture Sensitivity
Welcome to the technical support center for Hexamethyldisilane (HMDS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the moisture sensitivity of HMDS. Here you will find troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of HMDS in experimental settings.
| Problem | Possible Cause(s) | Solution(s) |
| Reagent appears cloudy or contains solid particles. | Exposure to atmospheric moisture has led to hydrolysis. | - Visually inspect the reagent before use. Cloudiness or the presence of precipitates indicates decomposition[1].- Whenever possible, use a new, sealed bottle of the reagent[1].- If impurities are detected, consider purification by distillation under reduced pressure[1]. |
| Incomplete or failed reaction. | 1. Degraded Reagent: The HMDS has been compromised by moisture. 2. Wet Solvents/Reagents: Trace amounts of water are present in the reaction solvent or other reagents[2]. 3. Improper Reaction Setup: Leaks in the apparatus have allowed atmospheric moisture to enter[2]. | - Verify Reagent Purity: Before use, analyze the reagent via GC-MS or NMR to check for hydrolysis products[1].- Optimize Reaction Conditions: Increase reaction time or temperature as appropriate for your specific protocol. For some silylation reactions, a catalyst like trimethylchlorosilane (TMCS) can be used to increase reactivity[1][3].- Use Anhydrous Conditions: Ensure all solvents are freshly dried and handled under an inert atmosphere. Use glassware that has been oven-dried or flame-dried under vacuum[1][2]. |
| Formation of unexpected byproducts. | The presence of hydrolysis products (e.g., trimethylsilanol (B90980) or hexamethyldisiloxane) can lead to side reactions[1]. | - Confirm Reagent Purity: As above, confirm the purity of HMDS before starting the experiment[1].- Maintain Inert Atmosphere: Conduct reactions under a positive pressure of an inert gas like nitrogen or argon to prevent the ingress of moisture[1][4]. |
| Difficulty in product purification. | Contamination with silyl (B83357) byproducts like hexamethyldisiloxane (B120664) is common. | - Aqueous Work-up: If your product is stable in water, a carefully controlled aqueous work-up can help remove water-soluble byproducts[1].- Chromatography: Utilize column chromatography with a suitable solvent system to separate your product from nonpolar siloxane byproducts[1]. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture-sensitive? this compound (HMDS) is an organosilicon compound used as a potent silylating agent in organic synthesis. It is highly sensitive to moisture and will react with water in the air to form ammonia (B1221849) and other byproducts[5][6]. This reactivity is due to the susceptibility of the silicon-nitrogen bond to hydrolysis.
Q2: What are the visible signs of HMDS degradation? Degraded HMDS may appear cloudy or contain solid precipitates[1]. The presence of a strong ammonia smell can also indicate hydrolysis has occurred[5][6].
Q3: How should I properly store this compound? HMDS should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), in a cool, dry, and well-ventilated area away from sources of ignition and moisture[3][7][8].
Q4: What are the primary byproducts of HMDS reacting with water? When HMDS reacts with water, it primarily forms trimethylsilanol (TMSOH) and ammonia (NH₃)[9]. Trimethylsilanol can further condense to form hexamethyldisiloxane (HMDSO).
Q5: Can I use a previously opened bottle of HMDS? Using a previously opened bottle is possible but requires careful handling. Ensure the bottle was securely sealed under an inert atmosphere after its last use. Before using, it is best to verify the purity of the reagent, for instance by NMR or GC-MS, to check for signs of hydrolysis[1].
Data Summary Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 999-97-3 |
| Molecular Formula | C₆H₁₉NSi₂ |
| Appearance | Colorless liquid[10] |
| Boiling Point | 125 °C[10] |
| Melting Point | -78 °C[10] |
| Density | 0.774 g/mL at 25 °C[10] |
| Flash Point | 14 °C (closed cup)[11] |
| Water Solubility | Reacts with water[10] |
| Solubility | Soluble in acetone, benzene, ethyl ether, heptane[11] |
Table 2: Recommended Handling and Storage Conditions
| Parameter | Recommendation |
| Storage Temperature | 2-8°C is often recommended for long-term stability[10]. Store in a cool place away from heat sources[7][12]. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon)[2][12]. |
| Compatible Materials | Stainless steel (type 316), PEEK, PTFE, and glass are generally compatible[13]. |
| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and protic solvents[7][12][14]. |
Experimental Protocols & Workflows
General Protocol for Handling HMDS
All manipulations must be performed under a dry, inert atmosphere using standard Schlenk line or glovebox techniques to prevent exposure to moisture and air[4][15].
-
Glassware Preparation: All glassware must be rigorously dried before use. This can be achieved by oven-drying at >120 °C overnight and allowing it to cool under a stream of inert gas or in a desiccator[2]. Alternatively, glassware can be flame-dried under vacuum.
-
Solvent Preparation: Use anhydrous solvents. Pre-packaged anhydrous solvents should be used shortly after opening. Solvents can also be dried by distillation from an appropriate drying agent or by passing them through a solvent purification system[1][2].
-
Reagent Transfer: HMDS is a flammable liquid and should be transferred using a gas-tight syringe or cannula[3][15].
-
Ensure the reaction vessel is under a positive pressure of inert gas.
-
Flush the syringe and needle with inert gas at least 10 times before drawing up the liquid[15].
-
To prevent back-pressure issues, it is advisable to first draw a small amount of inert gas into the syringe before drawing the liquid[1].
-
Quickly transfer the reagent to the reaction vessel.
-
-
Reaction Quenching: Reactions involving silylating agents are often quenched to remove excess reagent and byproducts.
-
Cool the reaction mixture (e.g., to 0 °C or -78 °C) before quenching.
-
Slowly add a quenching agent. For pyrophoric materials, isopropanol (B130326) is often used first, followed by a mixture of isopropanol/water, and then water[16]. For less reactive silyl ethers, saturated aqueous ammonium (B1175870) chloride or other mild aqueous acids can be used[17].
-
Always perform quenching under an inert atmosphere, especially if reactive intermediates are present.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. globalsilicones.org [globalsilicones.org]
- 6. Hexamethyldisilazane: Uses, Reactions and Toxicity_Chemicalbook [chemicalbook.com]
- 7. gelest.com [gelest.com]
- 8. tedpella.com [tedpella.com]
- 9. Chemcon Speciality Chemicals: Reaction of Hexamethyldisilazane with silica / water [chemconspecialitychemicals.blogspot.com]
- 10. Cas 999-97-3,Hexamethyldisilazane | lookchem [lookchem.com]
- 11. Hexamethyldisilazane | C6H19NSi2 | CID 13838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. Chemical Compatibility [teledynessi.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. chemistry.nd.edu [chemistry.nd.edu]
- 17. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting Side Reactions of Hexamethyldisilane in Organic Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using hexamethyldisilane ((CH₃)₃Si-Si(CH₃)₃) in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in organic synthesis?
This compound is a versatile reagent used in several key transformations, including:
-
Silylation: It serves as a source of the trimethylsilyl (B98337) (TMS) group for the protection of alcohols and other functional groups.
-
Palladium-Catalyzed Cross-Coupling: It is used as a silylating agent for aryl halides to form aryltrimethylsilanes, which are important intermediates in organic synthesis.[1][2]
-
Reduction Reactions: It can act as a reducing agent, for example, in the deoxygenation of nitroalkanes to ketoximes.[3][4]
-
Generation of Trimethylsilyl Anion: In the presence of a strong base like methyllithium, it generates trimethylsilyllithium, a powerful nucleophile.[3][4]
-
In situ Generation of Trimethylsilyl Iodide (TMSI): The combination of this compound and iodine produces TMSI, which is useful for reactions like the anomerization of alkyl glycosides.[3]
Q2: What is the difference between this compound and hexamethyldisilazane (B44280)?
It is crucial to distinguish between this compound ((CH₃)₃Si-Si(CH₃)₃) and hexamethyldisilazane ([(CH₃)₃Si]₂NH or HMDS). This compound has a silicon-silicon bond, while hexamethyldisilazane has a silicon-nitrogen-silicon linkage. Hexamethyldisilazane is primarily used as a silylating agent and a precursor to strong, non-nucleophilic bases like sodium hexamethyldisilazide (NaHMDS).[5][6][7] This guide focuses exclusively on the side reactions of This compound .
Troubleshooting Guides for Common Side Reactions
Issue 1: Formation of Bis(trimethylsilyl)ether (Hexamethyldisiloxane) as a Byproduct
Problem: During my reaction using this compound, I am observing the formation of a significant amount of bis(trimethylsilyl)ether ((CH₃)₃Si-O-Si(CH₃)₃), also known as hexamethyldisiloxane (B120664) (HMDSO), which complicates purification.
Possible Causes and Solutions:
-
Presence of Water: this compound is sensitive to moisture. Trace amounts of water in the reaction mixture can lead to the formation of trimethylsilanol, which then reacts with another molecule of a silylating agent or dimerizes to form HMDSO.
-
Troubleshooting: Ensure all glassware is rigorously dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction with Oxygen-Containing Functional Groups: In some reactions, such as the reduction of nitroalkanes, the cleaved disilane (B73854) can react with oxygen atoms in the substrate or intermediates, leading to HMDSO as a byproduct.[3][4]
-
Troubleshooting: While this can be an inherent part of the reaction mechanism, optimizing reaction conditions such as temperature and reaction time may help minimize its formation relative to the desired product.
-
| Parameter | Condition to Minimize HMDSO | Rationale |
| Moisture | Strict anhydrous conditions | Prevents hydrolysis of this compound and subsequent formation of HMDSO. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture. |
| Solvents/Reagents | Anhydrous grade | Reduces the primary source of water contamination. |
Experimental Workflow for Minimizing HMDSO Formation:
Issue 2: Unwanted Reduction of Functional Groups in Palladium-Catalyzed Silylation
Problem: In the palladium-catalyzed silylation of my aryl halide, particularly with electron-poor substrates, I am observing a significant amount of the corresponding arene (reduction product) instead of the desired aryltrimethylsilane.
Possible Causes and Solutions:
-
Competing Reduction Pathway: For electron-deficient aryl chlorides, a competing reduction reaction can occur, leading to the formation of the arene as a major byproduct.[2]
-
Troubleshooting: A change in the catalytic system can favor the desired silylation. Switching to a different phosphine (B1218219) ligand and using an additive like lithium acetate (B1210297) in a polar aprotic solvent such as DMF can significantly improve the yield of the silylated product.[2]
-
| Substrate Type | Standard Conditions (Ligand 1b, Dioxane) | Optimized Conditions for Electron-Poor Substrates |
| Electron-rich/neutral aryl chlorides | Good to excellent yields of arylsilane | N/A |
| Electron-poor aryl chlorides | Significant formation of reduced arene | Ligand 1d, LiOAc, DMF |
Logical Diagram for Troubleshooting Unwanted Reduction:
Issue 3: Formation of Diaryl Sulfide (B99878) Byproducts
Problem: During a palladium-catalyzed reaction involving a sulfur-containing substrate and this compound, I am observing the formation of diaryl sulfides as a side product.
Possible Causes and Solutions:
-
Catalyst-Mediated C-S Coupling: Palladium catalysts can facilitate the coupling of aryl groups with sulfur-containing species, leading to the formation of diaryl sulfides. This can sometimes be an unexpected side reaction.[3]
-
Troubleshooting: The choice of ligand and base can significantly influence the selectivity between C-Si and C-S bond formation. The addition of certain additives might suppress the C-S coupling pathway. For instance, in some palladium-catalyzed C-S coupling reactions, the choice of base can control the product distribution between diaryl sulfide and diaryl disulfide. While not directly involving this compound, this principle of tuning selectivity through additives is relevant. In some cases, N,N-diisopropylethylamine (DIPEA) has been shown to inhibit the formation of biphenyl (B1667301) byproducts in related coupling reactions.[8] Experimenting with different ligands, bases, and additives may be necessary to optimize for the desired silylation.
-
General Experimental Protocol for Palladium-Catalyzed Silylation of Aryl Chlorides:
A representative procedure adapted from Buchwald, et al.[2]
-
Catalyst Preparation: In a glovebox, a vial is charged with Pd₂(dba)₃, the appropriate phosphine ligand, and the aryl chloride.
-
Reagent Addition: this compound and the solvent (e.g., dioxane) are added. For electron-poor substrates, lithium acetate is also added at this stage.
-
Reaction: The vial is sealed and heated to the specified temperature (e.g., 100 °C) for the required time.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The crude product is then purified by chromatography.
Issue 4: Unwanted Cleavage of Protecting Groups
Problem: A protecting group on my substrate is being cleaved during the reaction with this compound.
Possible Causes and Solutions:
-
In situ Generation of Reactive Species: The combination of this compound with other reagents can generate more reactive species. For example, this compound and iodine form trimethylsilyl iodide (TMSI) in situ, which is a strong Lewis acid and can cleave ethers and esters.[3]
-
Troubleshooting: If using additives like iodine, be aware of the potential for forming reactive silyl (B83357) species. If protecting group cleavage is an issue, consider alternative activators or reaction conditions that are milder. For silylations, using a catalyst that does not generate strong Lewis acids may be necessary.
-
-
Sensitivity of the Protecting Group: Some protecting groups are inherently sensitive to the reaction conditions required for the desired transformation. Silyl ethers, for example, can be cleaved under acidic or fluoride-containing conditions. While this compound itself is not acidic, the reaction conditions or byproducts might be.
-
Troubleshooting: Choose a protecting group that is orthogonal to the planned reaction conditions. For example, if Lewis acidic conditions are generated, a protecting group stable to acid should be used.
-
Protecting Group Compatibility with Hexamethisilane:
| Protecting Group | Conditions for Potential Cleavage with (Me₃Si)₂ | Notes |
| Silyl Ethers (e.g., TBS, TIPS) | (Me₃Si)₂ / I₂ or other Lewis acid generating conditions | TMSI generated in situ is a known reagent for silyl ether cleavage. |
| Benzyl (B1604629) Ethers | (Me₃Si)₂ / I₂ | TMSI can cleave benzyl ethers. |
| Boc (tert-butoxycarbonyl) | Strongly acidic conditions that might be generated in situ | Boc groups are generally stable to neutral silylation conditions but are labile to strong acids.[9][10][11] |
| Esters | (Me₃Si)₂ / I₂ | TMSI is known to cleave esters.[3] |
Signaling Pathway for Unwanted Protecting Group Cleavage:
This technical support guide is intended to provide general advice. Optimal reaction conditions will always be substrate-dependent, and we recommend small-scale trials to optimize your specific transformation.
References
- 1. Palladium-catalyzed silylation of aryl chlorides with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Silylation of Aryl Chlorides with this compound [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. The application of Hexamethyldisilane_Chemicalbook [chemicalbook.com]
- 5. xinyachemical.com [xinyachemical.com]
- 6. nbinno.com [nbinno.com]
- 7. Hexamethyldisilazane: Uses, Reactions and Toxicity_Chemicalbook [chemicalbook.com]
- 8. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Purification of Products from Hexamethyldisilane Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of products from reactions involving hexamethyldisilane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of products from this compound reactions.
Issue 1: Incomplete or Failed Silylation Reaction
Q: My reaction seems to have failed or is incomplete. How can I troubleshoot this before purification?
A: Incomplete silylation is a common issue that complicates purification. Before proceeding with purification, it's crucial to ensure the reaction has gone to completion. Here are several factors to consider:
-
Presence of Moisture : Silylating reagents, including those used in conjunction with this compound, are highly sensitive to moisture. Any water in your reaction flask, solvents, or starting materials will consume the reagent.[1][2]
-
Action : Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. If your sample is in an aqueous solution, it must be thoroughly dried.[1]
-
-
Suboptimal Reagent : The reactivity of silylating agents can vary. This compound itself can be used as a silylating agent, often with a catalyst, or it can be a precursor to other silylating agents.[3][4]
-
Action : Consider using a more reactive silylating agent if steric hindrance is an issue or if you are working with less reactive functional groups.[1] For silylation of alcohols with hexamethyldisilazane (B44280) (a related compound), catalysts like trimethylchlorosilane can accelerate the reaction.[5]
-
-
Inadequate Reaction Conditions : Temperature and reaction time are critical.
-
Action : Insufficient heating or reaction time may prevent the reaction from reaching completion. Moderate heating (e.g., 60-80 °C) often improves the reaction rate.[1]
-
-
Improper Reagent-to-Analyte Ratio : An insufficient amount of the silylating reagent will lead to incomplete derivatization.
-
Action : It is generally recommended to use an excess of the silylating reagent.[1]
-
Issue 2: Difficulty in Removing Excess Silylating Agent and Byproducts
Q: How can I effectively remove unreacted this compound and common byproducts like hexamethyldisiloxane (B120664) (HMDSO)?
A: Unreacted reagents and byproducts can co-elute with your desired product during chromatography or have similar boiling points, making purification challenging.
-
Aqueous Workup : Many silylating agents and byproducts can be hydrolyzed.
-
Distillation : If your product has a significantly different boiling point from this compound (B.P. 113 °C) and HMDSO (B.P. 101 °C), distillation can be an effective purification method.[8]
-
Action : Fractional distillation is recommended for compounds with close boiling points. Vacuum distillation can be used for high-boiling point products to prevent thermal degradation.
-
-
Chromatography : Flash column chromatography is a versatile technique for purification.
-
Action : If your compound is unstable on silica (B1680970) gel, consider using a deactivated silica gel, alumina, or Florisil.[9][10] A non-polar solvent system will typically elute this compound and HMDSO quickly.
-
Issue 3: Product Decomposition during Purification
Q: My silylated product appears to be decomposing during column chromatography. What can I do?
A: Silylated compounds, particularly silyl (B83357) ethers, can be sensitive to acidic conditions, which are often present on the surface of standard silica gel.
-
Test for Stability : Before performing a large-scale column, it's wise to check the stability of your compound on the stationary phase.
-
Deactivate Silica Gel : Reducing the acidity of the silica gel can prevent decomposition.
-
Action : You can prepare a slurry of silica gel in your eluent and add a small amount of a base, such as triethylamine (B128534) (0.1-1%), to neutralize the acidic sites.
-
-
Alternative Stationary Phases :
-
Action : Consider using neutral or basic alumina, or Florisil for your chromatography.[9]
-
-
Alternative Purification Methods :
-
Action : If chromatography is not viable, explore other options like distillation, recrystallization, or preparing a more stable derivative for purification.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in reactions involving this compound?
A1: Common impurities include:
-
Unreacted this compound.
-
Solvents used in the reaction.
-
Byproducts from the silylating agent, such as hexamethyldisiloxane (HMDSO) and trimethylsilanol.[6]
-
Side products from the reaction itself.
Q2: Can I use an aqueous workup to purify my silylated product?
A2: It depends on the stability of your product. Silyl ethers and other silylated functional groups can be susceptible to hydrolysis, especially under acidic or basic conditions. If you choose to perform an aqueous wash, use neutral water (pH 7) and work quickly at low temperatures. It is always best to test the stability of your product on a small scale first.
Q3: My compound is very non-polar and runs at the solvent front on TLC, even in pure hexane. How can I purify it by column chromatography?
A3: For very non-polar compounds, achieving good separation on standard silica gel can be difficult.
-
Reversed-Phase Chromatography : Consider using a reversed-phase silica gel (e.g., C18) with a polar mobile phase (e.g., methanol/water or acetonitrile/water).
-
Alternative Normal Phase Systems : While less common for such non-polar compounds, you could explore different non-polar stationary phases or solvent systems.
Q4: How can I remove the final traces of solvent from my purified product?
A4: Rotary evaporation is the standard method for removing the bulk of the solvent. To remove the final traces, you can place the sample under a high vacuum for several hours. Gentle heating may be applied if the compound is thermally stable.
Data Presentation
Table 1: Boiling Points of Common Reagents and Byproducts
| Compound | Boiling Point (°C) |
| This compound | 113 |
| Hexamethyldisiloxane (HMDSO) | 101 |
| Trimethylchlorosilane | 57 |
| Tetrahydrofuran (THF) | 66 |
| Diethyl ether | 34.6 |
This data can be useful when planning purification by distillation.
Experimental Protocols
Protocol 1: General Aqueous Workup for Neutral Silylated Compounds
-
Cool the reaction mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of a suitable organic solvent (e.g., diethyl ether, ethyl acetate) if the reaction was performed in a water-miscible solvent.
-
Add an equal volume of deionized water.
-
Gently shake the separatory funnel, venting frequently.
-
Allow the layers to separate.
-
Drain the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to help remove residual water.
-
Separate the layers and dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent and concentrate the organic phase by rotary evaporation.
Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
-
Prepare the Deactivated Silica:
-
Weigh the required amount of silica gel into a flask.
-
Prepare the mobile phase (eluent).
-
Add 0.5-1% triethylamine (or another suitable base) to the mobile phase.
-
Create a slurry of the silica gel with the base-containing mobile phase.
-
-
Pack the Column:
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel and adding the dry powder to the top of the column.[10]
-
-
Elute the Column:
-
Run the column with the base-containing mobile phase, collecting fractions.
-
-
Analyze Fractions:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
-
Combine and Concentrate:
-
Combine the pure fractions and remove the solvent by rotary evaporation.
-
Mandatory Visualization
Caption: General experimental workflow for product purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
- 3. The application of Hexamethyldisilane_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. General Silylation Procedures - Gelest [technical.gelest.com]
- 6. EP0277825A2 - Method for purifying hexamethyldisiloxane - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Purification [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Handling and Quenching Unreacted Hexamethyldisilane
This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and quenching of unreacted hexamethyldisilane (Si₂Me₆).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is an organosilicon compound with the formula Si₂(CH₃)₆. It is a colorless, highly flammable liquid that is soluble in organic solvents.[1] The primary hazards associated with this compound are its flammability and its reactivity, particularly with strong nucleophiles, electrophiles, and oxidizing agents.[1][2] Upon exposure to water or moisture, it can produce irritating fumes.[2]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
Appropriate PPE is crucial when working with this compound. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[2]
Q3: How should I store this compound?
This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2] It should be kept separate from incompatible materials such as halogens, oxidizing agents, and peroxides.[2]
Q4: What are the recommended quenching agents for unreacted this compound?
Based on its reactivity profile, suitable quenching agents for this compound include:
-
Protic Solvents: Slow addition of a protic solvent like isopropanol (B130326) or ethanol (B145695) can be used to cautiously quench the unreacted material.
-
Acidic Aqueous Solutions: Dilute aqueous acid solutions, such as 2% hydrochloric acid, have been used to hydrolyze this compound in reaction workups.[3] This method should be performed with caution due to the potential for the evolution of flammable hydrogen gas.
Q5: What are the products of quenching this compound with water or alcohol?
The Si-Si bond in this compound is susceptible to cleavage. Hydrolysis with water or reaction with an alcohol is expected to yield trimethylsilanol (B90980) ((CH₃)₃SiOH) and hydrogen gas, or the corresponding trimethylsilyl (B98337) ether ((CH₃)₃SiOR) and hydrogen gas, respectively. The generation of hydrogen gas is a significant safety concern due to its flammability.
Q6: What should I do in case of a this compound spill?
In the event of a spill, immediately eliminate all ignition sources.[2] Absorb the spill with an inert material like vermiculite (B1170534) or sand and place it in a sealed container for disposal.[2] Do not use combustible materials to absorb the spill. Ensure the area is well-ventilated.
Quenching Agent Comparison
Due to the limited availability of specific quantitative data, the following table provides a qualitative comparison of common quenching agents for this compound.
| Quenching Agent | Reactivity | Byproducts | Safety Considerations |
| Isopropanol/Ethanol | Moderate | Trimethylsilyl ether, Hydrogen gas | Flammable quenching agent and byproduct. Reaction should be cooled and performed slowly. |
| Water | Can be vigorous | Trimethylsilanol, Hydrogen gas | Potential for rapid, exothermic reaction and flammable gas evolution.[2] Addition must be very slow and controlled. |
| Dilute Aqueous Acid (e.g., 2% HCl) | Controlled | Trimethylsilanol, Hydrogen gas, Salt | The acidic conditions can help to control the hydrolysis.[3] Flammable gas evolution is still a concern. The final solution will be corrosive and require neutralization before disposal. |
Experimental Protocol: Quenching of Unreacted this compound
This protocol outlines a safe procedure for quenching unreacted this compound in a laboratory setting.
Materials:
-
Unreacted this compound in a reaction vessel.
-
Inert solvent (e.g., hexane, toluene).
-
Quenching agent: Isopropanol.
-
Dropping funnel.
-
Ice bath.
-
Stir plate and stir bar.
-
Nitrogen or argon gas supply.
-
Appropriate PPE (safety goggles, face shield, flame-retardant lab coat, chemical-resistant gloves).
Procedure:
-
Inert Atmosphere: Ensure the reaction vessel containing the unreacted this compound is under an inert atmosphere (nitrogen or argon).
-
Dilution: Dilute the reaction mixture with an equal volume of a dry, inert solvent (e.g., hexane) to help dissipate heat during the quench.
-
Cooling: Place the reaction vessel in an ice bath to maintain a low temperature throughout the quenching process.
-
Slow Addition of Quenching Agent:
-
Place isopropanol in a dropping funnel.
-
Slowly add the isopropanol dropwise to the stirred, cooled reaction mixture.
-
Monitor the reaction for any signs of gas evolution or temperature increase. If the reaction becomes too vigorous, stop the addition immediately and allow the mixture to cool before proceeding.
-
-
Completion of Quench: Continue adding the isopropanol until gas evolution ceases.
-
Secondary Quench (Optional but Recommended): After the initial quench with isopropanol, a more protic solvent like methanol (B129727) can be slowly added, followed by the very slow and careful addition of water to ensure all reactive material is consumed.
-
Neutralization and Disposal: Once the quenching is complete, the resulting mixture should be neutralized if acidic or basic quenching agents were used. The final solution should be disposed of as hazardous waste according to institutional and local regulations.[2]
Logical Workflow for Handling and Quenching
Caption: Workflow for safely handling and quenching unreacted this compound.
References
Technical Support Center: Troubleshooting Hexamethyldisilane-Mediated Reactions
Welcome to the technical support center for Hexamethyldisilane-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments involving this compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in organic synthesis?
A1: this compound, with the chemical formula (CH₃)₃Si-Si(CH₃)₃, is an organosilicon compound. It is primarily used as a silylating agent to introduce a trimethylsilyl (B98337) (TMS) group to protect functional groups like alcohols and amines. It also serves as a reducing agent and a reagent in palladium-catalyzed cross-coupling reactions.[1][2]
Q2: My this compound-mediated reaction has a very low yield. What are the most common causes?
A2: Low yields in reactions with this compound are often due to the presence of moisture, which leads to the hydrolysis of the reagent.[3][4] Other common factors include suboptimal reaction temperature, incorrect solvent choice, or the use of an inappropriate catalyst for the specific substrate.[5]
Q3: How should I properly handle and store this compound?
A3: this compound is a flammable and moisture-sensitive liquid.[4] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from sources of ignition.[4] All glassware and solvents used in the reaction should be rigorously dried to prevent hydrolysis of the reagent.[4]
Q4: What are the common side products in this compound reactions?
A4: In silylation reactions, a common byproduct is bis(trimethylsilyl) ether, which can be generated from the reaction of this compound with water.[1] In palladium-catalyzed cross-coupling reactions, diaryl sulfides can sometimes form as byproducts.[1]
Q5: Can this compound be used for reactions other than silylation?
A5: Yes, this compound is a versatile reagent. It can act as a co-catalyst in metal-catalyzed reactions and as a reducing agent for functional groups like nitroalkanes.[1][2] It is also used in palladium-catalyzed silylation of aryl chlorides.[6]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Silylation Reactions
Low conversion of the starting material to the desired silylated product is a frequent issue. The following table outlines potential causes and their solutions.
| Potential Cause | Recommended Solution | Key Considerations |
| Moisture Contamination | Rigorously dry all glassware (flame-dry or oven-dry) and use anhydrous solvents. Run the reaction under an inert atmosphere (nitrogen or argon).[4] | This compound readily hydrolyzes. Even trace amounts of water can significantly impact the yield. |
| Suboptimal Temperature | For silylation of silica (B1680970) surfaces, higher temperatures (>80 °C) can improve yields.[5] For other substrates, gentle warming may be beneficial. | The optimal temperature is substrate-dependent. Monitor the reaction progress to avoid decomposition at higher temperatures. |
| Incorrect Solvent | The choice of solvent can influence reaction rates. For silylation on silica, cyclohexane (B81311) is favored over benzene (B151609) or acetonitrile.[5] | Solvent polarity can affect the stability of intermediates and the transition state of the reaction.[7][8] |
| Insufficient Catalyst Activity | For less reactive substrates, a catalyst may be necessary. Iodine has been shown to be an effective catalyst for the silylation of alcohols with Hexamethyldisilazane (a related reagent).[9][10] | The choice of catalyst depends on the substrate and reaction type. For hindered alcohols, a more potent catalyst may be required.[9] |
| Steric Hindrance | For sterically hindered substrates, longer reaction times or higher temperatures may be required.[11] A more reactive silylating agent or a specific catalyst might also be necessary. | The reactivity of alcohols follows the order: primary > secondary > tertiary.[4] |
Troubleshooting Workflow for Low Silylation Yield
Caption: A logical workflow for troubleshooting poor yields in silylation reactions.
Experimental Protocols
General Protocol for Silylation of Alcohols with Hexamethyldisilazane (HMDS)
This protocol for the closely related Hexamethyldisilazane (HMDS) can serve as a starting point for optimizations with this compound.
Materials:
-
Alcohol substrate
-
Hexamethyldisilazane (HMDS)
-
Anhydrous solvent (e.g., dichloromethane, cyclohexane)
-
Catalyst (optional, e.g., iodine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas.
-
Reaction Setup: To the flask, add the alcohol (1 equivalent) and the anhydrous solvent.
-
Reagent Addition: Add Hexamethyldisilazane (at least a 2:1 molar ratio of HMDS to active hydrogen is advisable).[4]
-
Catalyst Addition (if necessary): If the reaction is slow, a catalytic amount of iodine can be added.[9]
-
Reaction: Stir the mixture at room temperature or heat as required. The progress of the reaction can be monitored by the evolution of ammonia (B1221849) gas.[11] For some substrates, heating to 70°C for 20-30 minutes may be necessary.[11]
-
Workup: Once the reaction is complete (as determined by TLC or GC analysis), cool the mixture to room temperature.
-
Purification: The reaction mixture can be filtered to remove any solid catalyst. The solvent is then removed under reduced pressure. Further purification can be achieved by distillation or column chromatography.
Potential Side Reaction: Hydrolysis of this compound
The primary side reaction that plagues this compound-mediated processes is hydrolysis. This reaction consumes the reagent and can significantly lower the yield of the desired product.
References
- 1. researchgate.net [researchgate.net]
- 2. The application of Hexamethyldisilane_Chemicalbook [chemicalbook.com]
- 3. Chemcon Speciality Chemicals: Reaction of Hexamethyldisilazane with silica / water [chemconspecialitychemicals.blogspot.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. "Optimization of the Reaction of Hexamethyldisilazane on a Fumed Silica" by Frederick R. Jones [thekeep.eiu.edu]
- 6. Palladium-Catalyzed Silylation of Aryl Chlorides with this compound [organic-chemistry.org]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Impact of solvent choice on Hexamethyldisilane reaction efficiency
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Hexamethyldisilane (HMDS). The following information addresses common issues related to solvent choice and other factors influencing reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a solvent in a this compound (HMDS) reaction?
A1: The solvent in an HMDS reaction, typically a silylation reaction, serves multiple purposes. It dissolves the substrate and reagents, facilitates heat transfer, and can influence the reaction rate and outcome. The choice of solvent can impact the solubility of reactants, stabilize transition states, and in some cases, even participate in the reaction mechanism.
Q2: How does solvent polarity affect the silylation reaction rate with HMDS?
A2: Polar solvents are often used to facilitate silylation reactions with HMDS.[1] Solvents such as pyridine (B92270), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) can accelerate the reaction.[1] Pyridine is particularly useful as it can also act as an acid scavenger for reactions involving organochlorosilanes.[1] In contrast, nonpolar organic solvents like hexane, ether, and toluene (B28343) are excellent for dissolving HMDS and the resulting silylated products but do not typically increase the reaction rate.[1]
Q3: Can HMDS reactions be performed without a solvent?
A3: Yes, it is possible to conduct reactions with HMDS without a solvent (neat), especially for substrates that are liquid and miscible with HMDS.[2][3] For example, the silylation of phenols can proceed efficiently by simply refluxing the phenol (B47542) with HMDS.[3] Using HMDS as both the reagent and the solvent can be effective, particularly when catalysts are not used.[4]
Q4: Are there specific solvent recommendations for silylating different types of compounds with HMDS?
A4: While general guidelines apply, the optimal solvent can depend on the substrate. For silylation of alcohols, inert solvents are commonly used.[2] In the case of silylating silica (B1680970) surfaces, a study showed that trimethylsilyl (B98337) (TMS) yields favored cyclohexane (B81311) over benzene (B151609) and acetonitrile.[5] For the silylation of a variety of alcohols and phenols, acetonitrile has been shown to be an effective solvent, particularly when a catalyst like silica chloride is used.[6]
Q5: What is the impact of water in the solvent on HMDS reactions?
A5: HMDS is extremely sensitive to moisture.[1][7] Water will react with HMDS, leading to its decomposition and the formation of ammonia (B1221849) and trimethylsilanol, which can further condense to hexamethyldisiloxane.[7] This will reduce the amount of active silylating agent available and can significantly lower the yield of the desired product. Therefore, all solvents and reagents should be anhydrous.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Reaction | Inappropriate Solvent Choice: The polarity of the solvent may not be suitable to facilitate the reaction. | - If using a nonpolar solvent, consider switching to a polar aprotic solvent like THF, acetonitrile, or DMF to potentially increase the reaction rate.[1] - For certain substrates, a non-polar solvent like cyclohexane might be optimal.[5] It may be necessary to screen a few solvents to find the best one for your specific reaction. |
| Low Silylating Power of HMDS: HMDS is a relatively weak silylating agent.[1][4] | - Add a catalyst to increase the reactivity of HMDS. Common catalysts include trimethylchlorosilane (TMSCl), iodine, zinc chloride, and various acids and bases.[1][2][4] - Increase the reaction temperature. Warming the reaction to 40-50°C or even refluxing can significantly accelerate the rate.[2] | |
| Presence of Moisture: Water in the solvent or on the glassware will consume the HMDS.[1][7] | - Ensure all glassware is thoroughly dried. - Use anhydrous solvents. - Handle HMDS under an inert atmosphere (e.g., nitrogen or argon). | |
| Incomplete Reaction | Insufficient Reaction Time or Temperature: The reaction may be slow under the current conditions. | - Increase the reaction time. Some reactions may require several hours to go to completion.[5] - Increase the reaction temperature.[5] |
| Steric Hindrance: Bulky substrates may react more slowly. | - Use a stronger silylating agent or a more effective catalyst. For hindered alcohols, a combination of trimethyliodosilane and HMDS in pyridine has been used.[2] | |
| Formation of Byproducts | Side Reactions Promoted by the Solvent: The solvent may be participating in or promoting undesired side reactions. | - If observing solvent-related byproducts, consider switching to a more inert solvent. |
| Decomposition of Reactants or Products: The reaction conditions may be too harsh. | - If using a high temperature, try lowering it and compensating with a longer reaction time or a more active catalyst. | |
| Difficulty in Product Isolation | High Boiling Point of the Solvent: Solvents like DMF or DMSO can be difficult to remove. | - If possible, choose a lower-boiling point solvent that is still effective for the reaction (e.g., THF, acetonitrile, or dichloromethane). |
| Formation of Emulsions during Workup: | - Select a workup solvent system that provides good phase separation. |
Quantitative Data on Solvent Effects
The following table summarizes the impact of solvent choice on the efficiency of silylation reactions with HMDS from various studies.
| Substrate | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Fumed Silica | None | Cyclohexane | - | - | Higher Yield | [5] |
| Fumed Silica | None | Benzene | - | - | Medium Yield | [5] |
| Fumed Silica | None | Acetonitrile | - | - | Lower Yield | [5] |
| Benzhydrol | Iodine | Dichloromethane (B109758) | < 3 min | Room Temp | 98 | [4] |
| Adamantanol | Iodine | Dichloromethane | 5 min | Room Temp | 95 | [4] |
| Benzhydrol | None | HMDS (neat) | Reflux | - | No Reaction | [4] |
| Benzyl Alcohol | Silica Chloride | Acetonitrile | 0.5 | Room Temp | 95 | [6] |
| Phenol | Silica Chloride | Acetonitrile | 0.5 | Room Temp | 90 | [6] |
| para-Cresol | None | HMDS (neat) | 1 | Reflux | 80 | [3] |
Experimental Protocols
General Procedure for Silylation of Alcohols using HMDS[2]
-
To one equivalent of the alcohol in an inert solvent (or without solvent), add 0.5 equivalents of HMDS.
-
The reaction can be accelerated by warming to 40-50°C or by adding a catalytic amount (e.g., a drop) of trimethylchlorosilane (TMSCl).
-
Allow the reaction to proceed until the evolution of ammonia gas ceases.
-
The reaction progress can be monitored by standard techniques such as TLC or GC.
-
Upon completion, the reaction mixture can be worked up by removing the solvent and any volatile byproducts under reduced pressure. Further purification can be achieved by distillation or chromatography if necessary.
Catalyst-Free Silylation of Phenols using Neat HMDS[3]
-
Mix the phenol with a molar excess of HMDS (e.g., 2 equivalents).
-
Stir the mixture under reflux for 1 hour. The boiling point of HMDS is approximately 125°C.
-
After the reaction is complete, purify the product directly from the reaction mixture by vacuum distillation.
Iodine-Catalyzed Silylation of Alcohols[4]
-
Dissolve the alcohol (10 mmol) and a catalytic amount of iodine (0.1 mmol) in dichloromethane (40 mL).
-
To this stirred solution, add HMDS (8 mmol in 10 mL of dichloromethane) dropwise over 5 minutes.
-
Monitor the reaction to completion using TLC or GC.
-
Upon completion, quench the reaction with a sodium thiosulfate (B1220275) solution to remove the iodine.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by vacuum distillation or recrystallization.
Diagrams
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. General Silylation Procedures - Gelest [technical.gelest.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. "Optimization of the Reaction of Hexamethyldisilazane on a Fumed Silica" by Frederick R. Jones [thekeep.eiu.edu]
- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 7. globalsilicones.org [globalsilicones.org]
Technical Support Center: Silylated Products from Hexamethyldisilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted hydrolysis of silylated products, particularly silyl (B83357) ethers, derived from reagents like hexamethyldisilane.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unintended hydrolysis of my silylated product?
A1: The most common causes of premature cleavage of silyl ethers are exposure to acidic or basic conditions and the presence of fluoride (B91410) ions.[1] The silicon-oxygen bond is susceptible to hydrolysis under these conditions.[1] The rate of degradation is influenced by factors such as the steric bulk of the substituents on the silicon atom, pH, temperature, and the solvent used.[1]
Q2: How does the structure of the silyl ether affect its stability against hydrolysis?
A2: The stability of a silyl ether is directly related to the steric hindrance around the silicon atom.[1][2] Larger, bulkier silyl groups provide greater stability because they physically obstruct the approach of reagents that cause cleavage.[1][2] The general order of stability for common silyl ethers from least to most stable is:
-
TMS (Trimethylsilyl): Highly susceptible to hydrolysis and can be cleaved during aqueous workup or chromatography on silica (B1680970) gel.[1][3]
-
TES (Triethylsilyl): More stable than TMS.[1]
-
TBDMS (tert-Butyldimethylsilyl): Significantly more stable and widely used due to its resilience under many reaction conditions.[1][3]
-
TIPS (Triisopropylsilyl): Very bulky and robust, offering high stability.[1]
-
TBDPS (tert-Butyldiphenylsilyl): Among the most stable common silyl ethers, resistant to a wider range of conditions.[1][4]
Q3: Can my choice of solvent lead to the degradation of my silylated product?
A3: Yes, the solvent plays a crucial role. Protic solvents, such as methanol (B129727) or water, especially in the presence of acid or base catalysts, can facilitate the hydrolysis of silyl ethers.[1][5] For instance, using methanol with even trace amounts of acid can lead to the cleavage of more labile silyl ethers like TMS.[1] When working with sensitive silyl ethers, it is advisable to use anhydrous aprotic solvents.[1]
Q4: I am observing multiple peaks for a single sugar after silylation. What is causing this?
A4: The presence of multiple peaks for a single sugar is a common phenomenon resulting from the formation of different anomers (α and β) and isomers (pyranose and furanose forms) during the derivatization process. To address this, a two-step derivatization protocol is often employed. This involves an initial methoximation step to stabilize the carbonyl group of the sugar, followed by silylation. This procedure prevents the formation of multiple isomers and yields a single, stable derivative for each sugar.[5]
Q5: How long are my silylated samples stable for analysis, for instance, in a GC autosampler?
A5: The stability of TMS derivatives can be a concern, especially during long analytical runs. While some derivatives may be stable for up to 72 hours when stored at 4°C or -20°C, others can show significant degradation even within a few hours at room temperature.[5] It is best practice to analyze the derivatized samples as soon as possible, ideally within 24 hours.[5] If samples need to be stored, they should be kept in tightly sealed vials at low temperatures.[5]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| My silyl ether is being cleaved during aqueous workup. | The workup solution is too acidic or basic. | Neutralize the reaction mixture to a pH of ~7 before extraction. Use a buffered aqueous solution (e.g., saturated sodium bicarbonate or ammonium (B1175870) chloride) for washing.[1] |
| The silyl ether is inherently unstable to water (e.g., TMS). | For highly labile silyl ethers, consider a non-aqueous workup if possible. Alternatively, switch to a more robust protecting group like TBDMS or TIPS for future experiments.[1] | |
| My silylated product is degrading during column chromatography on silica gel. | Silica gel is slightly acidic and can cause the hydrolysis of sensitive silyl ethers. | Deactivate the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (B128534), before packing the column. |
| During workup, I noticed an oily, insoluble substance or a gel forming in my flask. | This is a classic sign of chlorosilane hydrolysis. The oil or gel is likely a siloxane, formed from the condensation of silanols that result from the reaction of your chlorosilane with water. | If the product is soluble, you may be able to dissolve the crude mixture in a dry, non-polar solvent (like hexane) and filter away the insoluble siloxanes. However, purification by column chromatography will likely be necessary.[6] |
| After adding my chlorosilane and base (e.g., triethylamine), a large amount of white precipitate formed immediately. | This is expected. The precipitate is the hydrochloride salt of the base (e.g., triethylamine hydrochloride) formed during the silylation reaction. | The salt can be removed by filtration. For a non-aqueous workup, dilute the reaction mixture with a dry, non-polar solvent (e.g., hexane) to reduce the solubility of the salt and filter it under an inert atmosphere.[6] |
Quantitative Data on Silyl Ether Stability
The stability of silyl ethers is a function of the steric bulk of the substituents on the silicon atom. The following tables summarize the relative rates of cleavage and half-lives of common silyl ethers under acidic and basic conditions.
Table 1: Relative Rates of Acidic and Basic Cleavage of Silyl Ethers [7]
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
Table 2: Half-Lives of Silyl Ethers in Acidic and Basic Media [7]
| Silyl Ether | Half-Life (1% HCl in MeOH, 25 °C) |
| TMS | < 1 minute |
| TES | 10 minutes |
| TBDMS | 20 hours |
| TIPS | 300 hours |
| TBDPS | 600 hours |
Experimental Protocols
Protocol 1: General Procedure for the Protection of an Alcohol as a TBDMS Ether
This protocol is suitable for the protection of primary and secondary alcohols.
Materials:
-
Alcohol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the alcohol (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF.
-
Add TBDMSCl (1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Non-Aqueous Workup for Silylation Reactions
This protocol is designed to prevent the hydrolysis of labile silyl ethers during the removal of hydrochloride salt byproducts.
Materials:
-
Reaction mixture containing the silylated product and hydrochloride salt
-
Dry, non-polar solvent (e.g., hexane, pentane, or diethyl ether)
-
Inert gas (nitrogen or argon)
-
Sintered glass funnel or a pad of Celite®
Procedure:
-
Dilute the reaction mixture with a dry, non-polar solvent to decrease the solubility of the salt.[6]
-
Filter the mixture through a sintered glass funnel or a pad of Celite® under a positive pressure of nitrogen or argon.[6]
-
Wash the filter cake with several portions of the dry solvent to recover any trapped product.[6]
-
The combined filtrate contains the desired silylated product and can be concentrated under reduced pressure.[6]
Visualizations
Caption: Workflow for preventing hydrolysis during silylation and workup.
Caption: Factors influencing the stability of silyl ethers against hydrolysis.
References
Validation & Comparative
A Comparative Guide to Silylating Agents: Hexamethyldisilane vs. Hexamethyldisilazane (HMDS)
For Researchers, Scientists, and Drug Development Professionals
The strategic protection of functional groups is a cornerstone of modern organic synthesis, particularly within drug development and materials science. The hydroxyl group, ubiquitous in bioactive molecules, often requires temporary masking to prevent unwanted side reactions. Trimethylsilyl (B98337) (TMS) ethers are among the most common protecting groups employed for this purpose due to their relative stability and the ease of their introduction and removal. Hexamethyldisilazane (B44280) (HMDS) is a widely used, economical silylating agent. This guide provides a detailed comparison of its performance against hexamethyldisilane, an alternative reagent, supported by experimental data to inform your selection of an appropriate silylating strategy.
General Overview and Physicochemical Properties
Hexamethyldisilazane (HMDS) is a derivative of ammonia (B1221849) with two trimethylsilyl groups. It is a cost-effective and stable reagent.[1][2] However, its silylating power is inherently low, often necessitating high temperatures or the use of catalysts to achieve efficient conversion.[1][3] The primary byproduct of silylation with HMDS is ammonia, which is volatile and can be easily removed from the reaction mixture.[2][3]
This compound, on the other hand, consists of two trimethylsilyl groups linked by a silicon-silicon bond. While it can be used for the silylation of alcohols, its application often requires catalytic activation, for instance, by a palladium complex. A notable advantage is that both trimethylsilyl groups of the disilane (B73854) can be utilized in the silylation process.
| Property | This compound | Hexamethyldisilazane (HMDS) |
| Formula | C₆H₁₈Si₂ | C₆H₁₉NSi₂ |
| Molar Mass | 146.38 g/mol | 161.40 g/mol |
| Boiling Point | 114 °C | 125 °C |
| Byproduct | Varies with activator (e.g., H₂) | Ammonia (NH₃)[3] |
| Reactivity | Requires activation (e.g., Pd-catalyst) | Low, often requires catalyst/heat[3] |
Performance in Silylation of Alcohols
The choice of silylating agent and reaction conditions is critical and depends heavily on the substrate, particularly the steric hindrance around the hydroxyl group.
This compound: Palladium-Catalyzed Silylation
Recent studies have demonstrated an efficient method for the silylation of alcohols using this compound in the presence of a palladium catalyst. This protocol is effective for primary, secondary, and tertiary alcohols.
Table 1: Palladium-Catalyzed Silylation of Alcohols with this compound
| Substrate | Alcohol Type | Time (h) | Yield (%) |
| 1-Hexadecanol | Primary | 3 | 95 |
| Cyclododecanol | Secondary | 3 | 94 |
| 1-Adamantanol | Tertiary | 12 | 87 |
| trans-1,2-Cyclohexanediol | Diol | 3 | 94 (disilyl) |
Hexamethyldisilazane (HMDS): Catalyst-Dependent Performance
The efficiency of HMDS as a silylating agent is highly dependent on the choice of catalyst. Without a catalyst, the reaction is often slow and requires forcing conditions like reflux.[3] However, with an appropriate catalyst, HMDS can be a highly effective reagent for a wide range of alcohols.
Table 2: Iodine-Catalyzed Silylation of Alcohols with HMDS [3]
| Substrate | Alcohol Type | Time (min) | Yield (%) |
| 1-Octanol | Primary | < 3 | 98 |
| Cyclohexanol | Secondary | < 3 | 98 |
| Benzhydrol | Secondary (Hindered) | 3 | 97 |
| 1-Adamantanol | Tertiary | 15 | 96 |
| 1,1-Diphenylethanol | Tertiary (Acid-sensitive) | 10 | 95 |
Table 3: Silica Chloride-Catalyzed Silylation of Alcohols with HMDS (Solvent-Free) [4]
| Substrate | Alcohol Type | Time (min) | Yield (%) |
| 1-Heptanol | Primary | 10 | 98 |
| Cyclohexanol | Secondary | 15 | 98 |
| Benzhydrol | Secondary (Hindered) | 10 | 99 |
| tert-Butanol | Tertiary | 60 | 95 |
Experimental Protocols
General Protocol for Palladium-Catalyzed Silylation with this compound[4]
-
To a reaction vessel, add the alcohol (1.0 equiv), this compound (0.6 equiv), [PdCl(π-C₃H₅)]₂ (5 mol% Pd), and PPh₃ (10 mol%).
-
Add DMA as the solvent.
-
Stir the mixture at 80 °C.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, perform a standard aqueous work-up and purify the product by chromatography.
General Protocol for Iodine-Catalyzed Silylation with HMDS[3]
-
To a stirred solution of the alcohol (10 mmol) and I₂ (0.1 mmol) in CH₂Cl₂ (40 mL), add HMDS (8 mmol) in CH₂Cl₂ (10 mL) dropwise over 5 minutes at room temperature.
-
The reaction is typically rapid, accompanied by the evolution of ammonia gas.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with a solution of Na₂S₂O₃.
-
Separate the organic layer, dry with a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Reaction Mechanisms and Workflows
The mechanism of silylation differs between the two reagents, primarily due to the different activators used.
Visualizing the Silylation Pathways
Caption: Proposed catalytic cycles for silylation.
The iodine-catalyzed silylation with HMDS is thought to proceed through polarization of the Si-N bond by iodine, creating a more reactive silylating species.[1][3] The palladium-catalyzed reaction with this compound likely involves oxidative addition of the Si-Si bond to the palladium center.
General Experimental Workflow
A typical experimental workflow for the silylation of an alcohol is outlined below.
Caption: General workflow for alcohol silylation.
Reagent Selection Guide
The choice between this compound and HMDS depends on several factors including the nature of the substrate, the desired reaction conditions, and cost.
Caption: Decision guide for silylating agent selection.
Conclusion
Both this compound and hexamethyldisilazane are effective reagents for the trimethylsilylation of alcohols.
-
Hexamethyldisilazane (HMDS) is a versatile and economical choice. Its primary drawback of low reactivity is readily overcome by a variety of catalytic systems. For instance, iodine-catalyzed silylation with HMDS is exceptionally fast and efficient for primary, secondary, and even hindered tertiary alcohols under very mild, nearly neutral conditions.[1][3] This makes it an excellent choice for acid-sensitive substrates.
-
This compound provides a viable alternative, particularly with palladium catalysis, demonstrating high yields for a range of alcohols. It is especially effective for hindered systems, though it may require longer reaction times and elevated temperatures compared to the most active HMDS catalytic systems.
For general purposes, especially when mild conditions and rapid reaction times are desired, catalyzed HMDS appears to be a superior choice. However, for specific applications where the presence of a nitrogen-containing reagent or ammonia byproduct is undesirable, palladium-catalyzed this compound offers a robust alternative. The selection should be guided by the specific requirements of the synthesis, including substrate compatibility, desired reaction kinetics, and process economics.
References
- 1. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]
- 2. Hexamethyldisilazane -a Widely Used Organosilicon Compound_Chemicalbook [chemicalbook.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
A Comparative Guide to Trimethylsilyl Sources: Hexamethyldisilane and Alternatives for Researchers
In the realm of chemical synthesis and analysis, the strategic protection and derivatization of functional groups are paramount. The introduction of a trimethylsilyl (B98337) (TMS) group, a process known as trimethylsilylation, is a cornerstone technique for enhancing the volatility and thermal stability of polar molecules for gas chromatography (GC) analysis, as well as for protecting reactive functional groups during synthesis.[1] For researchers, scientists, and drug development professionals, selecting the optimal trimethylsilyl source is a critical decision that can significantly impact reaction efficiency, yield, and overall workflow.
This guide provides an objective comparison of Hexamethyldisilane (HMDS) with other commonly employed trimethylsilylating agents: Trimethylchlorosilane (TMSCl), N,O-Bis(trimethylsilyl)acetamide (BSA), and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Supported by experimental data, this guide aims to provide a clear, data-driven comparison to inform your selection of the most suitable reagent for your specific application.
Performance Comparison of Trimethylsilylating Agents
The choice of a trimethylsilylating agent is dictated by several factors, including the nature of the substrate, the desired reactivity, and the tolerance of the reaction to byproducts. Each of the four main reagents—HMDS, TMSCl, BSA, and BSTFA—exhibits distinct characteristics in terms of silylating strength, reaction kinetics, and byproducts.
This compound (HMDS) is a cost-effective and stable reagent, but it is also the least reactive of the common trimethylsilyl sources.[2][3] Its low silylating power often necessitates the use of catalysts and more forceful reaction conditions, such as elevated temperatures and longer reaction times.[2][3] However, its primary byproduct is ammonia, which is volatile and can be easily removed from the reaction mixture.[2]
Trimethylchlorosilane (TMSCl) is a highly reactive and widely used silylating agent.[4] Its reaction with active hydrogen-containing compounds is rapid but produces corrosive hydrogen chloride (HCl) as a byproduct, which often requires the presence of a base like pyridine (B92270) or triethylamine (B128534) for neutralization.[4]
N,O-Bis(trimethylsilyl)acetamide (BSA) is a potent silylating agent with reactivity similar to BSTFA.[5][6] It effectively silylates a broad range of functional groups under mild conditions, and its byproducts, N-trimethylsilylacetamide and acetamide (B32628), are volatile, minimizing chromatographic interference.[5][6]
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is one of the most powerful and versatile trimethylsilylating agents.[7] It reacts rapidly and often more completely than BSA, and its byproducts are highly volatile, making it an excellent choice for trace analysis by GC-MS.[8] The addition of a catalyst, such as TMCS, can further enhance its reactivity, especially for hindered functional groups.[7]
The general order of reactivity for these silylating agents is: BSTFA > BSA > TMSCl > HMDS .
The ease of derivatization for different functional groups generally follows this order: alcohols > phenols > carboxylic acids > amines > amides .[5][7] Steric hindrance also plays a crucial role, with primary functional groups reacting more readily than secondary, and secondary more readily than tertiary.[5]
Quantitative Data Summary
The following tables summarize the performance of HMDS, TMSCl, BSA, and BSTFA for the silylation of various functional groups based on available experimental data. It is important to note that reaction conditions can significantly influence the outcome, and the data presented here are for comparative purposes.
Table 1: Silylation of Alcohols
| Substrate | Reagent | Catalyst/Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| n-Octanol | HMDS | H-β zeolite | Toluene | RT | 8 h | 96 | [9] |
| n-Octanol | HMDS | H-β zeolite | None | 80 | 1.5 h | 98 | [9] |
| Benzyl alcohol | HMDS | H-β zeolite | Toluene | RT | 5 h | - | [9] |
| Benzyl alcohol | HMDS | H-β zeolite | None | 80 | 1.5 h | - | [9] |
| Primary/Secondary Alcohols | TMSCl | Pyridine/Et3N | Inert | RT | Fast | High | [10] |
| Sterically Hindered Alcohol | BSA | TMCS | Pyridine | 60-80 | - | High | [4] |
| Primary Alcohols | BSTFA | None | None | RT | 5 min | Complete | [11] |
| Hindered Alcohols | BSTFA | TMCS | Various | 60-150 | Variable | High | [11] |
Table 2: Silylation of Phenols
| Substrate | Reagent | Catalyst/Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Phenol | HMDS | SiO2-Cl | CH3CN | RT | 10 min | 95 | [12] |
| 2,5-Dimethylphenol | HMDS | SiO2-Cl | CH3CN | RT | 15 min | 92 | [12] |
| m-Cresol | HMDS | H-β zeolite | None | 80 | 1.5 h | - | [9] |
| Phenols | BSA | DMF | - | - | - | Reagent of choice | [6] |
| Phenols | BSTFA | TMCS | Various | 60-80 | 20-60 min | High | [13] |
Table 3: Silylation of Amines and Carboxylic Acids
| Substrate | Reagent | Catalyst/Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Phenylalkyl amines | HMDS | PFCA | - | - | - | High | [14] |
| Amines | TMSCl | Et3N | Inert | Reflux | 16 h | - | [10] |
| Amines | BSA | TMCS | Various | - | - | High | [5] |
| Amines | BSTFA | TMCS | Various | 60-80 | 20-60 min | High | [13] |
| Carboxylic Acids | TMSCl | Alcohol | 60 | 2h | >80 | [14] | |
| Carboxylic Acids | BSA | TMCS | Various | - | - | High | [5] |
| Carboxylic Acids | BSTFA | TMCS | Various | 60-80 | 20-60 min | High | [13] |
Experimental Protocols
Detailed methodologies for the silylation of a primary alcohol with each of the four reagents are provided below as representative examples.
Silylation of a Primary Alcohol with this compound (HMDS)
Materials:
-
Primary alcohol (1 equivalent)
-
This compound (HMDS) (0.6 equivalents)
-
Catalyst (e.g., H-β zeolite, 10% w/w)
-
Anhydrous solvent (e.g., Toluene) or solvent-free conditions
-
Reaction vessel, magnetic stirrer, and heating apparatus
Procedure:
-
To a dry reaction vessel, add the primary alcohol and the catalyst.
-
Add HMDS to the mixture.
-
If using a solvent, add anhydrous toluene.
-
Stir the reaction mixture at the desired temperature (room temperature or heated).
-
Monitor the reaction progress by TLC or GC until completion.
-
Upon completion, filter the catalyst and remove the solvent and excess HMDS under reduced pressure to obtain the trimethylsilyl ether.[9]
Silylation of a Primary Alcohol with Trimethylchlorosilane (TMSCl)
Materials:
-
Primary alcohol (1 equivalent)
-
Trimethylchlorosilane (TMSCl) (1 equivalent)
-
Anhydrous base (e.g., Pyridine or Triethylamine) (1.1 equivalents)
-
Anhydrous inert solvent (e.g., Dichloromethane)
-
Reaction vessel and magnetic stirrer
Procedure:
-
Dissolve the primary alcohol in the anhydrous inert solvent in a dry reaction vessel.
-
Add the anhydrous base to the solution.
-
Slowly add TMSCl to the stirred mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or GC.
-
Upon completion, the reaction mixture can be worked up by washing with water to remove the amine hydrochloride salt, followed by drying and evaporation of the solvent.[10]
Silylation of a Primary Alcohol with N,O-Bis(trimethylsilyl)acetamide (BSA)
Materials:
-
Primary alcohol (1-10 mg)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (excess, at least 2:1 molar ratio to active hydrogens)
-
Optional: Catalyst (e.g., 1-10% TMCS)
-
Optional: Anhydrous solvent (e.g., Pyridine, DMF)
-
Reaction vial
Procedure:
-
Place the dry primary alcohol in a reaction vial.
-
Add an excess of BSA. A solvent can be used if necessary.
-
For less reactive alcohols, a catalyst like TMCS can be added.
-
Cap the vial and mix thoroughly.
-
The reaction often proceeds at room temperature, but heating (e.g., 60°C for 15 minutes) can be applied to ensure completion.
-
The resulting solution can often be directly injected for GC analysis.[5]
Silylation of a Primary Alcohol with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Materials:
-
Primary alcohol (1-10 mg)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) (excess, at least 2:1 molar ratio to active hydrogens)
-
Optional: Catalyst (e.g., 1% or 10% TMCS)
-
Reaction vial
Procedure:
-
Place the dry primary alcohol in a reaction vial.
-
Add an excess of BSTFA. For unhindered primary alcohols, the reaction is typically complete within 5 minutes at room temperature.
-
For more hindered or less reactive alcohols, BSTFA with TMCS can be used, and heating (e.g., 60°C for 15 minutes) may be necessary.
-
Cap the vial and mix.
-
The resulting solution is ready for GC analysis.[11]
Reaction Mechanisms and Workflows
The silylation of an active hydrogen-containing compound (R-XH, where X = O, N) with a trimethylsilyl source generally proceeds via a nucleophilic attack of the heteroatom on the silicon atom of the silylating agent.
Caption: General experimental workflow for trimethylsilylation.
The specific mechanism varies slightly depending on the reagent.
HMDS Reaction Pathway
With HMDS, the reaction is often catalyzed by an acid or a Lewis acid, which activates the Si-N bond, making the silicon atom more electrophilic for the nucleophilic attack by the alcohol or amine.
Caption: Plausible reaction pathway for HMDS silylation of an alcohol.
TMSCl, BSA, and BSTFA Reaction Pathways
For TMSCl, a base is typically used to deprotonate the substrate, increasing its nucleophilicity. For BSA and BSTFA, the reaction proceeds through a nucleophilic attack on the silicon atom, with the acetamide or trifluoroacetamide (B147638) group acting as a good leaving group.
Caption: Simplified reaction pathways for TMSCl and BSA/BSTFA.
Conclusion
The selection of a trimethylsilyl source is a critical step in both organic synthesis and analytical chemistry. While This compound (HMDS) offers a cost-effective option, its low reactivity often necessitates harsher conditions and the use of catalysts. Trimethylchlorosilane (TMSCl) is a powerful and fast-acting reagent, but the generation of HCl requires careful management. For general-purpose silylation with high efficiency and volatile byproducts, N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are excellent choices, with BSTFA generally offering superior reactivity and cleaner reaction profiles, making it particularly suitable for sensitive analytical applications. This guide provides a framework for researchers to make an informed decision based on the specific requirements of their experimental work.
References
- 1. Silylation Reagents - Regis Technologies [registech.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. thomassci.com [thomassci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. General Silylation Procedures - Gelest [technical.gelest.com]
- 11. researchgate.net [researchgate.net]
- 12. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 13. benchchem.com [benchchem.com]
- 14. Quantitative Silylation Speciations of Primary Phenylalkyl Amines, Including Amphetamine and 3,4-Methylenedioxyamphetamine Prior to Their Analysis by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Quantifying Hexamethyldisilane Conversion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary analytical techniques used to quantify the conversion of Hexamethyldisilane (HMDS) in various chemical reactions. Understanding the extent of HMDS conversion is critical in numerous applications, including surface modification, synthesis of silicon-containing compounds, and in the pharmaceutical industry for derivatization reactions. The selection of an appropriate analytical technique is paramount for accurate reaction monitoring, process optimization, and quality control.
This document details the experimental protocols and presents a comparative summary of Gas Chromatography (GC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the quantitative analysis of HMDS conversion.
Quantitative Data Comparison
The performance of each analytical technique for quantifying this compound conversion is summarized in the table below. The values provided are representative and can vary based on the specific instrumentation, experimental conditions, and sample matrix.
| Parameter | Gas Chromatography (GC-FID/MS) | Fourier-Transform Infrared (FTIR) Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds followed by detection. | Vibrational spectroscopy based on the absorption of infrared radiation by specific molecular bonds. | Nuclear spin resonance in a magnetic field, providing structural and quantitative information. |
| Mode of Analysis | Offline | Online / In-situ | Offline / Online (with flow-cell) |
| Sample Throughput | High | High (for in-situ) | Moderate |
| Limit of Detection (LOD) | Low (µg/mL to ng/mL range)[1][2] | Moderate | Moderate |
| Limit of Quantification (LOQ) | Low (µg/mL to ng/mL range)[3] | Moderate | Moderate |
| Linearity | Excellent (typically R² > 0.99)[4] | Good | Excellent |
| Accuracy | High (with proper calibration) | Moderate to High | Very High[5][6] |
| Precision | High (RSD < 5%)[2] | Good | Very High (RSD < 1%)[5][6] |
| Key Advantages | High sensitivity and selectivity, excellent for complex mixtures. | Real-time reaction monitoring, non-destructive. | Absolute quantification without reference standards for each analyte, rich structural information.[7] |
| Key Limitations | Destructive analysis, requires volatile and thermally stable compounds. | Lower sensitivity compared to GC, spectral overlap can be challenging. | Lower sensitivity than GC, higher instrument cost. |
Experimental Workflows and Logical Relationships
The following diagram illustrates a generalized workflow for quantifying this compound conversion using the discussed analytical techniques.
Experimental Protocols
Gas Chromatography (GC-FID/MS)
Gas chromatography is a powerful technique for separating and quantifying volatile compounds like this compound and its reaction products.
Methodology:
-
Sample Preparation:
-
Aliquots of the reaction mixture are taken at specific time points.
-
The reaction is quenched, if necessary, by rapid cooling or addition of a quenching agent.
-
The sample is diluted with a suitable solvent (e.g., hexane, toluene).
-
An internal standard (a compound not present in the sample with a known concentration) is added for accurate quantification.
-
-
Instrumentation:
-
A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used.
-
A non-polar capillary column (e.g., DB-1, HP-5) is typically employed for the separation of silanes.
-
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Detector Temperature: 280 °C (FID) or as per MS requirements.
-
-
Quantification:
-
A calibration curve is generated by injecting standards of known concentrations of this compound.
-
The peak areas of HMDS and the internal standard are determined from the chromatograms.
-
The concentration of HMDS in the sample is calculated using the calibration curve and the ratio of the peak areas.
-
The conversion is calculated by comparing the concentration of HMDS at a given time to its initial concentration.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly useful for in-situ monitoring of reactions, providing real-time kinetic data.
Methodology:
-
In-situ Monitoring:
-
An Attenuated Total Reflectance (ATR) FTIR probe is inserted directly into the reaction vessel.[8]
-
Spectra are collected at regular intervals throughout the reaction.
-
-
Data Analysis:
-
The disappearance of characteristic absorption bands of this compound (e.g., Si-H or Si-CH₃ vibrations) and the appearance of product bands are monitored.
-
The change in the intensity of these bands over time is used to determine the reaction kinetics.
-
-
Offline Analysis:
-
Aliquots of the reaction mixture can also be analyzed offline by placing a drop of the sample on an ATR crystal or by using a transmission cell.
-
-
Quantification:
-
For quantitative analysis, a calibration curve can be prepared by measuring the absorbance of standards with known concentrations of HMDS.[9]
-
The conversion is determined by the relative decrease in the absorbance of a characteristic HMDS peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ¹H NMR (qNMR) is a highly accurate and precise method for determining the concentration of reactants and products in a reaction mixture.
Methodology:
-
Sample Preparation:
-
A known amount of the reaction mixture is withdrawn at a specific time.
-
The sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
A known amount of an internal standard with a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene) is added.
-
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
-
¹H NMR Parameters for Quantitative Analysis:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full magnetization recovery.[10]
-
Pulse Angle: A calibrated 90° pulse should be used.
-
Number of Scans: Sufficient scans are acquired to achieve a good signal-to-noise ratio (S/N > 250 for <1% integration error).[11]
-
Digital Resolution: Should be adequate to define the peaks properly.
-
-
Quantification:
-
The ¹H NMR spectrum is recorded, and the signals for this compound (e.g., the singlet for the methyl protons) and the internal standard are integrated.
-
The concentration of HMDS is calculated based on the ratio of the integral of the HMDS signal to the integral of the internal standard signal, taking into account the number of protons each signal represents and the known concentration of the internal standard.
-
The conversion is then calculated from the change in HMDS concentration over time. A key advantage of qNMR is that the signal intensity is directly proportional to the number of nuclei, making it an absolute quantification technique when a certified internal standard is used.[12]
-
Conclusion
The choice of the analytical technique for quantifying this compound conversion depends on the specific requirements of the study.
-
Gas Chromatography is the method of choice for high-sensitivity analysis and for complex mixtures where separation of components is crucial.
-
FTIR Spectroscopy excels in providing real-time kinetic data through in-situ monitoring, which is invaluable for understanding reaction mechanisms and optimizing process parameters.
-
NMR Spectroscopy offers the highest accuracy and precision for quantitative analysis without the need for compound-specific calibration curves, making it a powerful tool for method validation and for obtaining highly reliable quantitative data.
For a comprehensive understanding of this compound conversion, a combination of these techniques is often beneficial. For instance, in-situ FTIR can be used for continuous monitoring, while GC or NMR can be employed for offline analysis of key time points to obtain highly accurate quantitative data.
References
- 1. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Easy, Precise and Accurate Quantitative NMR | Semantic Scholar [semanticscholar.org]
- 6. agilent.com [agilent.com]
- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 8. mt.com [mt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Purity of Synthesized Hexamethyldisilane
For Researchers, Scientists, and Drug Development Professionals
Hexamethyldisilane ((CH₃)₃Si-Si(CH₃)₃) is a critical reagent in organic synthesis, serving as a versatile source of the trimethylsilyl (B98337) group and as a precursor in chemical vapor deposition (CVD) processes. The purity of this compound is paramount, as contaminants can lead to unpredictable reaction outcomes, reduced product yields, and compromised material properties. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized this compound and evaluates its performance against common alternative silicon sources, supported by experimental data.
I. Analytical Techniques for Purity Validation
The purity of this compound can be reliably determined using several analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the most powerful and commonly employed techniques.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for separating volatile compounds and identifying trace impurities.[1] It provides both qualitative and quantitative information about the composition of a this compound sample.
Common Impurities: The synthesis of this compound, often via a Wurtz-like coupling of trimethylsilyl chloride, can result in several impurities. The most common include:
-
Trimethylchlorosilane (TMCS): Unreacted starting material.
-
Hexamethyldisiloxane (HMDSO): Formed from the hydrolysis of this compound or TMCS.
-
1-hydroxypentamethyldisilane: A potential oxidation byproduct.
Table 1: GC-MS Parameters for this compound Purity Analysis
| Parameter | Specification |
| Column | Non-polar capillary column (e.g., DB-1, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 40 °C (hold for 5 min), ramp to 200 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | m/z 30-300 |
Experimental Protocol: GC-MS Purity Assay
-
Sample Preparation: Prepare a 1% (v/v) solution of the synthesized this compound in a dry, aprotic solvent such as hexane (B92381) or dichloromethane.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire the data using the parameters outlined in Table 1.
-
Analysis: Identify the this compound peak based on its retention time and mass spectrum. Search for the characteristic mass spectra of potential impurities. The purity is determined by calculating the area percentage of the this compound peak relative to the total peak area.
B. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct measurement of purity without the need for a reference standard of the analyte itself.[2] By integrating the signals of the analyte against a certified internal standard of known purity and concentration, the absolute purity of the this compound can be determined.[3]
Table 2: qNMR Parameters for this compound Purity Analysis
| Parameter | Specification |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated chloroform (B151607) (CDCl₃) or benzene (B151609) (C₆D₆) |
| Internal Standard | Maleic acid or 1,3,5-trimethoxybenzene |
| Pulse Sequence | Standard 1D proton pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of the analyte and internal standard |
| Number of Scans | 16 or higher for good signal-to-noise |
| Data Processing | Manual phasing and baseline correction are critical for accurate integration |
Experimental Protocol: qNMR Purity Assay
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and a similar molar equivalent of the internal standard into an NMR tube. Add ~0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum using the parameters in Table 2, ensuring complete relaxation of all relevant nuclei.
-
Analysis:
-
Identify the singlet peak for the 18 protons of this compound (around 0.06 ppm in CDCl₃).
-
Identify a well-resolved peak of the internal standard.
-
Integrate both peaks accurately.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
II. Performance Comparison with Alternative Silicon Sources
This compound is primarily used as a silylating agent and as a precursor for silicon-containing thin films. Its performance in these applications can be compared to other common silicon sources.
A. This compound as a Silylating Agent
Silylating agents are used to protect functional groups like alcohols, amines, and carboxylic acids.[4][5] this compound is often compared to hexamethyldisilazane (B44280) (HMDZ) and trimethylchlorosilane (TMCS).
Table 3: Performance Comparison of Silylating Agents
| Silylating Agent | Reaction Byproduct | Reactivity | Handling | Typical Yield (Primary Alcohols) |
| This compound | None (in some reactions) | Moderate | Flammable liquid | >90% |
| Hexamethyldisilazane (HMDZ) | Ammonia (NH₃)[6] | Low to Moderate (often requires catalyst)[6] | Corrosive, moisture-sensitive liquid | 85-95% (with catalyst) |
| Trimethylchlorosilane (TMCS) | Hydrogen Chloride (HCl) | High | Corrosive, moisture-sensitive liquid, requires a base to neutralize HCl | >95% |
As a silylating agent, this compound offers the advantage of not producing a corrosive byproduct in certain applications, which can simplify workup procedures. While TMCS is more reactive, the generation of HCl necessitates the use of a base, which can complicate the reaction mixture.[7] HMDZ is less reactive and often requires a catalyst, but its byproduct, ammonia, is easily removed.[6]
B. This compound in Chemical Vapor Deposition (CVD)
In CVD, precursors are used to deposit thin films onto a substrate. This compound is a single-source precursor for silicon carbide (SiC) and other silicon-containing films. Its performance is often benchmarked against silane (B1218182) (SiH₄) and chlorinated silanes.
Table 4: Performance Comparison of Silicon Precursors in SiC CVD
| Precursor | Typical Growth Rate | Film Quality (Defect Density) | Handling and Safety |
| This compound | Moderate to High | Good (Lower gas-phase nucleation) | Flammable liquid, easier to handle than pyrophoric gases |
| Silane (SiH₄) + Hydrocarbon | Moderate | Moderate (Prone to gas-phase nucleation) | Pyrophoric and toxic gas, requires extensive safety protocols |
| Chlorinated Silanes (e.g., SiHCl₃) | High | Excellent (Chlorine suppresses nucleation) | Corrosive and toxic gases |
This compound presents a favorable balance of growth rate and film quality, with the significant advantage of being a liquid precursor with lower safety risks compared to the highly pyrophoric and toxic silane gas.
III. Visualizing the Workflow and Logic
Experimental Workflow for Purity Validation
The following diagram illustrates the general workflow for validating the purity of synthesized this compound.
Caption: Workflow for this compound Purity Validation.
Decision Logic for Selecting a Silicon Source
The choice between this compound and its alternatives depends on the specific application requirements.
Caption: Decision Logic for Silicon Source Selection.
IV. Conclusion
Validating the purity of synthesized this compound is crucial for its effective use in research and development. A combination of GC-MS and qNMR provides a robust and comprehensive assessment of purity. When compared to its alternatives, this compound offers a unique set of advantages, particularly in terms of its handling characteristics and byproduct profile, making it a valuable reagent in both organic synthesis and materials science. The choice of silicon source should be guided by the specific requirements of the application, including reactivity, safety, and desired product characteristics.
References
- 1. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.ca [fishersci.ca]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Silylation Reagents for GC-MS Analysis: HMDS vs. Alternatives
For researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is a critical step to enhance the volatility and thermal stability of polar analytes. Silylation, the replacement of an active hydrogen with a trimethylsilyl (B98337) (TMS) group, is a widely employed technique. This guide provides an objective comparison of Hexamethyldisilazane (HMDS) with other common silylating agents, namely N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), supported by experimental data and detailed protocols.
Performance Comparison of Silylating Agents
The choice of silylating agent significantly impacts derivatization efficiency and, consequently, the sensitivity and reproducibility of GC-MS analysis. While HMDS is a cost-effective and useful reagent, BSTFA and MSTFA are generally considered more potent silylating agents.
Reactivity and Silylating Strength
The silyl (B83357) donor ability of these reagents generally follows the order: HMDS < MSTFA < BSTFA. HMDS is a weaker TMS donor and often requires a catalyst, such as Trimethylchlorosilane (TMCS) or pyridine (B92270), to effectively derivatize sterically hindered functional groups.[1] BSTFA and MSTFA are stronger donors and can often derivatize a wider range of compounds without a catalyst, although the addition of TMCS can still enhance their reactivity.
Quantitative Comparison: Steroid Derivatization
A study comparing the derivatization efficiency of various silylating reagents for a selection of steroids demonstrated the superior performance of BSTFA and a combination of HMDS with TMCS and Pyridine under specific conditions. The following table summarizes the peak areas obtained for several steroids after derivatization with different reagents, indicating the relative efficiency of the derivatization reaction.
| Steroid | HMDS + TMCS + Pyridine (3:1:9) | BSA | BSTFA | BSTFA + TMCS |
| Androsterone | 1.88E+08 | 1.83E+08 | 1.93E+08 | 1.96E+08 |
| Etiocholanolone | 1.79E+08 | 1.75E+08 | 1.84E+08 | 1.86E+08 |
| DHEA | 1.65E+08 | 1.61E+08 | 1.70E+08 | 1.72E+08 |
| Estradiol | 1.45E+08 | 1.41E+08 | 1.50E+08 | 1.52E+08 |
| Cholesterol | 2.10E+08 | 2.05E+08 | 2.18E+08 | 2.21E+08 |
| Data adapted from Diva, "Analysis of most common endogenous steroids in plasma". Peak areas are relative and serve for comparison. |
As the data indicates, for this set of steroids, BSTFA and BSTFA with a TMCS catalyst generally yielded the highest peak areas, suggesting more efficient derivatization. The mixture containing HMDS also performed well, highlighting the importance of catalyst inclusion when using this reagent.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the derivatization of different classes of compounds using HMDS, BSTFA, and MSTFA. It is imperative to work under anhydrous conditions as silylating reagents are sensitive to moisture.
Protocol 1: Derivatization of Steroids with HMDS and TMCS
This protocol is adapted for the derivatization of hydroxyl groups in steroids, such as cholesterol.
-
Sample Preparation: Evaporate an aliquot of the sample extract containing the steroids to complete dryness under a gentle stream of nitrogen.
-
Reagent Preparation: Prepare a derivatization mixture of Hexamethyldisilazane (HMDS), Trimethylchlorosilane (TMCS), and anhydrous Pyridine in a 3:1:9 (v/v/v) ratio.
-
Derivatization Reaction: Add 100 µL of the derivatization mixture to the dried sample vial. Tightly cap the vial and heat at 60°C for 30 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Protocol 2: Derivatization of Amino Acids with BSTFA and TMCS
This is a common two-step protocol for the comprehensive derivatization of amino acids.
-
Oximation (for keto-acids): Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample. Incubate at 60°C for 60 minutes.
-
Silylation: Add 100 µL of BSTFA with 1% TMCS to the vial. Tightly cap and heat at 70°C for 60 minutes.
-
Analysis: Cool the vial to room temperature before GC-MS injection.
Protocol 3: Derivatization of Organic Acids and Phenols with MSTFA
MSTFA is a highly effective reagent for the derivatization of a broad range of metabolites, including organic acids and phenols.
-
Sample Preparation: Ensure the sample is completely dry.
-
Derivatization Reaction: Add 100 µL of MSTFA (with or without 1% TMCS for enhanced reactivity) to the dried sample. Tightly cap the vial and heat at 60°C for 30 minutes.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.
GC-MS Analysis Parameters
The following are general GC-MS parameters that can be used as a starting point for the analysis of TMS-derivatized compounds. Optimization for specific analytes is recommended.
| Parameter | Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250 - 280 °C |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temp 70°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min |
| MS Transfer Line | 280 - 300 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 650 amu |
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the general workflows for sample preparation and GC-MS analysis.
References
Hexamethyldisilane: A Comparative Guide to Solvent Efficiency in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Hexamethyldisilane [(CH₃)₃Si-Si(CH₃)₃], a versatile organosilicon reagent, plays a significant role in a variety of synthetic transformations, including silylation, reduction, and palladium-catalyzed cross-coupling reactions. The efficiency and outcome of these reactions are often intricately linked to the choice of solvent. This guide provides a comparative analysis of this compound's performance in different solvent systems, supported by experimental data, to aid in reaction optimization and methodological development.
I. Palladium-Catalyzed Silylation of Aryl Chlorides
The palladium-catalyzed silylation of aryl chlorides with this compound is a powerful method for the formation of carbon-silicon bonds, yielding valuable aryltrimethylsilanes. The choice of solvent in this transformation is critical and can significantly impact the reaction yield, particularly with substrates bearing electron-withdrawing or electron-donating groups.
Comparative Efficiency in Different Solvents
Experimental data from studies on the palladium-catalyzed silylation of various aryl chlorides highlight the differential performance of this compound in ethereal and polar aprotic solvents.
| Substrate (Aryl Chloride) | Solvent | Catalyst System | Temperature (°C) | Yield (%) |
| 4-chloro-N,N-dimethylaniline | Dioxane | Pd₂(dba)₃ / Ligand 1b | 100 | 85 |
| 4-chloroanisole | Dioxane | Pd₂(dba)₃ / Ligand 1b | 100 | 82 |
| 1-chloro-4-(trifluoromethyl)benzene | Dioxane | Pd₂(dba)₃ / Ligand 1b | 100 | 25 |
| 1-chloro-4-(trifluoromethyl)benzene | DMF | Pd(OAc)₂ / Ligand 1d / LiOAc | 100 | 75 |
| Methyl 4-chlorobenzoate | DMF | Pd(OAc)₂ / Ligand 1d / LiOAc | 100 | 78 |
Ligand 1b and 1d are specific biaryl phosphine (B1218219) ligands as described in the source literature. dba = dibenzylideneacetone. DMF = N,N-Dimethylformamide.
As the data indicates, for electron-rich and neutral aryl chlorides, dioxane is an effective solvent. However, for electron-poor aryl chlorides, a switch to a more polar solvent like DMF, in conjunction with a modified catalytic system, dramatically improves the reaction yield.[1] This is likely due to the increased stabilization of charged intermediates in the catalytic cycle by the polar solvent.
Experimental Protocol: Palladium-Catalyzed Silylation of an Electron-Poor Aryl Chloride
Materials:
-
Palladium acetate (B1210297) (Pd(OAc)₂)
-
Biaryl phosphine ligand 1d
-
Lithium acetate (LiOAc)
-
Aryl chloride (e.g., 1-chloro-4-(trifluoromethyl)benzene)
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried Schlenk tube is added Pd(OAc)₂ (2 mol %), the biaryl phosphine ligand 1d (4 mol %), and LiOAc (1.5 equivalents).
-
The tube is evacuated and backfilled with argon.
-
The aryl chloride (1.0 equivalent), this compound (1.5 equivalents), and anhydrous DMF are added via syringe.
-
The reaction mixture is stirred and heated to 100 °C.
-
The reaction progress is monitored by GC-MS or TLC.
-
Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.[1]
References
A Comparative Analysis of Hexamethyldisilane as a Reducing Agent in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate reducing agent is a critical decision that profoundly impacts the yield, selectivity, and overall efficiency of a synthetic route. This guide provides a comprehensive benchmark of hexamethyldisilane against other commonly employed reducing agents, supported by experimental data and detailed protocols to inform your selection process.
This compound ((CH₃)₃Si-Si(CH₃)₃) has emerged as a mild and selective reducing agent in modern organic synthesis. Its utility is particularly notable in the deoxygenation of certain functional groups, offering an alternative to more conventional and often more aggressive reagents. This guide will focus on a comparative analysis of this compound with established reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), highlighting its performance in specific reduction reactions.
Performance Comparison of Reducing Agents
The following tables summarize the performance of this compound in comparison to standard reducing agents for the reduction of nitroalkanes. While direct comparative studies under identical conditions are limited, the data presented provides a valuable overview of their respective capabilities.
Table 1: Reduction of Secondary Nitroalkanes to Ketoximes
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Time | Yield (%) |
| Secondary Nitroalkanes | This compound | Not specified | Not specified | Not specified | 40-73[1] |
| Aromatic Nitro Compounds | Tin(II) Chloride (SnCl₂) | Ethanol | Reflux | 1-2 h | High |
Table 2: General Reactivity of Common Reducing Agents
| Functional Group | This compound | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Aldehydes | Not commonly used | Excellent (Primary Alcohols) | Excellent (Primary Alcohols) |
| Ketones | Not commonly used | Excellent (Secondary Alcohols) | Excellent (Secondary Alcohols) |
| Esters | Not commonly used | Poor/No reaction | Excellent (Primary Alcohols) |
| Carboxylic Acids | No reaction | No reaction | Excellent (Primary Alcohols) |
| Nitroalkanes (sec) | Good (Ketoximes) | No reaction | Reduces to amines |
| Aromatic Nitro Cpds | Good (Azo/Azoxy Cpds) | No reaction | Produces azo compounds[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for reductions using this compound, sodium borohydride, and lithium aluminum hydride.
Protocol 1: Reduction of a Secondary Nitroalkane to a Ketoxime using this compound
Objective: To synthesize a ketoxime from a secondary nitroalkane via deoxygenation using this compound.
Materials:
-
Secondary nitroalkane (e.g., 2-nitropropane)
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran (B95107) - THF)
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add the secondary nitroalkane.
-
Add anhydrous THF via syringe.
-
To this solution, add this compound (typically 1.5-2.0 equivalents).
-
The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired ketoxime.
Protocol 2: Reduction of Benzaldehyde (B42025) to Benzyl (B1604629) Alcohol using Sodium Borohydride
Objective: To reduce an aldehyde to a primary alcohol using sodium borohydride.
Materials:
-
Benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve benzaldehyde (1.5 mmol) in methanol (0.5 mL).
-
In a separate reaction tube, add methanol (1.0 mL) and sodium methoxide (B1231860) solution (0.4 mL of 12.5% in methanol).
-
Add sodium borohydride (1.5 mmol) to the reaction tube and mix well.
-
Slowly add the contents of the reaction tube to the flask containing the benzaldehyde solution. Swirl the flask occasionally for 5 minutes.[1]
-
Prepare a solution of 5% HCl (0.3 mL) in water (5 mL) in a small Erlenmeyer flask and cool it in an ice bath.
-
After the 5-minute reaction time, slowly transfer the reaction mixture into the dilute acid solution.
-
Extract the aqueous mixture with diethyl ether (5 mL).
-
Wash the ether layer with a saturated aqueous solution of NaCl (1.5 mL).
-
Dry the ether extract with anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by distillation to obtain the crude benzyl alcohol.[1]
Protocol 3: Reduction of Ethyl Benzoate (B1203000) to Benzyl Alcohol using Lithium Aluminum Hydride
Objective: To reduce an ester to a primary alcohol using lithium aluminum hydride.
Materials:
-
Ethyl benzoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
10% Sulfuric acid
-
Anhydrous sodium sulfate
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
In the flask, place LiAlH₄ (1.1 equivalents) suspended in anhydrous diethyl ether.
-
A solution of ethyl benzoate in anhydrous diethyl ether is placed in the dropping funnel.
-
The LiAlH₄ suspension is stirred, and the ester solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature. The reaction progress is monitored by TLC.
-
Upon completion, the reaction is cautiously quenched by the slow, dropwise addition of water to decompose the excess LiAlH₄.
-
Add 10% sulfuric acid to the mixture.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude benzyl alcohol, which can be further purified by distillation.[3]
Reaction Mechanisms and Workflows
Understanding the underlying mechanism of a reducing agent is key to predicting its reactivity and selectivity.
This compound: The "Counterattack" Mechanism in Nitroalkane Deoxygenation
This compound's ability to deoxygenate secondary nitroalkanes to ketoximes proceeds through a unique "counterattack" mechanism. The Si-Si bond is cleaved, and the resulting trimethylsilyl (B98337) (Me₃Si⁻) and trimethylsiloxy (Me₃SiO⁻) species engage in successive nucleophilic attacks on the nitro group.[1][4]
Caption: Proposed mechanism for the deoxygenation of a secondary nitroalkane by this compound.
Experimental Workflow: A General Reduction Process
The following diagram illustrates a typical workflow for performing a reduction reaction in a research laboratory setting, from setup to product isolation.
Caption: A generalized experimental workflow for a chemical reduction reaction.
Conclusion
This compound presents itself as a valuable tool in the synthetic chemist's arsenal, particularly for the mild and selective reduction of specific functional groups like secondary nitroalkanes to ketoximes. Its reactivity profile is distinct from powerhouse reducing agents like LiAlH₄ and the more moderate NaBH₄, offering a complementary approach where chemoselectivity is paramount. The choice of reducing agent will always be substrate-dependent, and this guide aims to provide the necessary data and protocols to make an informed decision for your specific synthetic challenge. Further research into direct, side-by-side comparisons of this compound with other reducing agents under standardized conditions would be highly beneficial to the scientific community.
References
Confirming Silylation by Hexamethyldisilane: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the successful silylation of a molecule is a critical step in many synthetic and analytical workflows. Hexamethyldisilane offers a neutral and efficient means of introducing a trimethylsilyl (B98337) (TMS) protecting group. This guide provides a comparative overview of spectroscopic methods to confirm successful silylation using this compound, with supporting experimental data and protocols compared to other common silylating agents.
This guide will delve into the characteristic spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) that confirm the conversion of a hydroxyl group to a trimethylsilyl ether.
Spectroscopic Confirmation at a Glance
Successful silylation with this compound results in predictable changes in the spectroscopic profile of a molecule. The disappearance of signals corresponding to the active hydrogen of the functional group (e.g., -OH) and the appearance of new signals characteristic of the trimethylsilyl group serve as definitive evidence of the reaction's completion.
| Spectroscopic Technique | Key Indicator of Successful Silylation |
| ¹H NMR | Disappearance of the labile proton signal (e.g., -OH) and appearance of a sharp singlet around 0.1-0.3 ppm corresponding to the nine protons of the -Si(CH₃)₃ group. |
| ¹³C NMR | Appearance of a new signal in the upfield region (typically 0-2 ppm) corresponding to the methyl carbons of the TMS group. |
| ²⁹Si NMR | Appearance of a new signal in a characteristic region for trimethylsilyl ethers. |
| FTIR Spectroscopy | Disappearance of the broad O-H stretching band (typically 3200-3600 cm⁻¹) and appearance of a strong Si-O-C stretching band (typically 1000-1200 cm⁻¹). |
| Mass Spectrometry (GC-MS) | Observation of a characteristic fragment ion at m/z 73, corresponding to the [(CH₃)₃Si]⁺ ion, which is a hallmark of trimethylsilyl derivatives.[1][2][3] |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous confirmation of silylation. The introduction of a TMS group provides a distinct and easily identifiable set of signals.
¹H NMR: The most telling evidence in ¹H NMR is the appearance of a sharp singlet, integrating to nine protons, in the upfield region of the spectrum, typically between δ 0.1 and 0.3 ppm.[4] This signal is due to the chemically equivalent methyl protons of the TMS group. Concurrently, the often broad signal of the acidic proton of the starting material (e.g., the hydroxyl proton) will disappear.
¹³C NMR: In the ¹³C NMR spectrum, the three methyl carbons of the TMS group will give rise to a single resonance, also in the upfield region, typically between δ 0 and 2 ppm.
²⁹Si NMR: While less common in routine analysis, ²⁹Si NMR provides direct evidence of the silicon environment. The chemical shift of the silicon atom in a trimethylsilyl ether will appear in a characteristic region, providing definitive proof of the Si-O bond formation.
Table 1: Comparison of Typical NMR Chemical Shifts (δ) for a Phenolic Hydroxyl Group Before and After Silylation
| Compound | Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| p-Cresol | Ar-OH | ~5.0 (broad s, 1H) | - |
| C -OH | - | ~155 | |
| p-Cresol Trimethylsilyl Ether | Ar-O-Si(CH₃ )₃ | ~0.24 (s, 9H)[4] | ~0.1 |
| C -O-Si | - | ~156 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for monitoring the progress of a silylation reaction by observing the disappearance of the starting material's characteristic functional group vibrations and the appearance of new bands associated with the silyl (B83357) ether product.
The key changes to look for are:
-
Disappearance of the O-H stretch: For the silylation of an alcohol or phenol (B47542), the most prominent change is the disappearance of the broad absorption band corresponding to the O-H stretching vibration, which typically appears in the 3200-3600 cm⁻¹ region.
-
Appearance of the Si-O-C stretch: A new, strong absorption band will appear in the 1000-1200 cm⁻¹ region, which is characteristic of the asymmetric Si-O-C stretching vibration of the newly formed silyl ether.[5]
-
Presence of Si-CH₃ bands: The presence of the TMS group is further confirmed by the appearance of a characteristic Si-CH₃ symmetric deformation band around 1250 cm⁻¹.
Table 2: Comparison of Key FTIR Absorption Bands for a Hydroxyl Group Before and After Silylation
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |
| R-O-H | O-H stretch | 3200-3600 | Broad |
| R-O-Si(CH₃)₃ | Si-O-C stretch | 1000-1200 | Strong |
| Si-CH₃ deformation | ~1250 | Medium-Strong |
Mass Spectrometry (MS)
When coupled with Gas Chromatography (GC-MS), mass spectrometry is a highly sensitive technique for the analysis of silylated compounds. Derivatization with a silylating agent like this compound increases the volatility of the analyte, making it amenable to GC separation. The mass spectrum of the silylated compound will exhibit a characteristic fragmentation pattern that confirms the presence of the TMS group.
The most indicative fragment is the trimethylsilyl cation, [(CH₃)₃Si]⁺ , which gives a strong signal at a mass-to-charge ratio (m/z) of 73 .[1][2][3] This fragment is often the base peak in the spectrum and serves as a definitive marker for a TMS derivative. Other common fragments include [M-15]⁺, corresponding to the loss of a methyl group from the TMS moiety.
Comparison with Alternative Silylating Agents
While this compound is an effective silylating agent, other reagents are more commonly used in derivatization for GC-MS analysis. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents that react to form volatile byproducts, minimizing interference in the chromatogram.
Table 3: Spectroscopic Data Comparison of a Silylated Alcohol with Different Silylating Agents
| Silylating Agent | Product Spectroscopic Features (General) | Byproducts |
| This compound | ¹H NMR: ~0.1-0.3 ppm (s, 9H). FTIR: ~1000-1200 cm⁻¹ (Si-O-C). MS: m/z 73. | H₂ |
| Hexamethyldisilazane (HMDS) | ¹H NMR: ~0.1-0.3 ppm (s, 9H). FTIR: ~1000-1200 cm⁻¹ (Si-O-C). MS: m/z 73. | NH₃ |
| BSTFA | ¹H NMR: ~0.1-0.3 ppm (s, 9H). FTIR: ~1000-1200 cm⁻¹ (Si-O-C). MS: m/z 73. | N-(trimethylsilyl)trifluoroacetamide, Trifluoroacetamide |
| MSTFA | ¹H NMR: ~0.1-0.3 ppm (s, 9H). FTIR: ~1000-1200 cm⁻¹ (Si-O-C). MS: m/z 73. | N-methyltrifluoroacetamide |
The choice of silylating agent will depend on the specific application, the nature of the substrate, and the desired reaction conditions. This compound offers the advantage of producing only hydrogen gas as a byproduct, which can be easily removed.
Experimental Protocols
General Protocol for Silylation of a Phenol with this compound for NMR and FTIR Analysis
-
Sample Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the phenol (1.0 mmol) in an anhydrous aprotic solvent (e.g., 2 mL of toluene (B28343) or chloroform).
-
Addition of Reagent: Add this compound (1.2 mmol, 1.2 equivalents) to the solution.
-
Reaction: If necessary, add a catalytic amount of a suitable catalyst (e.g., a palladium complex for aryl halides, or iodine for certain alcohols). Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC. For phenols, the reaction can often be driven by refluxing with an excess of the silylating agent.[4]
-
Work-up: Once the reaction is complete, the reaction mixture can often be analyzed directly. Alternatively, the solvent and excess reagent can be removed under reduced pressure.
-
Spectroscopic Analysis:
-
NMR: Dissolve a small aliquot of the crude or purified product in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H, ¹³C, and/or ²⁹Si NMR spectra.
-
FTIR: Acquire an FTIR spectrum of the neat product (if liquid) or as a thin film or KBr pellet.
-
General Protocol for GC-MS Analysis of Silylated Compounds
-
Derivatization: In a GC vial, to a dried sample (e.g., 100 µg of analyte), add a suitable solvent (e.g., 100 µL of pyridine (B92270) or acetonitrile) and the silylating agent (e.g., 100 µL of BSTFA with 1% TMCS).
-
Reaction: Cap the vial tightly and heat at a specified temperature (e.g., 60-80 °C) for a designated time (e.g., 30-60 minutes) to ensure complete derivatization.
-
Injection: After cooling to room temperature, inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
GC-MS Conditions (Typical):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a controlled rate (e.g., 10-20 °C/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of, for example, m/z 40-600.
-
Workflow for Spectroscopic Confirmation of Silylation
References
Assessing the stability of silyl ethers derived from Hexamethyldisilane
In the realm of synthetic chemistry, particularly in the development of complex molecules and pharmaceuticals, the judicious use of protecting groups is paramount. Silyl (B83357) ethers are a cornerstone of hydroxyl group protection strategies due to their ease of formation, tunable stability, and selective removal under mild conditions. This guide provides a comprehensive comparison of the stability of various silyl ethers, with a focus on trimethylsilyl (B98337) (TMS) ethers, which are commonly formed using hexamethyldisilane, against other widely used silyl ether alternatives.
Comparative Stability of Common Silyl Ethers
The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom.[1][2][3] Increased steric hindrance around the silicon-oxygen bond impedes the approach of nucleophiles or protons, thereby enhancing the stability of the protecting group.[1][3] This principle allows for the strategic differentiation of silyl ethers in a molecule, enabling selective deprotection.
The general order of stability for common silyl ethers under acidic conditions is: TMS < TES < TBDMS < TIPS < TBDPS [1][4][5]
Under basic conditions, the relative stability follows a similar trend, although with some variations: TMS < TES < TBDMS ≈ TBDPS < TIPS [1][5]
Quantitative Stability Data
The following tables summarize the relative rates of cleavage for common silyl ethers, providing a quantitative basis for comparison.
Table 1: Relative Stability of Silyl Ethers to Acidic Hydrolysis [1][5]
| Silyl Ether | Abbreviation | Relative Rate of Cleavage (vs. TMS=1) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Table 2: Relative Stability of Silyl Ethers to Basic Hydrolysis [1][5]
| Silyl Ether | Abbreviation | Relative Rate of Cleavage (vs. TMS=1) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |
| Triisopropylsilyl | TIPS | 100,000 |
Experimental Protocols
Detailed methodologies for the deprotection of silyl ethers are crucial for reproducible research. Below are representative protocols for acidic, basic, and fluoride-mediated cleavage.
Acid-Catalyzed Deprotection of a tert-Butyldimethylsilyl (TBDMS) Ether
Objective: To remove a TBDMS protecting group under mild acidic conditions.[1][2]
Materials:
-
TBDMS-protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (B1210297) (or other suitable organic solvent)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the TBDMS-protected alcohol in a 4:1:1 mixture of acetic acid, THF, and water.[2]
-
Stir the solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
If necessary, purify the crude product by column chromatography.[1]
Base-Catalyzed Deprotection of a Trimethylsilyl (TMS) Ether
Objective: To cleave a labile TMS ether using a mild base.[1]
Materials:
-
TMS-protected alcohol
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Water
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the TMS-protected alcohol in methanol.
-
Add a catalytic amount of potassium carbonate.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, add water to the mixture.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography if required.
Fluoride-Mediated Deprotection of a tert-Butyldimethylsilyl (TBDMS) Ether
Objective: To remove a TBDMS group using a fluoride (B91410) source, a common and efficient method.[1][6]
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (typically 1M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the TBDMS-protected alcohol in THF.
-
Add a solution of TBAF in THF (typically 1.1 to 1.5 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the deprotection by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting alcohol by flash chromatography if necessary.
Visualizations
The following diagrams illustrate key concepts related to the formation and stability of silyl ethers.
Caption: Silyl ether formation from this compound.
Caption: Hierarchy of silyl ether stability.
Caption: Workflow for assessing silyl ether stability.
References
Hexamethyldisilane vs. Alternative Reagents: An Economic and Efficiency Comparison for Researchers
In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science research, the choice of reagents can significantly impact the efficiency, cost-effectiveness, and overall success of a synthetic route. Hexamethyldisilane (HMDS) has emerged as a versatile reagent, primarily utilized for silylation and reduction reactions. This guide provides a comprehensive comparison of the economic and efficiency aspects of this compound against its common alternatives, including Trimethylchlorosilane (TMSCl) and Hexamethyldisilazane (HMDSN) for silylation, and Triethylsilane (TES) for reductions. This analysis is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions.
I. Silylation: Protecting Group Chemistry
Silylation is a crucial technique for the protection of sensitive functional groups, such as alcohols, amines, and phenols, during multi-step syntheses. The selection of the appropriate silylating agent is paramount to achieving high yields and minimizing side reactions.
Economic Comparison of Silylating Agents
The cost of a reagent is a critical factor in both academic research and industrial applications. The following table provides an approximate price comparison for this compound and its primary alternatives. Prices can fluctuate based on supplier, purity, and volume.
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Typical Price Range (per kg) |
| This compound (HMDS) | Si₂C₆H₁₈ | 146.38 | $200 - $500 |
| Trimethylchlorosilane (TMSCl) | C₃H₉ClSi | 108.64 | $50 - $150 |
| Hexamethyldisilazane (HMDSN) | C₆H₁₉NSi₂ | 161.39 | $100 - $300 |
Note: Prices are estimates and subject to change.
From an economic standpoint, TMSCl is generally the most cost-effective option for introducing a trimethylsilyl (B98337) (TMS) group. However, its use is often accompanied by the formation of corrosive hydrogen chloride (HCl) as a byproduct, necessitating the use of a base and complicating work-up procedures. HMDSN offers a less corrosive alternative, producing ammonia (B1221849) as a byproduct, which is easily removed.[1] this compound, while typically more expensive than TMSCl and HMDSN, presents unique advantages in terms of reactivity and byproduct profile in specific applications.
Efficiency Comparison of Silylating Agents
The efficiency of a silylating agent is determined by factors such as reaction rate, yield, selectivity, and the nature of byproducts.
Table 2: Efficiency Comparison in the Silylation of Primary Alcohols (e.g., Benzyl (B1604629) Alcohol)
| Reagent | Typical Conditions | Reaction Time | Yield | Byproducts | Key Considerations |
| This compound (HMDS) | Pd catalyst, neat or in solvent (e.g., toluene)[2] | 1-4 hours | >90% | H₂[2] | Mild conditions, no acidic or basic byproducts. Both TMS groups are utilized. |
| Trimethylchlorosilane (TMSCl) | Base (e.g., pyridine, triethylamine), solvent (e.g., CH₂Cl₂) | 1-2 hours | >95% | HCl (neutralized to salt) | Fast and high-yielding, but generates corrosive HCl. |
| Hexamethyldisilazane (HMDSN) | Catalyst (e.g., I₂, ZnCl₂), neat or in solvent (e.g., CH₂Cl₂)[3][4] | < 30 minutes (with catalyst) | >95% | NH₃ | Neutral byproduct, but often requires a catalyst for efficient reaction.[4] |
Key Findings:
-
This compound (HMDS) offers a distinct advantage in producing only hydrogen gas as a byproduct, leading to a cleaner reaction profile and simpler work-up.[2] The palladium-catalyzed reaction allows for the efficient transfer of both trimethylsilyl groups.[2]
-
Trimethylchlorosilane (TMSCl) is a highly effective and rapid silylating agent, but the generation of HCl can be problematic for acid-sensitive substrates and requires stoichiometric amounts of base, leading to salt waste.
-
Hexamethyldisilazane (HMDSN) provides a good balance of reactivity and mildness, with the volatile and neutral ammonia byproduct being a significant advantage.[1] However, its lower intrinsic reactivity often necessitates the use of a catalyst to achieve high efficiency.[4]
II. Reduction Reactions
This compound can also function as a reducing agent, particularly for the deoxygenation of certain functional groups. A common alternative in this context is Triethylsilane (TES).
Economic Comparison of Reducing Agents
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Typical Price Range (per kg) |
| This compound (HMDS) | Si₂C₆H₁₈ | 146.38 | $200 - $500 |
| Triethylsilane (TES) | C₆H₁₆Si | 116.28 | $150 - $400 |
Note: Prices are estimates and subject to change.
Economically, Triethylsilane is often a more cost-effective choice for a hydride donor in reduction reactions.
Efficiency Comparison of Reducing Agents
The choice between HMDS and TES for reductions depends on the specific substrate and desired outcome.
Table 4: Efficiency Comparison in the Reduction of Aromatic Nitro Compounds to Anilines
| Reagent | Typical Conditions | Reaction Time | Yield | Byproducts | Key Considerations |
| This compound (HMDS) | Pd catalyst, KF, aqueous conditions[5] | 30 minutes | High | (CH₃)₃SiOSi(CH₃)₃ | Rapid and efficient under specific catalytic systems. |
| Triethylsilane (TES) | Pd catalyst, aqueous conditions[5] | Several hours | High | (C₂H₅)₃SiOSi(C₂H₅)₃ | Effective, but may require longer reaction times compared to HMDS in some cases.[5] |
Key Findings:
-
Both This compound and Triethylsilane are effective reducing agents for aromatic nitro compounds in the presence of a palladium catalyst.[5]
-
In some reported systems, HMDS has been shown to facilitate faster reductions compared to TES.[5]
-
The byproducts for both reagents are siloxanes, which are generally easy to remove during work-up.
Experimental Protocols
Silylation of a Primary Alcohol (Benzyl Alcohol) with this compound
Materials:
-
Benzyl alcohol
-
This compound (HMDS)
-
Palladium(II) chloride (PdCl₂)
-
Toluene (B28343) (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 mmol) in toluene (5 mL) under an inert atmosphere (e.g., argon or nitrogen), add PdCl₂ (0.02 mmol).
-
Add this compound (0.6 mmol).
-
Heat the mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by distillation if necessary.
Reduction of an Aromatic Nitro Compound (Nitrobenzene) with this compound
Materials:
-
This compound (HMDS)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Potassium fluoride (B91410) (KF)
-
Tetrahydrofuran (THF) and Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve nitrobenzene (1.0 mmol) in a mixture of THF (5 mL) and water (0.5 mL).
-
Add Pd(OAc)₂ (0.02 mmol) and KF (2.0 mmol) to the solution.
-
Add this compound (1.5 mmol) dropwise to the stirring mixture.
-
Stir the reaction vigorously at room temperature and monitor its progress by TLC or GC.
-
Upon completion (typically 30 minutes), dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude aniline, which can be purified by column chromatography or distillation.
Visualization of Reaction Pathways and Workflows
Silylation Workflow
Caption: Generalized workflow for a typical silylation reaction.
Logical Decision Tree for Silylating Agent Selection
Caption: Decision tree for selecting a suitable silylating agent.
Safety and Handling
All silylating and reducing agents discussed are reactive chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
This compound (HMDS): Flammable liquid.[6]
-
Trimethylchlorosilane (TMSCl): Highly flammable, corrosive, and reacts violently with water.[7][8]
-
Hexamethyldisilazane (HMDSN): Flammable and can be toxic if it comes into contact with skin.[9][10]
-
Triethylsilane (TES): Flammable liquid.[11]
Always consult the Safety Data Sheet (SDS) for each reagent before use for detailed information on hazards, handling, and disposal.[6][7][8][9][10][11]
Conclusion
The choice between this compound and its alternatives is a nuanced decision that depends on the specific requirements of the chemical transformation.
-
For silylation , Trimethylchlorosilane is the most economical choice for robust substrates where the generation of HCl is manageable. Hexamethyldisilazane offers a milder alternative with a benign byproduct, making it suitable for a wider range of substrates, although it may require catalytic activation. This compound stands out for its clean reaction profile, producing only hydrogen gas as a byproduct in palladium-catalyzed reactions, which can be advantageous in sensitive and large-scale syntheses where byproduct removal is a concern.[2]
-
In reduction reactions , Triethylsilane is a versatile and cost-effective reducing agent. This compound can offer faster reaction times in certain catalytic systems for the reduction of nitro compounds, presenting an efficient alternative for specific applications.[5]
Ultimately, researchers must weigh the economic costs against the desired efficiency, selectivity, and ease of work-up to select the optimal reagent for their synthetic goals. This guide provides the foundational data to facilitate this critical decision-making process.
References
- 1. blog.truegeometry.com [blog.truegeometry.com]
- 2. Palladium-catalyzed silylation of alcohols with this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Pd-Catalyzed Silicon Hydride Reductions of Aromatic and Aliphatic Nitro Groups [organic-chemistry.org]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Safety Operating Guide
Proper Disposal of Hexamethyldisilane: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of Hexamethyldisilane (CAS No. 1450-14-2), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Hazard Information
This compound is a highly flammable liquid and vapor that can cause serious eye irritation, respiratory irritation, and allergic skin reactions.[1][2][3] It is crucial to handle this chemical in a well-ventilated area, preferably under a chemical fume hood, and away from all sources of ignition such as heat, sparks, and open flames.[1][2][4][5] Proper personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat, must be worn at all times.[2][5]
Key Hazard Classifications:
-
Flammable Liquid: Category 2[1]
-
Skin Sensitization: May cause an allergic skin reaction[1][3]
-
Respiratory Irritation: May cause respiratory irritation[1][2][3]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, essential for safe handling and storage.
| Property | Value |
| CAS Number | 1450-14-2 |
| Molecular Formula | C6H18Si2 |
| Molecular Weight | 146.38 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 112 - 114 °C |
| Melting Point | 9 - 13 °C |
| Flash Point | -9 to 11 °C (closed cup) |
| Density | 0.715 - 0.73 g/cm³ at 20-25 °C |
| UN Number | 1993 |
| Transport Hazard Class | 3 (Flammable Liquid) |
| Packing Group | II |
(Data sourced from multiple safety data sheets)[1][2]
Experimental Protocols: Disposal and Spill Neutralization
The proper disposal of this compound is a regulated process that must be handled by licensed professionals. This section outlines the procedural steps for preparing the chemical for disposal and managing spills.
Step-by-Step Disposal Procedure
-
Waste Identification and Classification:
-
Chemical waste generators must first determine that the discarded this compound is classified as hazardous waste.[1]
-
It falls under the classification of a flammable liquid (Hazard Class 3).[1][5] Depending on jurisdiction and specific waste characteristics, it may also carry EPA waste codes such as D001 for ignitability.[6]
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
-
-
Container Management:
-
Collect surplus and non-recyclable this compound in a dedicated, properly labeled hazardous waste container.
-
The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1][4][5]
-
Ensure the storage area is equipped with grounding to prevent static discharge.[1][5]
-
Handle empty containers with care, as they may contain flammable residual vapors.[5]
-
-
Engage a Licensed Disposal Company:
-
Recommended Disposal Method:
-
The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the flammable and potentially toxic combustion byproducts, which include carbon oxides and silicon oxides.[2]
-
Spill Management Protocol
In the event of a spill, immediate and careful action is required to prevent escalation.
-
Immediate Evacuation and Ignition Control:
-
Containment:
-
Wear appropriate PPE, including a NIOSH-certified organic vapor respirator, chemical-resistant gloves, and eye protection.[5]
-
Use an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite (B1170534) to contain the spill.[8][9]
-
-
Clean-up and Collection:
-
Decontamination:
-
Wash the spill site thoroughly after the material has been collected.
-
Dispose of all contaminated clothing and clean-up materials as hazardous waste.[8]
-
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. This compound | C6H18Si2 | CID 74057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. gelest.com [gelest.com]
- 6. registech.com [registech.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. globalsilicones.org [globalsilicones.org]
Personal protective equipment for handling Hexamethyldisilane
Safe Handling and Disposal of Hexamethyldisilane
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.
This compound is a highly flammable liquid and vapor that can cause serious eye, skin, and respiratory irritation.[1][2][3] Proper personal protective equipment and engineering controls are mandatory to mitigate risks associated with its use.
Hazard Summary
| Hazard Class | Description |
| Flammability | Highly flammable liquid and vapor (Flash Point: 11°C).[3] Vapors are heavier than air and may form explosive mixtures, with a risk of flashback to an ignition source.[2][4] |
| Health Hazards | May cause serious eye irritation, skin irritation, and respiratory tract irritation.[1][3] Potential for coughing, headache, and nausea upon overexposure to vapors.[1] |
| Reactivity | Stable under recommended storage conditions, but sensitive to moisture.[1][5] Incompatible with strong oxidizing agents, halogens, peroxides, and strong acids.[1][2][3] |
| Environmental | May be hazardous to the environment; avoid release into drains and public waters.[1][6] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the most critical line of defense against chemical exposure. The following table summarizes the required equipment for handling this compound.
| Body Part | Required PPE | Specification and Best Practices |
| Eyes/Face | Chemical Splash Goggles & Full-Face Shield | Goggles must provide a complete seal around the eyes. A face shield must be worn over the goggles to protect against splashes.[3][7] |
| Hands | Chemical-Resistant Gloves | Nitrile rubber (minimum thickness 0.4 mm, breakthrough time > 480 min) or Chloroprene gloves are recommended.[7] Always inspect gloves for tears or holes before use and dispose of them immediately after handling or contamination.[3] |
| Body | Flame-Retardant, Anti-Static Laboratory Coat | Must be worn fully buttoned. This provides essential protection against accidental splashes and potential flash fires.[7] |
| Respiratory | Certified Chemical Fume Hood | All handling of this compound must be performed within a properly functioning chemical fume hood to prevent vapor accumulation.[1][8] In the event of a large spill or ventilation failure, a NIOSH-approved respirator with organic vapor cartridges should be used by trained personnel.[7] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the necessary steps for safely using this compound in a laboratory experiment.
Preparation and Engineering Controls
-
Verify Fume Hood Operation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Clear Workspace: The work area inside the fume hood should be clean and free of incompatible materials, especially strong oxidizing agents and acids.[1][3]
-
Assemble Equipment: Ensure all glassware is dry. Ground and bond all metal containers and receiving equipment to prevent the buildup of static electricity.[1][9][10]
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest fire extinguisher (dry chemical, CO2, or foam type), safety shower, and eyewash station.[1][3]
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
Handling and Chemical Transfer
-
Use Non-Sparking Tools: All tools used for opening containers or transferring the chemical must be made of non-sparking materials (e.g., brass, bronze).[1][8]
-
Inert Atmosphere: If the procedure is sensitive to moisture or air, handle the reagent under an inert atmosphere (e.g., nitrogen or argon).
-
Slow and Controlled Transfer: When transferring the liquid, pour slowly and carefully to minimize splashing and vapor generation. Keep container openings as small as possible.
-
Keep Containers Sealed: When not in use, ensure the primary container is tightly sealed to prevent the escape of flammable vapors.[1][2]
Post-Handling and Decontamination
-
Secure Chemicals: Tightly seal the this compound container and store it in a designated flammables cabinet away from heat and ignition sources.[1][9]
-
Decontaminate Work Area: Wipe down the work surface within the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Remove PPE: Remove gloves and lab coat before leaving the work area.
-
Wash Hands: Wash hands and any exposed skin thoroughly with soap and water after the procedure is complete.[1]
Disposal Plan: Step-by-Step Waste Management
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste this compound and materials contaminated with it (e.g., paper towels, used gloves) in a dedicated, properly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a secure, tight-fitting lid.
-
-
Handling Empty Containers:
-
Final Disposal:
-
All waste must be disposed of through a licensed hazardous waste disposal company in strict accordance with all local, state, and federal regulations.[1][2]
-
Do not pour this compound down the drain or mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety office.[2][3]
-
Emergency Response Workflow
The following diagram outlines the immediate actions to be taken in the event of an emergency involving this compound.
Caption: Workflow for immediate response to this compound emergencies.
References
- 1. gelest.com [gelest.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. globalsilicones.org [globalsilicones.org]
- 5. HEXAMETHYL DISILAZANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. echemi.com [echemi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. smu.ca [smu.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
